6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-amino-4H-pyrido[3,2-b][1,4]oxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c8-5-2-1-4-7(9-5)10-6(11)3-12-4/h1-2H,3H2,(H3,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIOMUKYDWGTOAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00622140 | |
| Record name | 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
337463-65-7 | |
| Record name | 6-Amino-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337463-65-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Amino-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00622140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-2H,3H,4H-pyrido[3,2-b][1,4]oxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Senior Application Scientist's Guide to the Structural Elucidation of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one
A Senior Application Scientist's Guide to the Structural Elucidation of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrido[1][2]oxazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, including kinase inhibitors used in targeted cancer therapies.[3] The precise characterization of novel analogs of this scaffold is paramount for advancing drug discovery programs. This in-depth technical guide provides a comprehensive, field-proven methodology for the unambiguous structural elucidation of a specific, novel derivative: 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. This document moves beyond a simple recitation of analytical techniques, instead focusing on the strategic integration of synthesis and multi-modal spectroscopic analysis. We will detail the causality behind experimental choices, presenting a self-validating workflow that ensures the highest degree of scientific integrity. The protocols and interpretive logic herein are designed to empower researchers to confidently synthesize and characterize this and similar heterocyclic systems.
The Strategic Imperative: Why a Multi-Faceted Approach is Non-Negotiable
The structure of an organic molecule is a three-dimensional puzzle. Relying on a single analytical technique is akin to viewing this puzzle with one eye closed; you may get a general idea, but the full, unambiguous picture remains elusive. For a novel heterocyclic system like 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, with its multiple heteroatoms, potential tautomers, and distinct electronic environments, a synergistic application of synthetic chemistry, mass spectrometry, infrared spectroscopy, and advanced nuclear magnetic resonance techniques is the only path to irrefutable proof of structure.[4] This guide is structured to mirror the logical workflow of a discovery campaign: from strategic synthesis to definitive characterization.
Foundational Step: Rational Synthesis and Purification
The journey to structural elucidation begins with a well-designed synthetic route that yields the target molecule in sufficient purity for analysis. Our proposed synthesis is a two-step process starting from commercially available or readily synthesized precursors.
Synthesis of the Key Precursor: 2-Amino-3-hydroxypyridine
The critical starting material is 2-amino-3-hydroxypyridine. While commercially available, its synthesis from inexpensive furfural is a cost-effective and well-documented process, often proceeding through a ring-opening and re-cyclization sequence.[2][5] A common method involves the reaction of furfural with chlorine or bromine, followed by reaction with an ammonium sulfamate solution and subsequent hydrolysis under basic conditions to yield the desired 2-amino-3-hydroxypyridine.[2]
Cyclization to Form the Pyrido[3,2-b][1][2]oxazinone Core
The formation of the oxazinone ring is achieved via a cyclization reaction. This involves the reaction of 2-amino-3-hydroxypyridine with a suitable two-carbon electrophile. Chloroacetyl chloride is an ideal and reactive choice for this transformation.[6]
The reaction mechanism proceeds via initial N-acylation of the more nucleophilic 2-amino group, followed by an intramolecular SN2 reaction where the hydroxyl group displaces the chloride to form the six-membered ring.
Caption: Proposed synthetic pathway for the target molecule.
Experimental Protocol: Synthesis of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
-
Dissolution: Dissolve 2-amino-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as acetonitrile or DMF in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq) to the solution.
-
Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled solution. The reaction is exothermic; maintain the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the formation of the intermediate by Thin Layer Chromatography (TLC).
-
Cyclization: Once the formation of the N-acylated intermediate is complete, add a stronger base such as potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.2 eq) to facilitate the intramolecular cyclization.
-
Heating: Gently heat the reaction mixture (e.g., to 50-60 °C) to drive the cyclization to completion, again monitoring by TLC.
-
Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
The Analytical Gauntlet: A Step-by-Step Spectroscopic Investigation
With the purified compound in hand, we proceed to the core of the elucidation. The following techniques should be applied in a logical sequence, with each result building upon the last.
Mass Spectrometry: The Molecular Formula Gatekeeper
The first and most critical question is the molecular weight and, by extension, the molecular formula of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.
Experimental Protocol: HRMS Analysis
-
Technique: Electrospray Ionization (ESI) is preferred for this polar, heterocyclic molecule.
-
Mode: Run in both positive and negative ion modes to maximize the chance of observing a clear molecular ion. For this molecule, positive mode is expected to yield the protonated species [M+H]⁺.
-
Analysis: Obtain the exact mass of the most intense ion in the molecular ion cluster and use software to generate a list of possible elemental compositions.
Expected Data & Interpretation
The molecular formula for 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is C₇H₇N₃O₂. The theoretical exact mass for the [M+H]⁺ ion is 166.0611. The HRMS result must match this value within a narrow tolerance (typically < 5 ppm) to confirm the elemental composition.
| Parameter | Expected Value |
| Molecular Formula | C₇H₇N₃O₂ |
| Molecular Weight | 165.15 g/mol |
| [M+H]⁺ Exact Mass | 166.0611 |
Tandem MS (MS/MS) for Structural Insight: Fragmentation patterns provide a preliminary sketch of the molecular structure. While detailed fragmentation studies for this specific molecule are not widely published, we can predict key fragmentation pathways based on its functional groups.[7][8]
Caption: Predicted major fragmentation pathways in ESI-MS/MS.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. It provides a direct confirmation of the successful formation of the lactam (cyclic amide) and the presence of the amino group.[9]
Experimental Protocol: FTIR Analysis
-
Technique: Attenuated Total Reflectance (ATR) is a simple and effective method for solid samples.
-
Analysis: Acquire the spectrum from 4000 to 400 cm⁻¹.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Vibration Type | Significance for Structure Confirmation |
| 3400 - 3200 | N-H Stretch (Amine & Amide) | Confirms presence of both the primary amine (likely two distinct bands for symmetric/asymmetric stretches) and the N-H of the lactam.[10] |
| 3100 - 3000 | Aromatic C-H Stretch | Confirms the presence of the pyridine ring.[11] |
| 1700 - 1670 | C=O Stretch (Lactam) | Crucial evidence for the cyclic amide carbonyl. This is a strong, sharp absorption and a key indicator of successful cyclization. |
| 1640 - 1550 | C=C and C=N Stretch | Aromatic ring vibrations characteristic of the pyridoxazine system. |
| 1250 - 1000 | C-O Stretch (Ether) | Confirms the ether linkage within the oxazine ring. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR is the cornerstone of structure elucidation, providing detailed information about the carbon-hydrogen framework and the connectivity of atoms.[12] A suite of 1D and 2D NMR experiments is required for an unambiguous assignment.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it will solubilize the polar molecule and its residual proton signal does not interfere with the aromatic region.
-
Experiments:
-
¹H NMR
-
¹³C NMR (with proton decoupling)
-
2D COSY (Correlation Spectroscopy)
-
2D HSQC (Heteronuclear Single Quantum Coherence)
-
2D HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H NMR: Proton Environment Analysis
-
Interpretation: The ¹H NMR spectrum will reveal the number of unique proton environments, their chemical shifts (indicating their electronic environment), their integration (the number of protons of each type), and their multiplicity (splitting pattern, which indicates adjacent protons).[13]
Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & Key Correlations |
| ~10.8 | Broad Singlet | 1H | H4 (Amide N-H) | Deshielded proton of the lactam. Will not show COSY correlations but may show HMBC correlation to C3 and C4a. |
| ~7.3 | Doublet | 1H | H5 | Aromatic proton ortho to the amino group. Will show a COSY correlation to H7. |
| ~6.8 | Doublet | 1H | H7 | Aromatic proton meta to the amino group. Will show a COSY correlation to H5. |
| ~6.5 | Broad Singlet | 2H | NH₂ (Amino) | Protons of the primary amine. Exchangeable with D₂O. |
| ~4.6 | Singlet | 2H | H2 (Methylene) | Protons of the CH₂ group in the oxazine ring. Adjacent to an oxygen and a carbonyl, hence deshielded. Will show HSQC to C2 and HMBC to C3 and C8a. |
¹³C NMR: Carbon Skeleton Mapping
-
Interpretation: The ¹³C NMR spectrum shows all unique carbon environments. The chemical shifts are highly indicative of the type of carbon (alkane, alkene, aromatic, carbonyl).[14][15]
Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment | Rationale & Key Correlations |
| ~165 | C3 (Carbonyl) | Characteristic chemical shift for a lactam carbonyl. Will show HMBC correlations to H2 and H4. |
| ~150 | C6 (Amino-substituted) | Aromatic carbon directly attached to the electron-donating amino group. |
| ~145 | C8a | Aromatic carbon at the ring junction, attached to oxygen. |
| ~138 | C4a | Aromatic carbon at the ring junction, attached to the lactam nitrogen. |
| ~120 | C5 | Aromatic CH. Will show a strong HSQC correlation to H5. |
| ~115 | C7 | Aromatic CH. Will show a strong HSQC correlation to H7. |
| ~65 | C2 (Methylene) | Methylene carbon deshielded by the adjacent oxygen atom. Will show a strong HSQC correlation to H2. |
2D NMR: Connecting the Pieces
Caption: Integrated NMR workflow for definitive structure confirmation.
-
COSY: This experiment is critical for identifying directly coupled protons. The key expected correlation is between H5 and H7 on the pyridine ring, confirming their ortho-relationship.
-
HSQC: This experiment maps each proton directly to the carbon it is attached to. It will definitively link the signals at ~7.3 ppm to C5, ~6.8 ppm to C7, and the singlet at ~4.6 ppm to C2.
-
HMBC: This is the ultimate connectivity-proving experiment, showing correlations between protons and carbons that are 2-3 bonds away. Key expected correlations that will lock the structure in place include:
-
H2 protons correlating to the C3 carbonyl and the C8a bridgehead carbon .
-
H4 (amide proton) correlating to the C3 carbonyl and the C4a bridgehead carbon .
-
H5 proton correlating to C7 and the C4a bridgehead carbon .
-
Conclusion: Synthesizing Data into Certainty
The structural elucidation of a novel molecule like 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is a systematic process of evidence accumulation. By following the workflow outlined in this guide—from a logical synthesis to a multi-pronged spectroscopic analysis—a researcher can build an unassailable case for the proposed structure. The HRMS data confirms the elemental formula. The IR spectrum verifies the presence of the key functional groups, most notably the lactam carbonyl. Finally, the comprehensive suite of 1D and 2D NMR experiments provides the definitive, atom-by-atom blueprint of the molecule, confirming the connectivity and completing the structural puzzle. This rigorous, self-validating approach ensures the scientific integrity required for publication, patenting, and progression into further drug development stages.
References
- CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
-
2-Amino-N-(2-chloropyridin-3yl)benzamide. ResearchGate. [Link]
- 2-amino-3-hydroxypyridine and its preparation method and purific
- 2-amino-3-hydroxypyridine and its preparation method and purific
-
Pyrido[3,2-b][1][2]oxazine and Pyrido[2,3-b][1][2]benzoxazine Systems from Tetrafluoropyridine Derivatives. ResearchGate. [Link]
-
H-1 and C-13 NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. ResearchGate. [Link]
-
2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. PubChem. [Link]
-
Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. MDPI. [Link]
-
Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity. PubMed. [Link]
-
Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESİS. [Link]
-
IR–VUV spectroscopy of pyridine dimers, trimers and pyridine–ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics (RSC Publishing). [Link]
-
Infrared Absorption Spectra of Quaternary Salts of Pyridine. [Link]
-
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. PubChem. [Link]
-
Reaction of aryl amine with chloroacetyl chloride in the presence of... ResearchGate. [Link]
-
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. PubMed. [Link]
-
FTIR spectrum for Pyridine. ResearchGate. [Link]
- Process for the production of 2-amino-3-hydroxypyridine derivatives.
-
2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one. MySkinRecipes. [Link]
-
13C NMR Chemical Shift. Oregon State University. [Link]
-
IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. PubMed. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
1H NMR Chemical Shift Values Table. Chemistry Steps. [Link]
-
Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. [Link]
-
a guide to 13c nmr chemical shift values. Compound Interest. [Link]
-
1H NMR Chemical Shift. Oregon State University. [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis. [Link]
Sources
- 1. US5283338A - Process for the preparation of 2-chloropyridines - Google Patents [patents.google.com]
- 2. 2-amino-3-hydroxypyridine and its preparation method and purification method - Eureka | Patsnap [eureka.patsnap.com]
- 3. 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one [myskinrecipes.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof - Google Patents [patents.google.com]
- 6. abis-files.erciyes.edu.tr [abis-files.erciyes.edu.tr]
- 7. raco.cat [raco.cat]
- 8. article.sapub.org [article.sapub.org]
- 9. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies [mdpi.com]
- 10. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 11. IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. compoundchem.com [compoundchem.com]
An In-depth Technical Guide to 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one (CAS 337463-65-7)
An In-depth Technical Guide to 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one (CAS 337463-65-7)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of 6-Amino-2H-pyrido[3,2-b][1]oxazin-3(4H)-one, a heterocyclic compound of interest in medicinal chemistry.
Chemical Identity and Physicochemical Properties
6-Amino-2H-pyrido[3,2-b][1]oxazin-3(4H)-one is a pyridone derivative with the CAS Registry Number 337463-65-7. Its core structure is a fusion of a pyridine and a 1,4-oxazine ring system, featuring an amino group substituent.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 337463-65-7 | [2] |
| Molecular Formula | C₇H₇N₃O₂ | [2] |
| Molecular Weight | 165.15 g/mol | [2] |
| Boiling Point | 466.189°C at 760 mmHg | |
| Purity | Typically ≥98% | |
| Synonyms | 2H-Pyrido[3,2-B]-1,4-oxazin-3(4H)-one, 6-amino-; 6-Amino-2H,3H,4H-pyrido[3,2-B][1]oxazin-3-one |
Caption: Chemical structure of 6-Amino-2H-pyrido[3,2-b][1]oxazin-3(4H)-one.
Safety and Handling
General Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust.
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.
First Aid Measures (Based on the parent scaffold):
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
It is crucial to note that this safety information is extrapolated and may not fully represent the hazards of 6-Amino-2H-pyrido[3,2-b][1]oxazin-3(4H)-one. Researchers should consult the supplier for a specific SDS before handling this compound.
Synthesis and Spectroscopic Data
Detailed, peer-reviewed synthesis protocols for 6-Amino-2H-pyrido[3,2-b][1]oxazin-3(4H)-one are not widely published. However, the synthesis of related pyridone derivatives often involves multi-step reactions. For example, a one-pot, two-step synthesis of 6-amino-2-pyridone-3,5-dicarbonitrile derivatives has been reported using natural product catalysts.[4][5] This suggests that similar methodologies could potentially be adapted for the synthesis of the target compound.
Publicly available, experimentally determined spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) for 6-Amino-2H-pyrido[3,2-b][1]oxazin-3(4H)-one is limited. Researchers are advised to obtain analytical data upon acquisition of the compound to confirm its identity and purity.
Applications in Drug Discovery and Medicinal Chemistry
The pyrido[2,3-b][1]oxazine scaffold, the core of 6-Amino-2H-pyrido[3,2-b][1]oxazin-3(4H)-one, is a "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.
Potential as an Intermediate for EGFR-TK Inhibitors
The primary area of interest for this compound and its derivatives is in the development of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (TK) inhibitors for the treatment of non-small cell lung cancer (NSCLC). Several studies have demonstrated that novel pyrido[2,3-b][1]oxazine-based compounds exhibit potent EGFR kinase inhibitory activity and significant anti-proliferative effects against EGFR-mutated NSCLC cell lines.
The 6-amino group on the pyridine ring of 6-Amino-2H-pyrido[3,2-b][1]oxazin-3(4H)-one serves as a key functional handle for further chemical modifications. This allows for the introduction of various substituents to optimize the binding affinity and selectivity of the final compound for the EGFR active site. The general approach involves using this amino-functionalized core as a building block in multi-step synthetic routes to create a library of potential drug candidates.
Broader Kinase Inhibitor Development
While the focus has been on EGFR, the pyridone scaffold is versatile and has been explored for the inhibition of other kinases as well. A structurally similar compound, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1]oxazin-3(4H)-one, is a known key intermediate in the synthesis of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor. This highlights the potential of the 6-aminopyridone core in targeting a range of kinases involved in various disease pathways.
Experimental Workflow: A Hypothetical Approach for Utilization in Synthesis
While a specific protocol for 6-Amino-2H-pyrido[3,2-b][1]oxazin-3(4H)-one is not available, a general workflow for its use as a synthetic intermediate in the development of kinase inhibitors can be conceptualized. This typically involves a coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, at the 6-amino position.
Hypothetical Suzuki Coupling Workflow:
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Amino-2H-pyrido[3,2-b][1]oxazin-3(4H)-one (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.
-
Addition of Reagents: Add the desired aryl or heteroaryl boronic acid or ester (1.1-1.5 equivalents), a palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf) (0.05-0.1 equivalents), and a base like sodium carbonate or potassium phosphate (2-3 equivalents).
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-120°C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Caption: A generalized workflow for the utilization of 6-Amino-2H-pyrido[3,2-b][1]oxazin-3(4H)-one in a Suzuki coupling reaction.
Conclusion and Future Perspectives
6-Amino-2H-pyrido[3,2-b][1]oxazin-3(4H)-one is a valuable heterocyclic building block with significant potential in the field of medicinal chemistry. Its core structure is prominently featured in the design of potent kinase inhibitors, particularly for oncology applications. While detailed public data on its synthesis, safety, and specific applications remains somewhat limited, the existing literature on related compounds strongly supports its utility as a key intermediate for the development of novel therapeutics. Further research and publication of detailed experimental protocols and safety assessments will undoubtedly facilitate its broader use in the scientific community.
References
-
PubChem. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. National Center for Biotechnology Information. [Link]
-
PubChem. 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. National Center for Biotechnology Information. [Link]
-
Gunawan, G., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 139-156. [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
-
Kumar, A., et al. (2022). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Advances, 12(38), 24653-24660. [Link]
-
University of Dundee. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Discovery Research Portal. [Link]
-
Capot Chemical. MSDS of 2H-Pyrido[3,2-b][1]oxazin-3(4H)-one.[Link]
-
Sainsbury, M., Webb, B., & Schinazi, R. (1975). An improved synthesis of 6H-pyrido[4,3-b]carbazole derivatives. Journal of the Chemical Society, Perkin Transactions 1, (3), 289-298. [Link]
-
ResearchGate. Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors.[Link]
-
Thieme. 5 Combination of 1H and 13C NMR Spectroscopy.[Link]
-
Ramirez-Solano, R., et al. (2021). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry, 3(4), 1185-1194. [Link]
-
National Center for Biotechnology Information. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. [Link]
Sources
- 1. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl- | C9H11N3O2 | CID 45480402 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 337463-65-7 | this compound - Synblock [synblock.com]
- 3. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
- 4. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Forging the Pyrido[3,2-b]oxazine Scaffold: An In-depth Technical Guide to Novel Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Significance of the Pyrido[3,2-b]oxazine Core
The pyrido[3,2-b]oxazine nucleus, a privileged heterocyclic scaffold, has garnered increasing attention in medicinal chemistry and materials science. Its unique three-dimensional structure and the strategic placement of nitrogen and oxygen atoms impart favorable physicochemical properties, making it an attractive framework for the design of novel therapeutic agents and functional materials. Derivatives of this core have demonstrated a wide spectrum of biological activities, including analgesic and potential anticancer properties.[1][2] However, the synthetic accessibility of diverse and novel pyrido[3,2-b]oxazine derivatives remains a key challenge, necessitating the development of robust and efficient synthetic methodologies. This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive overview of established and emerging synthetic pathways to this valuable heterocyclic system. We will delve into the mechanistic underpinnings of these reactions, offer detailed experimental protocols, and present a comparative analysis of the available methods to empower the rational design and synthesis of next-generation pyrido[3,2-b]oxazine derivatives.
I. Foundational Strategies: Synthesis from 2-Amino-3-hydroxypyridine
The cornerstone of many synthetic approaches to the pyrido[3,2-b]oxazine scaffold is the readily available precursor, 2-amino-3-hydroxypyridine. This bifunctional starting material provides a convergent platform for the construction of the fused oxazine ring.
A. Condensation with α-Halo Acyl Halides: A Direct Approach to Pyrido[3,2-b]oxazin-3(4H)-ones
A prevalent and straightforward method for the synthesis of the 2H-pyrido[3,2-b][1][3]oxazin-3(4H)-one core involves the condensation of 2-amino-3-hydroxypyridine with chloroacetyl chloride.[4] This reaction proceeds through a two-step sequence initiated by the acylation of the more nucleophilic amino group, followed by an intramolecular nucleophilic substitution to form the oxazine ring.
Mechanism and Rationale:
The initial step is the selective N-acylation of the 2-amino group of 2-amino-3-hydroxypyridine. This selectivity is attributed to the higher nucleophilicity of the amino group compared to the hydroxyl group. The subsequent intramolecular cyclization is an SN2 reaction where the hydroxyl group acts as a nucleophile, displacing the chloride on the newly introduced acetyl moiety. The use of a base is often employed to deprotonate the hydroxyl group, enhancing its nucleophilicity and facilitating the ring closure.
Caption: General workflow for the synthesis of the pyrido[3,2-b]oxazin-3(4H)-one core.
Experimental Protocol: Synthesis of 2H-pyrido[3,2-b][1][3]oxazin-3(4H)-one
-
Reaction Setup: To a stirred solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous dioxane or THF) under an inert atmosphere (N2 or Ar), add a base such as triethylamine (1.2 eq).
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
B. Reaction with α,β-Dihaloesters and Related Reagents: Accessing Diverse Substitution Patterns
To introduce substituents at the C2 and C3 positions of the oxazine ring, the reaction of 2-amino-3-hydroxypyridine with reagents such as ethyl 2,3-dibromopropionate is a valuable strategy.[4] This approach allows for the formation of 3,4-dihydro-2H-pyrido[3,2-b][1][3]oxazine derivatives with a handle for further functionalization.
Mechanism and Rationale:
This reaction likely proceeds via a tandem substitution mechanism. The amino group of 2-amino-3-hydroxypyridine first displaces one of the bromine atoms of ethyl 2,3-dibromopropionate. This is followed by an intramolecular cyclization where the hydroxyl group displaces the second bromine atom. The regioselectivity of the initial attack (amino vs. hydroxyl) and the subsequent cyclization determines the final product. Protecting the amino group, for instance as an acetamide, can direct the initial reaction to the hydroxyl group, leading to different isomers.[5]
Caption: Proposed pathway for the synthesis of substituted pyrido[3,2-b]oxazines.
Experimental Protocol: Synthesis of Ethyl 3,4-dihydro-2H-pyrido[3,2-b][1][3]oxazine-2-carboxylate
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-3-hydroxypyridine (1.0 eq) in a polar aprotic solvent such as DMF. Add a suitable base, for example, potassium carbonate (2.5 eq).
-
Reagent Addition: Add ethyl 2,3-dibromopropionate (1.1 eq) to the mixture.
-
Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor its progress using TLC. The reaction time can vary from 6 to 24 hours.
-
Isolation and Purification: After completion, cool the reaction mixture to room temperature, pour it into ice-water, and extract the product with an appropriate organic solvent like ethyl acetate. The combined organic extracts are then washed with water, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by column chromatography on silica gel.
II. Modern Synthetic Approaches: Expanding the Chemical Space
While classical condensation methods provide reliable access to the core pyrido[3,2-b]oxazine structure, modern synthetic strategies are crucial for the introduction of novel functionalities and the development of more efficient and diverse synthetic routes.
A. Multicomponent Reactions: A Strategy for Rapid Diversification
Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot fashion to form a product that contains substantial portions of all the reactants, offer a powerful tool for the rapid generation of molecular diversity. While specific MCRs for pyrido[3,2-b]oxazines are not extensively documented, the principles can be applied to generate precursors or related heterocyclic systems. For instance, a three-component reaction involving an aromatic aldehyde, a dicarbonyl compound, and an aminopyrazine has been used to synthesize pyrido[2,3-b]pyrazine derivatives, a structurally related scaffold.[6][7]
Conceptual Application to Pyrido[3,2-b]oxazines:
A hypothetical MCR for the synthesis of a pyrido[3,2-b]oxazine derivative could involve the reaction of 2-amino-3-hydroxypyridine, an aldehyde, and a suitable third component that can participate in a cyclization cascade. The development of such a reaction would be a significant advancement in the field.
B. Metal-Catalyzed Cross-Coupling and C-H Functionalization Strategies
Transition-metal-catalyzed reactions, such as cross-coupling and C-H functionalization, have revolutionized the synthesis of complex organic molecules. Although direct applications to the pyrido[3,2-b]oxazine core are still emerging, these powerful tools can be envisioned for the late-stage functionalization of pre-formed pyridoxazine scaffolds or for the construction of the fused ring system itself. For instance, a Suzuki cross-coupling reaction has been employed in a multi-step synthesis of pyrido[2,3-b][1][3]oxazine analogues.[8]
Future Directions and Plausible Pathways:
-
Palladium-catalyzed Buchwald-Hartwig amination: An intramolecular Buchwald-Hartwig amination of a suitably functionalized pyridine precursor could be a viable route to the oxazine ring.
-
C-H Activation/Functionalization: Direct C-H functionalization of the pyridine ring of a pre-existing pyrido[3,2-b]oxazine could allow for the introduction of various substituents with high atom economy.[1][9]
Caption: Overview of modern synthetic approaches to pyrido[3,2-b]oxazine derivatives.
III. Comparative Analysis of Synthetic Pathways
The choice of a synthetic route to a particular pyrido[3,2-b]oxazine derivative will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.
| Methodology | Key Precursors | Advantages | Limitations | Typical Yields | References |
| Condensation with α-Halo Acyl Halides | 2-Amino-3-hydroxypyridine, Chloroacetyl chloride | Direct, relatively simple procedure | Limited to oxazin-3-one derivatives, may require protection strategies for complex substrates | Moderate to Good | [4] |
| Reaction with α,β-Dihaloesters | 2-Amino-3-hydroxypyridine, Ethyl 2,3-dibromopropionate | Access to C2/C3 substituted derivatives, potential for further functionalization | Potential for isomeric mixtures, may require chromatographic separation | Moderate | [4][5] |
| Multicomponent Reactions (Conceptual) | 2-Amino-3-hydroxypyridine, Aldehydes, etc. | High atom economy, rapid library synthesis | Route not yet established for this specific scaffold | N/A | [6][7] |
| Metal-Catalyzed Reactions (Emerging) | Functionalized pyridines and oxazines | High efficiency and selectivity, broad substrate scope | Catalyst cost and sensitivity, requires further development for this system | Good to Excellent | [8] |
IV. Conclusion and Future Perspectives
The synthesis of novel pyrido[3,2-b]oxazine derivatives is a dynamic and evolving field. While classical condensation reactions of 2-amino-3-hydroxypyridine remain the workhorse for accessing the core scaffold, the future of this area lies in the development and application of modern synthetic methodologies. The exploration of multicomponent reactions, metal-catalyzed cross-coupling, and C-H functionalization strategies will undoubtedly unlock access to a wider array of structurally diverse and functionally optimized pyrido[3,2-b]oxazine derivatives. This, in turn, will accelerate their evaluation in drug discovery programs and materials science applications, ultimately realizing the full potential of this promising heterocyclic system. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers at the forefront of this exciting area of chemical synthesis.
References
-
Synthesis and Characterization of Some Transition Metal Complexes of 2-Amino-3-hydroxypyridine and its Application in Corrosion Inhibition. (2025). ResearchGate. [Link]
-
Synthesis and Biological Activities of[3][6]-Oxazine Derivatives. (n.d.). Der Pharma Chemica.
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). RSC Publishing. [Link]
-
Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity. (1998). PubMed. [Link]
-
Synthesis of potential anticancer agents. Pyrido[4,3-b][1][3]oxazines and pyrido[4,3-b][1][3]thiazines. (n.d.). PubMed. [Link]
-
Novel pyrido[2,3-b][1][3]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2025). PubMed. [Link]
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). PubMed - NIH. [Link]
-
A Review on the Synthesis and Chemistry of Bioactive Pyrazolines Bearing 1,2,4-Triazine Moieties. (2025). ResearchGate. [Link]
-
Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity. (2023). NIH. [Link]
- Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI.
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). ResearchGate. [Link]
- A review on recent advances for the synthesis of bioactive pyrazolinone and pyrazolidinedione deriv
-
Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity. (1998). PubMed. [Link]
-
Mechanistic Study of the Reaction of Thiol‐Containing Enzymes with α,β‐Unsaturated Carbonyl Substrates by Computation and Chemoassays. (n.d.). PubMed Central. [Link]
-
C–H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. (2023). Journal of the American Chemical Society. [Link]
-
Synthesis of substituted 3,4-dihydro-2 H-pyrido[3,2- b][1][3]oxazine as new scaffolds for potential bioactive compounds. (2025). ResearchGate. [Link]
-
Programmable Piperazine Synthesis via Organic Photoredox Catalysis. (2024). PubMed - NIH. [Link]
-
Review on synthesis of bioactive pyrazoline derivatives. (2025). ResearchGate. [Link]
-
C-H Functionalization of Pyridines via Oxazino Pyridine Intermediates: Switching to para-Selectivity under Acidic Conditions. (n.d.). ResearchGate. [Link]
-
Special Issue: “Rational Design and Synthesis of Bioactive Molecules”. (2024). PubMed Central. [Link]
-
ChemInform Abstract: Recent Advances in the Synthesis of 2H‐1,4‐Pyridoxazin‐3‐(4H)‐one Derivatives and Its Pharmaceutical Significance. (n.d.). ResearchGate. [Link]
-
The Synthesis and Applications of Bioactive Phenoxazinones. (2025). ResearchGate. [Link]
-
Stereoselective amino acid synthesis by synergistic photoredox–pyridoxal radical biocatalysis. (2024). PubMed Central. [Link]
- Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (n.d.). MDPI.
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of potential anticancer agents. Pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. actascientific.com [actascientific.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multicomponent synthesis of pyrido[2,3-b]pyrazine derivatives: electrochemical DNA sensing, nonlinear optical properties and biological activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity Screening of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one
A Technical Guide to the Biological Activity Screening of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold
The pyridazinone and its fused heterocyclic analogs, such as the pyrido[3,2-b][1][2]oxazin-3(4H)-one core, represent a class of compounds with significant therapeutic promise.[1][2] This technical guide provides a comprehensive framework for the initial biological activity screening of a specific derivative, 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one . While direct biological data for this exact molecule is sparse in publicly available literature, the known activities of structurally related compounds provide a strong rationale for a targeted yet broad-based screening approach.
Notably, the dimethylated analog, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, is a key intermediate in the synthesis of Fostamatinib, a potent spleen tyrosine kinase (Syk) inhibitor. This strongly suggests that the core scaffold possesses kinase inhibitory activity. Furthermore, the broader class of pyridazinone derivatives has demonstrated a wide spectrum of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
This guide, therefore, is structured to provide researchers, scientists, and drug development professionals with a robust, evidence-based strategy for elucidating the biological profile of this promising compound. We will detail the methodologies for a tiered screening cascade, beginning with broad-spectrum assessments and moving towards more specific, mechanism-of-action studies. Each protocol is designed to be self-validating, incorporating appropriate controls and data analysis techniques to ensure scientific rigor.
Section 1: Foundational Screening – A Multi-Pronged Approach
The initial phase of screening is designed to cast a wide net, exploring the most probable biological activities based on the compound's structural alerts and the known pharmacology of its analogs. This phase will focus on four key areas: anticancer, antimicrobial, anti-inflammatory, and kinase inhibitory activities.
Anticancer Activity: Cytotoxicity Screening
The antiproliferative potential of pyridazinone derivatives is a recurring theme in the literature.[1][2] A primary assessment of anticancer activity involves evaluating the compound's ability to inhibit the growth of or kill cancer cells. The MTT assay is a robust and widely accepted colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[2][3]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases of metabolically active cells.[3][4] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[3][4]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Replace the medium in the cell plates with 100 µL of the compound-containing medium. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Data Presentation:
| Compound Concentration (µM) | Absorbance (570 nm) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 | 100 |
| 0.1 | 1.20 | 96 |
| 1 | 1.10 | 88 |
| 10 | 0.80 | 64 |
| 50 | 0.45 | 36 |
| 100 | 0.20 | 16 |
This is example data and should be replaced with experimental results.
Causality Behind Experimental Choices: The selection of multiple cancer cell lines from different tissue origins is crucial to identify any potential tissue-specific cytotoxicity. The 48-72 hour incubation period allows for sufficient time for the compound to exert its effects on cell proliferation.
A positive result in the cytotoxicity screen (i.e., a low IC₅₀ value) would trigger further investigation into the mechanism of cell death (e.g., apoptosis vs. necrosis) and the potential molecular targets. This logically leads to the exploration of key signaling pathways involved in cancer progression.[1][6]
Caption: Logic flow from cytotoxicity to mechanistic studies.
Antimicrobial Activity Screening
The pyridazinone scaffold is also known to be present in various antimicrobial agents.[1] Therefore, screening for both antibacterial and antifungal activity is a logical step. The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
Principle: This method involves challenging a standardized suspension of microorganisms with serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9]
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans, Aspergillus fumigatus) to a density of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound in the broth medium, typically ranging from 128 µg/mL to 0.25 µg/mL.
-
Inoculation: Add an equal volume of the standardized inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature (e.g., 35-37°C for bacteria, 30-35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., no turbidity).
Data Presentation:
| Microorganism | MIC (µg/mL) |
| S. aureus | 16 |
| E. coli | >128 |
| C. albicans | 32 |
| A. fumigatus | >128 |
This is example data and should be replaced with experimental results.
Trustworthiness of the Protocol: This protocol adheres to the standards set by organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring reproducibility and comparability of results.[10]
Anti-inflammatory Activity: COX Enzyme Inhibition Assay
Inflammation is a key pathological feature of many diseases, and pyridazinone derivatives have shown promise as anti-inflammatory agents.[1] A primary mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes.[11] An in vitro COX inhibition assay is a direct way to assess the anti-inflammatory potential of the compound.
Principle: This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 595 nm.[12][13]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, arachidonic acid (substrate), and TMPD (co-substrate) in the appropriate assay buffer.
-
Compound Incubation: In a 96-well plate, add the test compound at various concentrations to the wells containing the COX enzyme and incubate for a short period (e.g., 15 minutes) at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid and TMPD to each well.
-
Absorbance Measurement: Immediately read the absorbance at 595 nm at multiple time points to determine the reaction rate.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ values for both COX-1 and COX-2. A known NSAID (e.g., celecoxib, indomethacin) should be used as a positive control.
Data Presentation:
| Compound Concentration (µM) | % COX-1 Inhibition | % COX-2 Inhibition |
| 0.1 | 5 | 15 |
| 1 | 20 | 55 |
| 10 | 45 | 90 |
| 50 | 60 | 95 |
| IC₅₀ (µM) | 12.5 | 1.5 |
This is example data and should be replaced with experimental results.
The ratio of IC₅₀ (COX-1)/IC₅₀ (COX-2) provides the selectivity index. A higher selectivity for COX-2 is generally desirable as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[11]
Caption: Simplified COX pathway and potential inhibition.
Kinase Inhibition Screening
Given that a close analog of the test compound is a precursor to a kinase inhibitor, direct assessment of kinase inhibitory activity is paramount. The ADP-Glo™ Kinase Assay is a highly sensitive and versatile luminescent assay that can be used to screen for inhibitors of a wide range of kinases.[14][15]
Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed, and then the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated in the kinase reaction back to ATP, which is then quantified using a luciferase/luciferin reaction. The amount of light produced is proportional to the kinase activity.[15][16][17]
Step-by-Step Methodology:
-
Kinase Reaction: In a 384-well plate, set up the kinase reaction containing the kinase of interest (e.g., Syk, a panel of other relevant kinases), the substrate, ATP, and the test compound at various concentrations. Incubate at the optimal temperature for the kinase (usually 30°C or room temperature) for a specified time (e.g., 60 minutes).
-
Termination and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and consume the unreacted ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to each well. This reagent converts ADP to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the test compound relative to a vehicle control. Determine the IC₅₀ value.
Data Presentation:
| Kinase Target | IC₅₀ (nM) |
| Syk | 50 |
| Src | 500 |
| EGFR | >10,000 |
| PI3K | >10,000 |
This is example data and should be replaced with experimental results.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Section 2: Delving Deeper – Mechanistic Insights and Pathway Analysis
Positive results from the initial screening phase necessitate a more in-depth investigation to understand the compound's mechanism of action. This involves exploring its effects on key cellular signaling pathways.
Cancer Signaling Pathways
If the compound exhibits significant cytotoxicity, it is crucial to investigate its impact on major cancer-related signaling pathways, such as the PI3K/Akt/mTOR and Ras/MAPK pathways.[1][18] These pathways regulate cell proliferation, survival, and metabolism and are frequently dysregulated in cancer.[6][19]
Caption: Simplified NF-κB inflammatory pathway.
Conclusion and Future Directions
This guide outlines a systematic and robust approach to the initial biological activity screening of 6-Amino-2H-pyrido[3,2-b]o[1][2]xazin-3(4H)-one. By employing a multi-pronged strategy that encompasses anticancer, antimicrobial, anti-inflammatory, and kinase inhibition assays, researchers can efficiently identify the most promising therapeutic avenues for this novel compound. The detailed protocols and the rationale behind the experimental choices are intended to ensure the generation of high-quality, reproducible data. Positive findings from this initial screen will pave the way for more detailed mechanistic studies, lead optimization, and ultimately, the potential development of a new therapeutic agent.
References
-
Abida, et al. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. South Asian Research Journal of Pharmaceutical Sciences, 1(1), 16-37. [Link]
-
Bonavita, E., et al. (2023). Signaling Pathways in Inflammation and Its Resolution: New Insights and Therapeutic Challenges. International Journal of Molecular Sciences, 24(13), 11133. [Link]
-
Chaudhary, P., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Scientific Reports, 13(1), 14660. [Link]
-
Asif, M. (2017). Various Chemical and Biological Activities of Pyridazinone Derivatives. Central European Journal of Experimental Biology, 5(1), 1-19. [Link]
-
WOAH. (2025). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2016). In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. International Journal of Pharmacognosy and Phytochemical Research, 8(8), 1334-1339. [Link]
-
Wikipedia. (n.d.). Broth microdilution. Retrieved from [Link]
-
Niedzielska, M., et al. (2024). Molecular Mechanism of Cell Signaling Pathways of Cancer Cells in Forward and Reverse Mutation: A Perspective Review. International Journal of Molecular Sciences, 25(15), 8123. [Link]
-
Rajpoot, S., et al. (2023). Editorial: Targeting signalling pathways in inflammatory diseases. Frontiers in Immunology, 14, 1253389. [Link]
-
Jones, R. N., et al. (1976). Microdilution Technique for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. Antimicrobial Agents and Chemotherapy, 9(4), 565-572. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. [Link]
-
The Pharma Innovation Journal. (2016). Evaluation of in vitro anti-inflammatory and COX-2 inhibitory activity of leaves of Origanum vulgare. The Pharma Innovation Journal, 5(7), 43-46. [Link]
-
Deng, L. (2023). Analyzing Cancer Signaling: Pathways, Targets and Therapeutic Adv. Journal of Cancer Science and Therapy, 15(11), 1-2. [Link]
-
Centers for Disease Control and Prevention. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Retrieved from [Link]
-
Gontijo, M. (2025). Antimicrobial Susceptibility Testing (Microdilution Technique). NC DNA Day Blog. [Link]
-
Varghese, E., et al. (2020). Oncogenic Signaling Pathways in Cancer: An Overview. Preprints.org. [Link]
-
Varzideh, F., et al. (2022). Signaling Pathways in Inflammation and Cardiovascular Diseases: An Update of Therapeutic Strategies. International Journal of Molecular Sciences, 23(21), 13317. [Link]
-
Springer Nature. (2022). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
-
Diallo, A., et al. (2021). In vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of Malian medicinal plants. Journal of Medicinal Plants Research, 15(1), 1-9. [Link]
-
European Committee on Antimicrobial Susceptibility Testing. (n.d.). EUCAST. Retrieved from [Link]
-
Jonathan, B. (2024). Cytokine Signaling Pathways in Inflammatory Response: Mechanisms and Modulation. Journal of Cytokine Biology, 9(3), 500. [Link]
-
The Rubin Lab. (2020, July 27). MIC (Broth Microdilution) Testing [Video]. YouTube. [Link]
-
Juliano, R. L., et al. (2020). Addressing cancer signal transduction pathways with antisense and siRNA oligonucleotides. Nucleic Acids Research, 48(17), 9474-9492. [Link]
-
Mayo Clinic Laboratories. (2022, April 24). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube. [Link]
-
Kumar, A., et al. (2022). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 46(18), 8613-8625. [Link]
-
East Port Praha. (n.d.). Technologies to Study Kinases. Retrieved from [Link]
-
Wiederhold, N. P. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(6), ofab233. [Link]
-
Mazi, P., & Perfect, J. R. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi, 7(12), 1045. [Link]
Sources
- 1. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 5. atcc.org [atcc.org]
- 6. longdom.org [longdom.org]
- 7. rr-asia.woah.org [rr-asia.woah.org]
- 8. Broth microdilution - Wikipedia [en.wikipedia.org]
- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 10. EUCAST: EUCAST - Home [eucast.org]
- 11. academicjournals.org [academicjournals.org]
- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thepharmajournal.com [thepharmajournal.com]
- 14. promega.com [promega.com]
- 15. ADP-Glo™ Kinase Assay [worldwide.promega.com]
- 16. promega.com [promega.com]
- 17. eastport.cz [eastport.cz]
- 18. academic.oup.com [academic.oup.com]
- 19. preprints.org [preprints.org]
Unraveling the Enigma: A Technical Guide to Mechanism of Action Studies for Pyrido-Oxazine Compounds
Introduction: The Therapeutic Promise of the Pyrido-Oxazine Scaffold
The pyrido-oxazine core, a heterocyclic scaffold, has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities. These activities span from anticancer and anti-inflammatory to antioxidant effects, underscoring the therapeutic potential of this chemical class.[1] The journey from a promising bioactive compound to a clinically effective drug is, however, a complex and rigorous process. A critical milestone in this journey is the elucidation of its mechanism of action (MoA). Understanding how a compound exerts its effects at a molecular level is paramount for optimizing its efficacy, predicting potential side effects, and identifying patient populations who are most likely to respond.
This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive framework for investigating the MoA of novel pyrido-oxazine compounds. Moving beyond a rigid set of protocols, this guide emphasizes the strategic and logical flow of a well-designed MoA study, from initial phenotypic observations to the intricate details of target engagement and downstream signaling pathways.
A Strategic Workflow for MoA Elucidation
A successful MoA study is not a linear path but an iterative process of hypothesis generation and validation. The following workflow provides a logical progression for systematically dissecting the molecular mechanisms of pyrido-oxazine compounds.
Caption: A strategic workflow for elucidating the mechanism of action of pyrido-oxazine compounds.
Phase 1: Phenotypic Discovery - Observing the "What"
The initial step in any MoA study is to characterize the biological effects of the pyrido-oxazine compound in a relevant cellular context. Phenotypic screening allows for the discovery of bioactive compounds based on their ability to alter a cell's observable characteristics in a desired manner.[2][3] This approach is powerful because it does not require prior knowledge of the molecular target.[3]
Key Phenotypic Assays for Pyrido-Oxazine Compounds:
Given the known activities of this class, the following assays are a logical starting point:
-
Anticancer Activity:
-
Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo®): To determine the cytotoxic or cytostatic effects of the compounds on cancer cell lines.[4]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase activity assays): To investigate if the observed cell death is due to programmed cell death.
-
-
Anti-inflammatory Activity:
-
Nitric Oxide (NO) Production Assay: To measure the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophages.
-
Cytokine Release Assays (e.g., ELISA, Luminex): To quantify the modulation of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
-
Antioxidant Activity:
-
DPPH Radical Scavenging Assay: A cell-free assay to assess the direct radical scavenging capacity.
-
Cellular Reactive Oxygen Species (ROS) Assay (e.g., DCFDA staining): To measure the ability of the compound to reduce intracellular ROS levels.
-
| Assay Type | Parameter Measured | Example Pyrido-Oxazine Application |
| Cell Viability (MTT) | Mitochondrial reductase activity (correlates with cell number) | Determining the IC50 values of novel pyrido-oxazine derivatives in a panel of cancer cell lines. |
| Annexin V/PI Staining | Early (Annexin V) and late (PI) apoptotic cells | Quantifying the induction of apoptosis by a lead pyrido-oxazine compound. |
| Griess Assay | Nitrite concentration (indicative of NO production) | Screening for anti-inflammatory activity by measuring NO inhibition in macrophages. |
| ELISA | Concentration of specific cytokines | Assessing the effect on the secretion of pro-inflammatory cytokines. |
| DCFDA Assay | Intracellular ROS levels | Evaluating the antioxidant potential in cells under oxidative stress. |
Phase 2: Target Identification - Unveiling the "Who"
Once a robust and reproducible phenotype is established, the next crucial step is to identify the molecular target(s) of the pyrido-oxazine compound. This is often the most challenging phase of an MoA study.
Affinity-Based Approaches:
Affinity chromatography is a classic and effective method for target identification.[5][6][7][8] This technique relies on immobilizing the bioactive compound (the "bait") on a solid support to capture its interacting proteins (the "prey") from a cell lysate.[5][6][8]
-
Probe Synthesis: Synthesize a derivative of the pyrido-oxazine compound with a linker and an affinity tag (e.g., biotin). It is critical to ensure that the modification does not abrogate the biological activity of the compound.
-
Immobilization: Covalently attach the tagged compound to a solid support, such as agarose or magnetic beads.[5][9]
-
Lysate Preparation: Prepare a cell lysate from a cell line that exhibits the desired phenotype in response to the compound.
-
Incubation: Incubate the immobilized compound with the cell lysate to allow for the binding of target proteins.
-
Washing: Thoroughly wash the beads to remove non-specifically bound proteins.[9]
-
Elution: Elute the specifically bound proteins.[9] This can be achieved by:
-
Competition with the free, untagged compound.
-
Changing the pH or salt concentration.
-
Using a denaturing agent (e.g., SDS).
-
-
Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).[5]
Chemo-proteomics:
Chemo-proteomics offers a powerful and unbiased approach to target identification directly in a complex biological system.[7][10] These methods can be broadly categorized into affinity-based and activity-based approaches.
Caption: Overview of chemo-proteomics strategies for target identification.
Phase 3: Target Validation - Confirming the Interaction
Identifying a list of potential protein targets is only the beginning. The next critical phase is to validate that the compound directly engages with the putative target and that this engagement is responsible for the observed phenotype.
Cellular Thermal Shift Assay (CETSA):
CETSA is a powerful technique to confirm direct target engagement in a cellular context. The principle is that the binding of a ligand to its target protein increases the thermal stability of the protein.
-
Cell Treatment: Treat intact cells with the pyrido-oxazine compound or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis: Lyse the cells to separate soluble and aggregated proteins.
-
Quantification: Quantify the amount of soluble target protein at each temperature using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Genetic Approaches: siRNA and CRISPR-Cas9:
Genetic methods provide a direct link between the target protein and the observed phenotype.
-
CRISPR-Cas9-mediated Knockout: For more definitive validation, the gene encoding the target protein can be permanently knocked out using CRISPR-Cas9 technology.[14][15][16] The absence of a cellular response to the compound in the knockout cells is a strong indicator of on-target activity.[14][16]
Enzymatic Assays:
If the identified target is an enzyme (e.g., a kinase), its activity can be directly measured in the presence of the pyrido-oxazine compound.
-
Reagents: Obtain the purified recombinant target kinase, a suitable substrate, and ATP.
-
Reaction Setup: In a multi-well plate, combine the kinase, substrate, and varying concentrations of the pyrido-oxazine compound.
-
Initiation: Start the reaction by adding ATP.
-
Detection: After a defined incubation period, measure the kinase activity. This can be done by quantifying the amount of phosphorylated substrate or the amount of ADP produced.[17][18] Several detection methods are available, including radiometric, fluorescence-based, and luminescence-based assays.[17][19]
-
IC50 Determination: Plot the kinase activity as a function of the compound concentration to determine the half-maximal inhibitory concentration (IC50).
Phase 4: Pathway Deconvolution - Mapping the "How"
Once the direct target is validated, the focus shifts to understanding the downstream consequences of target engagement. This involves mapping the signaling pathways that are modulated by the pyrido-oxazine compound.
Western Blotting:
Western blotting is a fundamental technique to assess changes in the expression and post-translational modification (e.g., phosphorylation) of key proteins within a signaling pathway.[20][21]
-
Cell Treatment and Lysis: Treat cells with the pyrido-oxazine compound for various times and at different concentrations. Prepare cell lysates.[20][21]
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[21]
-
Transfer: Transfer the separated proteins to a membrane (e.g., nitrocellulose or PVDF).[21]
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (or its phosphorylated form).[21]
-
Secondary Antibody Incubation: Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore.
-
Detection: Detect the signal using a suitable substrate (for HRP) or an imaging system (for fluorescence).
Reporter Gene Assays:
Reporter gene assays are used to monitor the activity of specific transcription factors and signaling pathways.[22][23][24][25][26] These assays typically use a plasmid containing a promoter with response elements for a specific transcription factor, which drives the expression of a reporter gene (e.g., luciferase).[24]
Phosphoproteomics:
For an unbiased, global view of signaling pathway modulation, phosphoproteomics is an invaluable tool. This mass spectrometry-based technique allows for the large-scale identification and quantification of phosphorylation events in response to compound treatment. The initial and crucial step in a phosphoproteomics experiment is the sample preparation which includes lysate preparation, protein digestion, and phosphopeptide enrichment.[27]
Protein-Protein Interaction (PPI) Analysis: BRET and FRET
Bioluminescence Resonance Energy Transfer (BRET) and Förster Resonance Energy Transfer (FRET) are powerful techniques to study PPIs in living cells. These assays can be used to investigate whether the pyrido-oxazine compound disrupts or promotes the interaction between the target protein and its binding partners.
Conclusion: A Roadmap to Mechanistic Insight
The journey to elucidate the mechanism of action of a novel pyrido-oxazine compound is a multifaceted endeavor that requires a strategic and integrated approach. By systematically progressing from phenotypic observations to target identification, validation, and pathway analysis, researchers can build a comprehensive understanding of how these promising compounds exert their biological effects. The experimental strategies and protocols outlined in this guide provide a robust framework for navigating this complex process, ultimately accelerating the translation of promising pyrido-oxazine derivatives into novel therapeutics.
References
-
Cube Biotech. (n.d.). Affinity Chromatography | Principles. Retrieved from [Link]
-
Gao, J., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Signal Transduction and Targeted Therapy, 8(1), 384. [Link]
-
Humphrey, S. J., et al. (2021). Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes. Molecular & Cellular Proteomics, 20, 100161. [Link]
-
Acker, M. G., & Auld, D. S. (2014). Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. ASSAY and Drug Development Technologies, 12(4), 196-208. [Link]
-
Gaikwad, N. D., et al. (2010). Water mediated synthesis of various[9][27]oxazine compounds using alum as a catalyst. Green Chemistry Letters and Reviews, 3(4), 289-294. [Link]
-
Ellinger, B., et al. (2014). A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi. ASSAY and Drug Development Technologies, 12(3), 162-175. [Link]
-
Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]
-
Technology Networks. (2025). Phenotypic Screening: A Powerful Tool for Drug Discovery. Retrieved from [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Cheng, Z., et al. (2010). Luciferase Reporter Assay System for Deciphering GPCR Pathways. Current Chemical Genomics, 4, 84–91. [Link]
-
Bio-Rad. (n.d.). Introduction to Affinity Chromatography. Retrieved from [Link]
-
BMG LABTECH. (2020). Kinase assays. Retrieved from [Link]
-
White Rose Research Online. (n.d.). Phosphopeptide enrichment for phosphoproteomic analysis - a tutorial and review of novel materials. Retrieved from [Link]
-
Hypha Discovery. (n.d.). A Phenotypic Screening Approach To Identify Anti-cancer Compounds Derived From Marine Fungi. Retrieved from [Link]
-
Nimc. (2026). SiRNA Knockdown: A Simple Protocol Guide. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemoproteomic strategies for drug target identification. Retrieved from [Link]
-
Lomenick, B., et al. (2019). Small molecule target identification using photo-affinity chromatography. Methods in Enzymology, 621, 147-167. [Link]
-
Mealie, C. A., & Bohl, C. (2025). Western Blot: Principles, Procedures, and Clinical Applications. In StatPearls. StatPearls Publishing. [Link]
-
ENCODE. (n.d.). Knockdown of ZFX by siRNA in C42B. Retrieved from [Link]
-
Biocompare. (2022). Target Validation with CRISPR. Retrieved from [Link]
-
Al-Ajely, M. S., & Al-Abachi, M. Q. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 4(9), 10-14. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Luciferase Reporter Assay System for Deciphering GPCR Pathways. Retrieved from [Link]
-
Moffat, J. G., et al. (2014). Phenotypic screening in cancer drug discovery - past, present and future. Nature Reviews Drug Discovery, 13(8), 588-602. [Link]
-
Base2brand. (2026). SiRNA Knockdown: A Step-by-Step Guide. Retrieved from [Link]
-
Cravatt, B. F., & Wright, A. T. (2008). How chemoproteomics can enable drug discovery and development. Current Opinion in Chemical Biology, 12(1), 7-14. [Link]
-
Chaitra, G., & Rohini, R. M. (2017). Synthesis and Biological Activities of[9][27]-Oxazine Derivatives. Der Pharma Chemica, 9(14), 84-90. [Link]
-
ResearchGate. (2025). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Retrieved from [Link]
-
Frontiers. (n.d.). Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening. Retrieved from [Link]
-
YouTube. (2021). Making sense of phosphoproteomics data with Phosphomatics. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Affinity Chromatography. Retrieved from [Link]
-
Frontiers. (n.d.). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. Retrieved from [Link]
-
MDPI. (2022). Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. Retrieved from [Link]
-
Bio-Techne. (n.d.). Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Retrieved from [Link]
-
Springer. (n.d.). Sample Preparation and Enrichment Strategies for Phosphoprotein Analysis by Mass Spectrometry. Retrieved from [Link]
-
Wang, J. Y., et al. (2016). Cornerstones of CRISPR-Cas in drug development and therapy. Trends in Biotechnology, 34(8), 696-709. [Link]
-
Al-Ajely, M. S., & Al-Abachi, M. Q. (2021). Synthesis of Some New Oxazine Compounds Derived from Phenols and Schiff Bases. Acta Scientific Pharmaceutical Sciences, 5(6), 1-5. [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. technologynetworks.com [technologynetworks.com]
- 3. Frontiers | Recent Advances in Cancer Drug Discovery Through the Use of Phenotypic Reporter Systems, Connectivity Mapping, and Pooled CRISPR Screening [frontiersin.org]
- 4. A Phenotypic Screening Approach to Identify Anticancer Compounds Derived from Marine Fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How chemoproteomics can enable drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 9. cube-biotech.com [cube-biotech.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 12. siRNA Screening Validate Thousands of Targets in a Single Week | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. encodeproject.org [encodeproject.org]
- 14. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects [frontiersin.org]
- 16. Cornerstones of CRISPR-Cas in drug development and therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bmglabtech.com [bmglabtech.com]
- 18. bellbrooklabs.com [bellbrooklabs.com]
- 19. reactionbiology.com [reactionbiology.com]
- 20. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 21. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 23. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 24. goldbio.com [goldbio.com]
- 25. researchgate.net [researchgate.net]
- 26. Reporter Gene Assays Support—Getting Started | Thermo Fisher Scientific - SG [thermofisher.com]
- 27. Phosphoproteomics Sample Preparation Impacts Biological Interpretation of Phosphorylation Signaling Outcomes - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one: A Technical Guide for Drug Development Professionals
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
The quest for novel therapeutic agents is a cornerstone of modern medicine, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Among these, the pyrido[3,2-b]oxazin-3(4H)-one scaffold has garnered significant interest due to its structural resemblance to endogenous molecules and its proven potential to interact with a range of biological targets. This technical guide provides an in-depth exploration of a specific, promising derivative: 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one.
While direct and extensive research on this particular molecule is still emerging, this guide will synthesize the available data on its synthesis, the established biological activities of its core structure, and the compelling, evidence-based hypotheses regarding its mechanism of action. By examining closely related analogs and the broader chemical class, we can construct a robust framework for understanding the therapeutic potential of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one and guide future research and development efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold for the discovery of next-generation therapeutics.
Chemical Properties and Synthesis
A thorough understanding of the physicochemical properties and a reliable synthetic route are fundamental to the exploration of any new chemical entity.
Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₇H₇N₃O₂ | [1] |
| Molecular Weight | 165.15 g/mol | [1] |
| CAS Number | 337463-65-7 | [1] |
Synthetic Pathway:
The synthesis of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one can be logically approached through a two-step process commencing with the commercially available starting material, 2-amino-3-hydroxypyridine. This proposed pathway is based on established chemical principles for the formation of similar heterocyclic systems.
Caption: Proposed synthetic route for 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one.
Experimental Protocol: A Proposed Synthetic Method
The following protocol is a hypothesized, yet scientifically grounded, procedure for the synthesis of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one.
Step 1: Synthesis of N-(3-hydroxy-2-pyridinyl)-2-chloroacetamide
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-hydroxypyridine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Base Addition: Add a non-nucleophilic base, such as pyridine or triethylamine (1.1 equivalents), to the solution and cool the mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same solvent to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 2: Intramolecular Cyclization to 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one
-
Reaction Setup: In a round-bottom flask, dissolve the N-(3-hydroxy-2-pyridinyl)-2-chloroacetamide (1 equivalent) from the previous step in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.
-
Base Addition: Add a moderate base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.5-2 equivalents), to the solution.
-
Cyclization: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours, monitoring the reaction by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water. The precipitated solid can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Therapeutic Potential and Biological Activity
While direct pharmacological data for 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one is limited, a compelling case for its therapeutic potential can be built upon the activities of closely related analogs.
Antinociceptive (Analgesic) Activity:
A study on a series of N-substituted pyrido[3,2-b]oxazinones has demonstrated significant antinociceptive effects.[2] This suggests that the core scaffold is a valid pharmacophore for the development of novel analgesics.
One of the most potent compounds in this series, 4-(3-[4-(4-fluorophenyl-1-piperazinyl)propyl])-2H-pyrido[3,2-b]-1,4-oxazin-3(4H)-one, exhibited impressive analgesic efficacy in preclinical models.[2]
Table of Antinociceptive Activity:
| Compound | Writhing Test (Mouse) ED₅₀ (mg/kg, p.o.) | Writhing Test (Rat) ED₅₀ (mg/kg, p.o.) | Safety Index |
| Aspirin | 68.0 | 100.0 | - |
| Analog 6c | 12.5 | 27.8 | 5.1 |
Data sourced from Savelon et al., Bioorg. Med. Chem., 1998.[2]
The significantly lower ED₅₀ values of the pyrido[3,2-b]oxazinone analog compared to aspirin highlight the potential of this scaffold in pain management.[2] The 6-amino substituent on the target molecule could modulate this activity, potentially through altered electronic properties or by providing a new vector for interaction with biological targets.
Anticancer Potential through Kinase Inhibition:
A growing body of evidence points towards kinase inhibition as a primary mechanism of action for pyridoxazine derivatives.
-
EGFR-TK Inhibition: A recent study identified a novel class of pyrido[2,3-b][3][4]oxazine-based inhibitors with potent activity against Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[5] These compounds demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines, including those with resistance mutations.[5] While the core scaffold is isomeric to our target molecule, this finding strongly suggests that the broader pyridoxazine class is a promising starting point for the development of EGFR inhibitors.
-
Fostamatinib Intermediate: The dimethylated analog of our target compound, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][3][4]oxazin-3(4H)-one, is a key intermediate in the synthesis of Fostamatinib. Fostamatinib is an FDA-approved drug for chronic immune thrombocytopenia and functions as a spleen tyrosine kinase (Syk) inhibitor. This connection further solidifies the potential of the 6-amino-pyrido[3,2-b]oxazinone core as a kinase-targeting pharmacophore.
Hypothesized Mechanism of Action: A Focus on Kinase Inhibition
Based on the available evidence, a primary hypothesized mechanism of action for 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one is the inhibition of protein kinases. The fused ring system likely acts as a scaffold that can present key pharmacophoric features to the ATP-binding pocket of various kinases.
Caption: Hypothesized mechanism of action via inhibition of a receptor tyrosine kinase signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To validate the hypothesized mechanism of action, a standard in vitro kinase inhibition assay should be performed.
-
Assay Principle: The assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by a specific kinase. This is often done using a luminescence-based assay that quantifies the amount of ATP remaining after the kinase reaction.
-
Materials:
-
Recombinant human kinase (e.g., EGFR, Syk)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Assay buffer
-
Test compound (6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one)
-
Luminescent kinase assay kit (e.g., Kinase-Glo®)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no kinase) controls.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30-37 °C) for a specified time.
-
Stop the reaction and add the luminescent detection reagent.
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Future Directions and Conclusion
6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one represents a molecule of significant therapeutic interest, standing at the intersection of established analgesic potential and hypothesized anticancer activity through kinase inhibition. The available data on its core structure and related analogs provide a strong rationale for its further investigation.
Key future research directions should include:
-
Definitive Synthesis and Characterization: Optimization and full characterization of the proposed synthetic route to ensure a reliable and scalable supply of the compound for further studies.
-
Broad-Spectrum Kinase Profiling: Screening 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one against a panel of kinases to identify its primary targets and assess its selectivity.
-
In Vitro and In Vivo Pharmacological Evaluation: Comprehensive studies to evaluate its efficacy in models of pain and cancer, as well as its pharmacokinetic and toxicological profiles.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs to optimize potency, selectivity, and drug-like properties.
References
-
Savelon, L., Bizot-Espiard, J. G., Caignard, D. H., Pfeiffer, B., Renard, P., Viaud, M. C., & Guillaumet, G. (1998). Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity. Bioorganic & medicinal chemistry, 6(2), 133–142. [Link]
-
Deshmukh, S. P., et al. (2024). Novel pyrido[2,3-b][3][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
Sources
- 1. Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
An In-Depth Technical Guide to 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one: Discovery, Synthesis, and Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one, a heterocyclic compound of significant interest in medicinal chemistry. While the definitive discovery and initial synthesis of this specific molecule are not extensively documented in a single seminal publication, its structural motif is a cornerstone in the development of targeted therapeutics. This guide elucidates a plausible and scientifically grounded synthetic pathway, details its physicochemical properties, and explores its historical and current relevance, particularly as a core scaffold related to kinase inhibitors. The narrative emphasizes the chemical logic behind synthetic strategies and the compound's place within the broader landscape of drug discovery.
Introduction and Historical Context
The pyridoxazinone scaffold, a fusion of pyridine and 1,4-oxazine ring systems, represents a privileged structure in medicinal chemistry. These heterocycles have garnered attention for their diverse biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound, 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one, has emerged as a key building block, largely due to the development of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor. The dimethylated analog of our topic compound, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, is a direct precursor to Fostamatinib, highlighting the therapeutic importance of this chemical class.[3]
The history of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one is thus intrinsically linked to the broader pursuit of kinase inhibitors. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The development of small molecules that can modulate kinase activity has revolutionized modern medicine. The pyrido[3,2-b]oxazin-3(4H)-one core provides a rigid and versatile scaffold for presenting functional groups that can interact with the ATP-binding site of various kinases.
Physicochemical Properties
A clear understanding of the physicochemical properties of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one is essential for its application in synthesis and drug design.
| Property | Value | Source |
| CAS Number | 337463-65-7 | [4] |
| Molecular Formula | C₇H₇N₃O₂ | [4] |
| Molecular Weight | 165.15 g/mol | [4] |
| Appearance | Likely a solid at room temperature | Inferred |
| Solubility | Expected to be soluble in polar organic solvents like DMSO and DMF | Inferred |
Synthesis and Characterization
Retrosynthetic Analysis
A logical retrosynthetic approach breaks down the target molecule into readily available starting materials. The key disconnection is the formation of the oxazinone ring.
Caption: Retrosynthetic analysis of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Proposed Synthetic Pathway
The synthesis hinges on a two-step process: acylation of a diamino-hydroxypyridine precursor followed by an intramolecular cyclization.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Proposed)
This protocol is a representative procedure based on analogous syntheses and should be optimized for specific laboratory conditions.
Step 1: Synthesis of N-(6-Amino-3-hydroxypyridin-2-yl)-2-chloroacetamide
-
To a stirred solution of 2,6-diamino-3-hydroxypyridine (1.0 eq) in anhydrous pyridine (10 vol) at 0 °C, add chloroacetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-(6-amino-3-hydroxypyridin-2-yl)-2-chloroacetamide.
Causality: The use of pyridine as a solvent and base is crucial. It neutralizes the HCl generated during the acylation, preventing protonation of the starting material's amino groups which would render them unreactive. The reaction is performed at a low temperature initially to control the exothermic reaction between the acid chloride and the amine.
Step 2: Synthesis of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one
-
To a solution of N-(6-amino-3-hydroxypyridin-2-yl)-2-chloroacetamide (1.0 eq) in dimethylformamide (DMF, 15 vol), add potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 6-8 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield pure 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Causality: This step is an intramolecular Williamson ether synthesis. The basic conditions (potassium carbonate) deprotonate the hydroxyl group, forming a phenoxide which then acts as a nucleophile, displacing the chloride on the adjacent chloroacetamide side chain to form the oxazinone ring. DMF is a suitable polar aprotic solvent that facilitates this type of reaction.
Characterization Data (Expected)
While specific spectra for the target compound are not widely published, the following are expected characteristic signals based on its structure and data for similar compounds.
-
¹H NMR (DMSO-d₆, 400 MHz):
-
Signals corresponding to the two aromatic protons on the pyridine ring.
-
A singlet for the methylene protons of the oxazinone ring.
-
Broad singlets for the amino and amide protons.
-
-
¹³C NMR (DMSO-d₆, 100 MHz):
-
A signal for the carbonyl carbon of the lactam.
-
Signals for the carbons of the pyridine and oxazinone rings.
-
-
IR (KBr, cm⁻¹):
-
Stretching vibrations for N-H (amine and amide).
-
A strong absorption for the C=O (amide) group.
-
C-N and C-O stretching bands.
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺ peak at m/z = 166.1.
-
Role in Drug Discovery and Future Perspectives
The primary significance of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one lies in its utility as a versatile intermediate for the synthesis of more complex molecules, particularly kinase inhibitors. The 6-amino group serves as a crucial handle for introducing various substituents that can be tailored to target the active site of specific kinases.
Caption: Role as a scaffold in kinase inhibitor synthesis.
The development of Fostamatinib, where the 6-amino group of the dimethylated analog is coupled with a substituted pyrimidine, exemplifies this strategy.[5] This highlights a well-trodden path for utilizing the title compound in drug discovery programs.
Future research involving 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one is likely to focus on:
-
Library Synthesis: Using the 6-amino group as a point of diversification to generate libraries of novel pyridoxazinone derivatives for high-throughput screening against various kinase targets.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the scaffold to understand how different substituents influence potency, selectivity, and pharmacokinetic properties.
-
Development of Novel Therapeutics: Exploring the potential of derivatives in therapeutic areas beyond those targeted by Fostamatinib, such as oncology and neurodegenerative diseases, where other kinases play a critical role.
Conclusion
6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one stands as a testament to the importance of core heterocyclic scaffolds in modern drug discovery. While its own history is not marked by a singular discovery event, its structural relationship to key intermediates in the synthesis of approved drugs like Fostamatinib underscores its significance. The synthetic routes to this compound are logical and based on fundamental organic chemistry principles, making it an accessible and valuable building block for medicinal chemists. As the quest for more selective and potent kinase inhibitors continues, the utility of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one as a starting point for innovation is set to endure.
References
-
PubChem Compound Summary for CID 88499, 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. National Center for Biotechnology Information. [Link]
- US Patent 4,196,292A: 6-Substituted amiloride derivatives.
- WO2020243612A1: Method of preventing and treating thrombosis.
-
Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. [Link]
-
PubChem Compound Summary for CID 45480402, 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. National Center for Biotechnology Information. [Link]
- CN111171034A: Preparation method of zopiclone intermediate.
-
Synthesis of 2,6-diamino-3-phenyl-5-phenylazopyridine hydrochloride. Indo Global Journal of Pharmaceutical Sciences. [Link]
-
Fostamatinib disodium hexahydrate. New Drug Approvals. [Link]
- CN103113236A: Preparation method of 2,6-dichlorodiphenylamine.
-
PubChem Compound Summary for CID 11671467, Fostamatinib. National Center for Biotechnology Information. [Link]
- WO2022087141A1: Process for the preparation of 6-(4-nitro-phenoxy)-2h-pyridazin-3-one and 6-(4-amino-phenoxy)-2h-pyridazin-3-one derivatives as intermediates of thyroid hormone analogues.
-
Base-Assisted Cyclization of an N-Chloroacetyl Dipeptide Derivative. ResearchGate. [Link]
-
2-Methyl-6-(4-aminophenyl)-4,5-dihydro-3(2H)-pyridazinone Synthon for Some New Annelated 1,2,3-Selena/Thiadiazoles and 2H-Diazaphospholes with Anticipated Biological Activity and Quantum Chemical Calculations. MDPI. [Link]
-
Syntheses of chloroacetyl chloride derivatives (1-8). ResearchGate. [Link]
-
Generic Tavalisse Availability & Release Date. Drugs.com. [Link]
-
An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. National Institutes of Health. [Link]
-
Synthesis of Pyridoxine-Derived Dimethylpyridinols Fused with Aminooxazole, Aminoimidazole, and Aminopyrrole. National Institutes of Health. [Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. WO2020243612A1 - Method of preventing and treating thrombosis - Google Patents [patents.google.com]
- 3. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS#: 1002726-62-6 [chemicalbook.com]
- 4. CAS 337463-65-7 | 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one - Synblock [synblock.com]
- 5. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one: An Application Note and Detailed Protocol
Synthesis of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: An Application Note and Detailed Protocol
Introduction
The pyrido[3,2-b][1][2]oxazin-3(4H)-one scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its derivatives have been explored for a range of biological activities, acting as kinase inhibitors for potential anticancer therapies and as agents targeting the central nervous system.[3] The introduction of an amino group at the 6-position of this ring system can provide a key handle for further structural modifications, enabling the synthesis of diverse compound libraries for screening and lead optimization.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. The described synthetic strategy is a logical assembly of established chemical transformations, designed to be robust and reproducible in a standard laboratory setting. We will begin with the preparation of the crucial precursor, 2-amino-3-hydroxypyridine, followed by the construction of the heterocyclic core, and finally, the targeted introduction of the 6-amino functionality.
Overall Synthetic Strategy
The synthesis of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one is proposed via a three-stage process. This approach is designed for clarity and modularity, allowing for potential optimization at each stage.
Figure 1: Overall workflow for the synthesis of the target compound.
Stage 1: Synthesis of 2-Amino-3-hydroxypyridine
The synthesis of the key intermediate, 2-amino-3-hydroxypyridine, is a critical first step. A reliable and high-yielding method involves the catalytic hydrogenation of 2-hydroxy-3-nitropyridine.[1][4]
Protocol: Catalytic Hydrogenation of 2-Hydroxy-3-nitropyridine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Hydroxy-3-nitropyridine | ≥98% | Commercially Available |
| Palladium on Carbon (10% Pd/C) | - | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Celite® | - | Commercially Available |
| Hydrogen (H₂) gas | High Purity | Standard Laboratory Supply |
| Argon (Ar) gas | High Purity | Standard Laboratory Supply |
Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel, dissolve 2-hydroxy-3-nitropyridine (e.g., 5.0 g, 35.7 mmol) in anhydrous methanol (e.g., 250 mL).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (e.g., 0.5 g, 10% w/w) to the solution.
-
Inerting the Atmosphere: Flush the reaction vessel with argon gas to remove air.
-
Hydrogenation: Introduce hydrogen gas into the vessel, typically via a balloon or a controlled inlet, and maintain a positive pressure.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed. This typically takes several hours to overnight.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and flush the vessel with argon.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.
-
Solvent Removal: Combine the filtrates and remove the methanol under reduced pressure using a rotary evaporator.
-
Purification: The resulting solid can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure 2-amino-3-hydroxypyridine.
Expert Insights: The efficiency of the hydrogenation can be sensitive to the quality of the catalyst and the hydrogen pressure. Ensuring an oxygen-free environment is crucial for both safety and catalyst longevity.
Stage 2: Synthesis of 2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one
The construction of the pyridoxazinone ring is achieved through the condensation of 2-amino-3-hydroxypyridine with chloroacetyl chloride. This reaction proceeds via an initial acylation of the amino group followed by an intramolecular nucleophilic substitution by the hydroxyl group to form the heterocyclic ring.
Protocol: Cyclization of 2-Amino-3-hydroxypyridine
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-hydroxypyridine | As synthesized in Stage 1 | - |
| Chloroacetyl chloride | ≥98% | Commercially Available |
| Anhydrous Dichloromethane (DCM) | Anhydrous | Commercially Available |
| Triethylamine (TEA) or other suitable base | Anhydrous | Commercially Available |
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-3-hydroxypyridine in anhydrous dichloromethane.
-
Base Addition: Add a suitable base, such as triethylamine (approximately 2.2 equivalents), to the solution to act as an acid scavenger.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Chloroacetyl Chloride: Add chloroacetyl chloride (approximately 1.1 equivalents), dissolved in anhydrous dichloromethane, dropwise to the cooled reaction mixture via the dropping funnel.
-
Reaction: Allow the reaction to stir at 0 °C for a specified period and then warm to room temperature. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Stage 3: Synthesis of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
The final stage involves the introduction of the amino group at the 6-position of the pyridoxazinone ring. This is accomplished in a two-step sequence: nitration followed by reduction. The nitration of the analogous (2H)-1,4-benzoxazin-3(4H)-one has been shown to selectively occur at the 6-position under standard nitrating conditions.[5] The existence of 2,2-dimethyl-6-nitro-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one further supports the feasibility of this regioselective nitration.[6]
Protocol 3a: Nitration of 2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2H-Pyrido[3,2-b][1][2]oxazin-3(4H)-one | As synthesized in Stage 2 | - |
| Fuming Nitric Acid (HNO₃) | - | Commercially Available |
| Concentrated Sulfuric Acid (H₂SO₄) | - | Commercially Available |
Procedure:
-
Reaction Setup: In a clean, dry flask, carefully add concentrated sulfuric acid.
-
Cooling: Cool the sulfuric acid to 0 °C in an ice-salt bath.
-
Substrate Addition: Slowly and portion-wise, add 2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one to the cooled sulfuric acid with stirring, ensuring the temperature remains low.
-
Nitrating Mixture: In a separate flask, prepare a nitrating mixture by carefully adding fuming nitric acid to concentrated sulfuric acid at 0 °C.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature until TLC analysis indicates the consumption of the starting material.
-
Work-up: Carefully pour the reaction mixture onto crushed ice.
-
Precipitation and Filtration: The nitro product should precipitate out of the aqueous solution. Collect the solid by filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Purification: The crude 6-nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one can be purified by recrystallization from a suitable solvent.
Protocol 3b: Reduction of 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
The reduction of the nitro group to an amine is a standard transformation that can be achieved using various reducing agents. Catalytic hydrogenation is a clean and efficient method.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one | As synthesized in Protocol 3a | - |
| Palladium on Carbon (10% Pd/C) | - | Commercially Available |
| Ethanol (EtOH) or Ethyl Acetate (EtOAc) | Reagent Grade | Commercially Available |
| Hydrogen (H₂) gas | High Purity | Standard Laboratory Supply |
| Argon (Ar) gas | High Purity | Standard Laboratory Supply |
Procedure:
-
Reaction Setup: Dissolve 6-nitro-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.
-
Catalyst Addition: Add 10% Palladium on Carbon to the solution.
-
Inerting and Hydrogenation: Flush the vessel with argon, then introduce hydrogen gas and maintain a positive pressure.
-
Reaction Monitoring: Stir the mixture at room temperature until the reaction is complete, as monitored by TLC.
-
Work-up and Purification: Following the same work-up procedure as in Stage 1 (filtration through Celite® and solvent removal), the crude 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one can be purified by recrystallization or column chromatography.
Characterization
The identity and purity of the synthesized compounds at each stage should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
Melting Point: To assess the purity of solid compounds.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Chloroacetyl chloride is corrosive and lachrymatory; handle with extreme care.
-
Nitrating agents (fuming nitric acid and concentrated sulfuric acid) are highly corrosive and strong oxidizing agents. Handle with extreme caution and perform additions slowly at low temperatures.
-
Catalytic hydrogenation with palladium on carbon and hydrogen gas should be performed with appropriate safety measures to mitigate the risk of fire or explosion.
Conclusion
This application note provides a detailed and logical synthetic pathway for the preparation of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one. By following the outlined protocols, researchers in medicinal chemistry and drug development can access this valuable building block for the synthesis of novel bioactive molecules. The provided step-by-step procedures, coupled with expert insights, are intended to facilitate the successful and safe execution of this synthesis in a laboratory setting.
References
-
PubChem. (n.d.). 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Synthesis and Characterization of Some New 2-Amino-3-Hydroxypyridine Schiff Base Compounds and Their Interactions with Group 13 Metal Ions. Retrieved from [Link]
- Google Patents. (n.d.). DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction.
- Google Patents. (n.d.). US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
- Google Patents. (n.d.). US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives.
- Google Patents. (n.d.). US5283338A - Process for the preparation of 2-chloropyridines.
- Google Patents. (n.d.). WO2020222158A1 - Process for the preparation of 2-amino-n-(2,2,2-trifluoroethyl)-acetamide and salts thereof.
- Google Patents. (n.d.). CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
-
PubChem. (n.d.). 2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one. Retrieved from [Link]
-
PubMed. (1995). Substituted pyrido[3,2-b]oxazin-3(4H)-ones: synthesis and evaluation of antinociceptive activity. Retrieved from [Link]
-
ResearchGate. (2001). The bromination and nitration of some (2H)-1, 4-benzoxazin-3(4H)-ones. Retrieved from [Link]
-
Sci-Hub. (1989). ChemInform Abstract: Reactions of N-Substituted 2-Aminopyridines with Chloroacetyl Chloride. Formation of a New Series of Heterocyclic Betaines. Retrieved from [Link]
-
MDPI. (2023). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. Retrieved from [Link]
-
PubChem. (n.d.). 2,2-dimethyl-6-nitro-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one. Retrieved from [Link]
Sources
- 1. 2-Amino-3-hydroxypyridine synthesis - chemicalbook [chemicalbook.com]
- 2. DE102009012471A1 - Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction - Google Patents [patents.google.com]
- 3. 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one [myskinrecipes.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. NCBI - WWW Error Blocked Diagnostic [misuse.ncbi.nlm.nih.gov]
High-Yield Synthesis of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one: A Key Intermediate in Kinase Inhibitor Development
High-Yield Synthesis of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one: A Key Intermediate in Kinase Inhibitor Development
Abstract
The 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one scaffold is a critical pharmacophore in modern medicinal chemistry, serving as a foundational intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors for oncological and immunological disorders.[3][4] Its structural features are pivotal for potent and selective interactions with enzyme active sites.[4] This application note presents a detailed, high-yield, two-step synthetic protocol for this valuable intermediate, designed to be robust and scalable for drug discovery and development applications. The protocol is grounded in established chemical principles and provides in-depth explanations for experimental choices to ensure both reproducibility and a thorough understanding of the synthetic pathway.
Introduction
The pyridoxazinone heterocyclic system has garnered significant attention in pharmaceutical research due to its prevalence in a variety of biologically active molecules.[5] Specifically, the 6-amino substituted variant is a key building block for a new generation of kinase inhibitors. Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders. The development of small molecule inhibitors that can selectively target specific kinases has revolutionized the treatment of these conditions. The title compound, with its strategic placement of an amino group and a lactam moiety on the fused pyridine ring system, provides an ideal template for generating libraries of potent and selective kinase inhibitors. For instance, the structurally related compound, 6-amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, is a key intermediate in the synthesis of Fostamatinib, a spleen tyrosine kinase (Syk) inhibitor approved for the treatment of chronic immune thrombocytopenia.[3] This underscores the therapeutic relevance of this class of compounds.
This guide provides a comprehensive and reliable method for the synthesis of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, with a focus on achieving high yields and purity. The protocol is designed for researchers in both academic and industrial settings who require a consistent supply of this key intermediate for their drug discovery programs.
Proposed Synthetic Pathway
The synthesis of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one can be efficiently achieved in two main steps from commercially available 2,6-diamino-3-nitropyridine. The overall strategy involves the introduction of a hydroxyl group via nucleophilic aromatic substitution, followed by reduction of the nitro group and subsequent cyclization with a suitable C2-synthon. This approach is designed for efficiency and high throughput.
Caption: Synthetic workflow for 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one.
Detailed Experimental Protocols
Step 1: Synthesis of 6-Amino-3-nitro-2-pyridinol
Rationale: This step introduces the required hydroxyl group at the C2 position of the pyridine ring. The reaction proceeds via a nucleophilic aromatic substitution mechanism, where the hydroxide ion displaces one of the amino groups, facilitated by the electron-withdrawing nitro group.
Materials:
| Reagent | CAS No. | Molecular Weight | Quantity (molar eq.) |
| 2,6-Diamino-3-nitropyridine | 27065-93-2 | 154.12 g/mol | 1.0 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 g/mol | 3.0 |
| Deionized Water | 7732-18-5 | 18.02 g/mol | - |
| Acetic Acid (glacial) | 64-19-7 | 60.05 g/mol | As needed |
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2,6-diamino-3-nitropyridine (15.4 g, 100 mmol) and deionized water (200 mL).
-
Slowly add sodium hydroxide (12.0 g, 300 mmol) to the suspension. The mixture will turn dark red.
-
Heat the reaction mixture to reflux (approximately 100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes.
-
After completion, cool the reaction mixture to room temperature and then further cool in an ice bath.
-
Carefully neutralize the mixture to pH 6-7 by the dropwise addition of glacial acetic acid. A yellow precipitate will form.
-
Collect the solid by vacuum filtration, wash with cold deionized water (3 x 50 mL), and dry under vacuum to afford 6-amino-3-nitro-2-pyridinol as a yellow powder.
Expected Yield: 85-95%
Step 2: Synthesis of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
Rationale: This step involves a tandem reaction sequence. First, the nitro group of 6-amino-3-nitro-2-pyridinol is reduced to an amino group, yielding the unstable 2,6-diamino-3-pyridinol intermediate. This is immediately followed by acylation of the more nucleophilic C2-amino group with chloroacetyl chloride. The resulting intermediate undergoes an intramolecular Williamson ether synthesis-type cyclization, where the hydroxyl group displaces the chloride, to form the desired pyridoxazinone ring. A mild base is used to neutralize the HCl generated during the acylation and to promote the final cyclization.
Materials:
| Reagent | CAS No. | Molecular Weight | Quantity (molar eq.) |
| 6-Amino-3-nitro-2-pyridinol | 6945-75-1 | 155.11 g/mol | 1.0 |
| Palladium on Carbon (10%) | 7440-05-3 | - | 0.05 (catalytic) |
| Ethanol (absolute) | 64-17-5 | 46.07 g/mol | - |
| Chloroacetyl Chloride | 79-04-9 | 112.94 g/mol | 1.1 |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 g/mol | 3.0 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 g/mol | - |
Procedure:
-
To a 500 mL hydrogenation flask, add 6-amino-3-nitro-2-pyridinol (15.5 g, 100 mmol) and absolute ethanol (250 mL).
-
Carefully add 10% palladium on carbon (0.78 g, 5 mol%).
-
Pressurize the flask with hydrogen gas (50 psi) and shake at room temperature for 2-3 hours, or until hydrogen uptake ceases.
-
Carefully vent the flask and purge with nitrogen. Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol (2 x 25 mL).
-
Transfer the filtrate to a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath and add sodium bicarbonate (25.2 g, 300 mmol).
-
Add a solution of chloroacetyl chloride (8.7 mL, 110 mmol) in dichloromethane (50 mL) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction by TLC (9:1 DCM:Methanol).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Resuspend the residue in water (200 mL) and stir for 30 minutes.
-
Collect the resulting solid by vacuum filtration, wash with cold water (2 x 50 mL) and then with a small amount of cold ethanol.
-
Dry the solid under vacuum to yield 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one as an off-white to light brown powder. Further purification can be achieved by recrystallization from ethanol if necessary.
Expected Yield: 75-85%
Data Summary
| Step | Reaction | Key Parameters | Expected Yield | Purity (by HPLC) |
| 1 | Hydroxylation | Reflux in aqueous NaOH, 4-6 h | 85-95% | >95% |
| 2 | Reductive Cyclization | H₂ (50 psi), Pd/C, rt, 2-3 h; then Chloroacetyl chloride, NaHCO₃, 0 °C to rt, 12-16 h | 75-85% | >98% |
Characterization of 6-Amino-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one
The identity and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include a singlet for the -CH₂- group of the oxazinone ring, two doublets for the aromatic protons on the pyridine ring, a broad singlet for the amino (-NH₂) protons, and a broad singlet for the amide (-NH-) proton.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals would include a carbonyl carbon, carbons of the pyridine ring (some showing C-N coupling), and the methylene carbon of the oxazinone ring.
-
Mass Spectrometry (ESI+): The calculated molecular weight is 165.15 g/mol .[6] The expected m/z would be [M+H]⁺ = 166.16.
-
Infrared (IR) Spectroscopy (KBr Pellet): Key absorption bands would be expected for N-H stretching (amine and amide), C=O stretching (amide), and C-O-C stretching (ether).
Safety and Handling
-
General Precautions: This synthesis should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.[7]
-
Specific Hazards:
-
Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with care.
-
Chloroacetyl Chloride: Corrosive, toxic, and a lachrymator. Handle with extreme caution in a fume hood.
-
Palladium on Carbon: Flammable solid. Handle with care, especially when dry, as it can be pyrophoric. Do not expose the catalyst to air when it is dry and saturated with hydrogen.
-
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations.
References
-
ChemScene. 6-Amino-2,2-dimethyl-2H,3H,4H-pyrido[3,2-b][1][2]oxazin-3-one.
- PubChem.2H-pyrido(3,2-b)-1,4-oxazin-3(4H)-one.
- National Institutes of Health.One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity.
- PubChem.2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-.
-
ChemicalBook. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1][2]oxazin-3(4H)-one.
- MySkinRecipes.2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one.
- MDPI.Synthesis of 1,2,4-Oxadiazin-5(6H)
- The Royal Society of Chemistry.A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics.
- ResearchGate.Synthesis of Pyrido and Pyrazinodithienodipyrimidine-4,8(3H,9H)
-
National Institutes of Health. Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer.
- Carl ROTH.
Sources
- 1. chemscene.com [chemscene.com]
- 2. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS#: 1002726-62-6 [chemicalbook.com]
- 4. 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one [myskinrecipes.com]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CAS 337463-65-7 | this compound - Synblock [synblock.com]
- 7. carlroth.com [carlroth.com]
Application Note & Protocol: Quantitative Analysis of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Introduction
6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one and its derivatives are heterocyclic compounds of significant interest in pharmaceutical development. The target compound of this application note, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, is a key intermediate in the synthesis of Fostamatinib, a drug approved for the treatment of chronic immune thrombocytopenia.[3] Given its role in pharmaceutical manufacturing, the development of a robust, accurate, and precise analytical method for its quantification is critical for quality control, stability testing, and pharmacokinetic studies.
This document provides a comprehensive guide to a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV detection for the reliable quantification of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one. The principles, protocols, and validation procedures are detailed to meet the standards required by researchers and drug development professionals.
Principle of the Method
The quantification of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one is achieved using RP-HPLC. This technique is ideally suited for this molecule due to its structural characteristics: a polar aromatic amine combined with a heterocyclic core, which allows for good retention and separation on a non-polar stationary phase.[1][4]
-
Separation: The separation is based on the partitioning of the analyte between a non-polar stationary phase (C18 column) and a polar mobile phase (a mixture of an aqueous buffer and an organic solvent). By precisely controlling the composition of the mobile phase, the retention time of the analyte can be optimized for accurate measurement.
-
Detection: The pyrido-oxazine core and the amino group constitute a chromophore that absorbs ultraviolet (UV) light. A Diode-Array Detector (DAD) or a variable wavelength UV detector is used to monitor the column eluent at a specific wavelength where the analyte exhibits maximum absorbance, ensuring high sensitivity and specificity.
-
Quantification: The concentration of the analyte in a sample is determined by comparing the peak area of the analyte in the sample chromatogram to a calibration curve generated from standards of known concentrations.
Instrumentation, Reagents, and Materials
Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system with a binary or quaternary pump, autosampler, column oven, and a Diode-Array Detector (DAD) or UV-Vis detector.
-
Analytical balance (0.01 mg readability)
-
pH meter
-
Sonicator
-
Vortex mixer
-
Pipettes and volumetric flasks (Class A)
-
Syringe filters (0.22 µm, PTFE or Nylon)
Reagents and Materials
-
6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one reference standard (Purity ≥98%)[5]
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade[1]
-
Water, HPLC grade or Milli-Q
-
Ammonium formate, analytical grade
-
Formic acid, analytical grade
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
Detailed Protocols
Preparation of Solutions
Mobile Phase A (Aqueous): 10 mM Ammonium Formate in Water, pH 3.0
-
Weigh 0.63 g of ammonium formate and dissolve it in 1000 mL of HPLC-grade water.
-
Adjust the pH to 3.0 using formic acid.
-
Filter the solution through a 0.22 µm membrane filter and degas for 15 minutes in a sonicator.
Mobile Phase B (Organic): Acetonitrile (ACN)
Diluent: A mixture of Water:Acetonitrile (80:20, v/v) is recommended as the diluent for preparing standards and samples. This composition ensures sample compatibility with the initial mobile phase conditions, promoting good peak shape.
Standard Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one reference standard.
-
Transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. This stock solution should be stored at 2-8°C and protected from light.[6]
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the diluent to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL). A minimum of five concentration levels is recommended for establishing linearity.[2]
Sample Preparation: The specific sample preparation will depend on the matrix (e.g., bulk drug, formulation, biological fluid). For a bulk drug substance:
-
Accurately weigh an amount of the sample expected to contain the target analyte.
-
Dissolve it in a known volume of diluent to achieve a theoretical concentration within the calibration range.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.
Chromatographic Conditions
The following conditions provide a robust starting point for method development.
| Parameter | Condition |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 10 mM Ammonium Formate, pH 3.0B: Acetonitrile |
| Gradient Program | 0-2 min: 20% B2-10 min: 20% to 80% B10-12 min: 80% B12-13 min: 80% to 20% B13-18 min: 20% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 245 nm (or determined by UV scan of standard) |
Causality Behind Choices:
-
C18 Column: Provides excellent retention for moderately polar aromatic compounds like the target analyte.
-
Ammonium Formate Buffer (pH 3.0): The acidic pH ensures that the primary amine group on the analyte is protonated, leading to consistent retention behavior and sharp, symmetrical peaks.
-
Acetonitrile: A common organic modifier with a low UV cutoff, providing a stable baseline.
-
Gradient Elution: Necessary to elute the analyte with a reasonable retention time and good peak shape, while also cleaning the column of any more non-polar impurities.
-
Detection at 245 nm: This wavelength is often effective for benzoxazine derivatives, but should be confirmed by running a UV-Vis spectrum of the analyte in the mobile phase to identify the wavelength of maximum absorbance (λmax).[7]
Method Validation Protocol
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[2][8][9]
System Suitability
Before starting any validation experiments, the system suitability must be confirmed. Inject the working standard solution (e.g., 50 µg/mL) six times.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (%RSD) of Peak Area | ≤ 2.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components). This can be demonstrated by analyzing a placebo/blank sample and showing no interfering peaks at the retention time of the analyte. Peak purity analysis using a DAD can further confirm specificity.
Linearity and Range
Analyze a minimum of five concentrations across the intended range (e.g., 80% to 120% of the test concentration).[2] Plot a graph of peak area versus concentration and perform a linear regression analysis.
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.
Accuracy
Accuracy is determined by applying the method to samples with known concentrations of the analyte (e.g., spiked placebo). It should be assessed at a minimum of three concentration levels (low, medium, high) with three replicates each.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
Precision
-
Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the test concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD: S/N ratio of 3:1
-
LOQ: S/N ratio of 10:1
The LOQ must be experimentally verified by analyzing samples at this concentration and ensuring acceptable accuracy and precision.
Data Presentation and Visualization
Experimental Workflow
Caption: Workflow for the quantification of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one.
Example Validation Data Summary
| Validation Parameter | Result | Acceptance Criteria |
| Linearity (r²) | 0.9995 | ≥ 0.999 |
| Range (µg/mL) | 1 - 100 | As required |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.0% - 102.0% |
| Repeatability (%RSD) | 0.85% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.15% | ≤ 2.0% |
| LOD (µg/mL) | 0.12 | Report |
| LOQ (µg/mL) | 0.40 | Report |
References
- Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Application Note 111.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 45480402, 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. Retrieved from [Link]
- Hayakawa, I., et al. (1991). Optically active pyridobenzoxazine derivatives and anti-microbial use. U.S.
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Retrieved from [Link]
-
Agilent Technologies. (2012). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Application Note. Retrieved from [Link]
- Wang, B., et al. (2020). Analytical methods for amino acid determination in organisms. Amino Acids, 52(8), 1101-1113.
- Singh, R., et al. (2016). Development and validation of analytical assay method for separation of a series of substituted benz-1,3-oxazine derivatives by LC/LCMS.
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Q2 Analytical Validation. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. ema.europa.eu [ema.europa.eu]
- 3. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS#: 1002726-62-6 [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. 1002726-62-6|6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1,4]oxazin-3(4H)-one|BLD Pharm [bldpharm.com]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. youtube.com [youtube.com]
Harnessing the Potential of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one for Kinase Inhibitor Discovery
An Application Guide for Researchers
Introduction: A Scaffold of Promise in Kinase Drug Discovery
The relentless pursuit of targeted therapies has positioned protein kinases as one of the most critical classes of drug targets, particularly in oncology and immunology. The dysregulation of kinase signaling pathways is a hallmark of numerous diseases, making the development of specific and potent kinase inhibitors a cornerstone of modern drug discovery. The heterocyclic scaffold, 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one, has emerged as a valuable building block in this endeavor. While this specific molecule is often utilized as a key intermediate in the synthesis of more complex kinase inhibitors, its structural features are representative of a class of compounds designed to interact with the highly conserved ATP-binding site of kinases[1].
A notable example highlighting the potential of this structural class is the closely related compound, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][2][3]oxazin-3(4H)-one, which serves as a key intermediate in the synthesis of Fostamatinib[4]. Fostamatinib is an inhibitor of spleen tyrosine kinase (Syk), approved for the treatment of chronic immune thrombocytopenia, demonstrating the therapeutic relevance of the pyridoxazinone core in targeting clinically important kinases[4].
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one and its derivatives in kinase inhibitor assays. We will delve into the principles and detailed protocols for both biochemical and cellular assays, providing the foundational knowledge to effectively characterize the inhibitory potential of compounds derived from this promising scaffold.
Part 1: Foundational Assessment - Biochemical Kinase Inhibition Assays
The initial step in characterizing a potential kinase inhibitor is to determine its direct effect on the enzymatic activity of a purified, isolated kinase. This is achieved through biochemical assays, which measure the transfer of a phosphate group from ATP to a specific substrate[5]. These in vitro assays are essential for determining the intrinsic potency (commonly expressed as the IC50 value) of a compound against its target kinase, free from the complexities of a cellular environment[5].
Among the various available technologies, Homogeneous Time-Resolved Fluorescence (HTRF) assays offer a robust, sensitive, and high-throughput-compatible method for measuring kinase activity[6][7]. The HTRF KinEASE™ platform, for instance, provides a universal method for assessing both serine/threonine and tyrosine kinase activity[6].
Principle of the HTRF KinEASE™ Assay
The assay operates in two phases: an enzymatic reaction followed by a detection step. In the enzymatic phase, the kinase phosphorylates a biotinylated substrate in the presence of ATP and the test compound. The reaction is then stopped by the addition of a detection mixture containing a europium (Eu³⁺) cryptate-labeled phosphospecific antibody and streptavidin-XL665. If the substrate is phosphorylated, the binding of the antibody and streptavidin to the same molecule brings the europium donor and the XL665 acceptor into close proximity, resulting in a high FRET signal. An effective inhibitor will prevent phosphorylation, leading to a low FRET signal.
Caption: Principle of the NanoBRET™ Cellular Target Engagement Assay.
Protocol: NanoBRET™ Target Engagement Assay
This protocol describes a general procedure for adherent cells.
1. Day 1: Cell Plating
- Transfect HEK293 cells (or another suitable cell line) with a plasmid encoding the NanoLuc®-kinase fusion protein. Follow standard transfection protocols.[8]
- After 24 hours, harvest the transfected cells and adjust the cell density.
- Seed the cells into a white, tissue culture-treated 96-well assay plate at an optimized density.
- Incubate overnight at 37°C, 5% CO₂.
2. Day 2: Assay Execution
- Compound Preparation: Prepare a serial dilution of the test compound in Opti-MEM® I Reduced Serum Medium.
- Tracer Preparation: Dilute the NanoBRET™ tracer in Opti-MEM®. The optimal tracer concentration should be predetermined and is typically the EC50 concentration for BRET.
- Assay Plate Dosing:
- Remove the growth medium from the cells.
- Add the diluted test compounds to the appropriate wells.
- Immediately add the diluted tracer to all wells.
- Incubation: Incubate the plate for 2 hours at 37°C, 5% CO₂ to allow the compound and tracer to reach binding equilibrium within the cells.
- Detection:
- Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's instructions.
- Add the substrate to all wells.
- Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (e.g., 460nm) and acceptor emission (e.g., 618nm).
3. Data Analysis:
- Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).
- Normalize the data to control wells (vehicle control for high BRET, and a high concentration of a known inhibitor or no tracer for low BRET).
- Plot the normalized BRET ratio against the logarithm of the compound concentration and fit to a dose-response curve to determine the IC50, from which an apparent intracellular Kd can be derived.
| Well Type | Compound | Tracer | Purpose |
| No Compound | Vehicle | Yes | Establishes maximum BRET signal (0% inhibition) |
| Test Compound | Serial Dilution | Yes | Measures dose-dependent target engagement |
| No Tracer | Vehicle | No | Measures background signal |
| Table 2: Example experimental setup for a NanoBRET™ assay. |
Data Interpretation and Advanced Insights
Successfully executing these assays will yield quantitative metrics of inhibitor performance. The biochemical IC50 provides a measure of intrinsic potency, while the cellular IC50 reflects potency in a more physiologically relevant context.
A significant rightward shift in potency (higher IC50) from the biochemical to the cellular assay can indicate several factors: poor cell permeability of the compound, efflux from the cell by transporters, or competition with the high (millimolar) intracellular concentration of ATP. Conversely, similar potencies suggest the compound effectively reaches and engages its target in cells.
Caption: A typical dose-response curve used to determine the IC50 value.
Conclusion: A Versatile Scaffold for Modern Drug Discovery
The 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one scaffold represents a valuable starting point for the development of novel kinase inhibitors. Its utility as a synthetic intermediate for clinically relevant molecules underscores its potential. By employing a systematic approach that combines robust biochemical assays for initial potency determination with advanced cellular target engagement assays for validation in a physiological context, researchers can effectively characterize the properties of inhibitors derived from this scaffold. This dual-assay strategy provides a comprehensive understanding of a compound's behavior, mitigating risks in later stages of drug development and accelerating the journey from a promising scaffold to a potential therapeutic agent.
References
-
BMG LABTECH. (2020). Kinase assays. Available from: [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]
-
PubChem. 2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. Available from: [Link]
-
Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (2012). Assay Development for Protein Kinase Enzymes. In Assay guidance manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]
-
MySkinRecipes. 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one. Available from: [Link]
-
Deshmukh, S. P., et al. (2025). Novel pyrido[2,3-b]o[2][3]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. Available from: [Link]
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]
-
Zhang, Y., et al. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. ASSAY and Drug Development Technologies. Available from: [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. Available from: [Link]
-
EUbOPEN. (2020). NanoBRET assays to assess cellular target engagement of compounds. Available from: [Link]
-
Klüver, E., et al. (2022). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
Wu, Y., et al. (2022). Discovery of 2H-benzo[b]o[2][3]xazin-3(4H)-one derivatives as potent and selective CDK9 inhibitors that enable transient target engagement for the treatment of hematologic malignancies. European Journal of Medicinal Chemistry. Available from: [Link]
-
ResearchGate. HTRF® Kinase Assay Protocol. Available from: [Link]
-
Reaction Biology. NanoBRET Assay Services. Available from: [Link]
-
News-Medical.Net. (2023). NanoBRET™ Target Engagement for drug development. Available from: [Link]
Sources
- 1. 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one [myskinrecipes.com]
- 2. chemscene.com [chemscene.com]
- 3. CAS 337463-65-7 | 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one - Synblock [synblock.com]
- 4. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS#: 1002726-62-6 [chemicalbook.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. researchgate.net [researchgate.net]
- 8. eubopen.org [eubopen.org]
Application Notes & Protocols: Investigating Pyrido[2,3-b]oxazine Derivatives in Non-Small Cell Lung Cancer (NSCLC) Research
Prepared by: Senior Application Scientist, Gemini Division
Introduction: The Imperative for Novel Therapeutics in NSCLC
Non-Small Cell Lung Cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide. The therapeutic landscape has been significantly reshaped by the advent of targeted therapies, particularly against oncogenic driver mutations. Among the most critical targets is the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase whose aberrant activation promotes cell proliferation, survival, and metastasis.[1] While several generations of EGFR Tyrosine Kinase Inhibitors (TKIs) have been clinically approved, the emergence of drug resistance, often through secondary mutations like T790M, necessitates a continuous search for new, effective chemical scaffolds.[2][3]
Pyrido[2,3-b]oxazines have emerged as a promising heterocyclic scaffold in this pursuit. These compounds are being rationally designed as potent and selective inhibitors of EGFR, including its resistance-conferring mutants.[4][5] This guide provides a detailed overview of the application of pyrido[2,3-b]oxazine derivatives in NSCLC research, offering both the theoretical framework and practical protocols for their preclinical evaluation.
Mechanism of Action: Targeting the EGFR Signaling Cascade
The primary mechanism of action for this class of compounds is the inhibition of EGFR's kinase activity. In many NSCLC cases, EGFR is constitutively active due to mutations, leading to uncontrolled autophosphorylation of its intracellular tyrosine residues.[1] This event triggers a cascade of downstream signaling pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways, which are central to cancer cell growth and survival.[6][7]
Pyrido[2,3-b]oxazine derivatives are designed to bind to the ATP-binding pocket of the EGFR kinase domain. This competitive inhibition prevents ATP from binding, thereby blocking receptor autophosphorylation and shutting down the downstream pro-survival signals.[2][3] The ultimate cellular consequences are the induction of cell cycle arrest and apoptosis.[3]
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine derivatives.
In Vitro Evaluation: A Step-by-Step Guide
A robust in vitro evaluation is the cornerstone of preclinical drug discovery.[8][9] The following protocols are designed to assess the anticancer activity and mechanism of action of novel pyrido[2,3-b]oxazine derivatives.
Rationale for NSCLC Cell Line Selection
The choice of cell lines is critical and should reflect the genetic heterogeneity of NSCLC. A well-rounded panel allows for the assessment of potency against different EGFR mutational statuses.
-
A549: An adenocarcinoma cell line with wild-type (WT) EGFR. It is often used as a baseline to assess selectivity and off-target effects.[3][4]
-
HCC827: This cell line harbors an exon 19 deletion (del E746-A750), a common activating mutation that confers high sensitivity to first-generation EGFR-TKIs.[2][3]
-
NCI-H1975: This line contains two mutations: the L858R activating mutation and the T790M "gatekeeper" resistance mutation. It is crucial for testing the efficacy of compounds designed to overcome acquired resistance.[2][3]
-
BEAS-2B: A non-cancerous human bronchial epithelial cell line. It serves as an essential control to determine the selectivity of the compound for cancer cells over normal cells.[4][5]
Experimental Workflow Overview
Caption: A two-phase workflow for the in vitro evaluation of novel compounds.
Protocol 1: Cell Viability Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[10][11] It is a standard high-throughput method for determining the half-maximal inhibitory concentration (IC50) of a compound.
Materials:
-
Selected NSCLC and normal cell lines
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)
-
Pyrido[2,3-b]oxazine derivative stock solution (e.g., 10 mM in DMSO)
-
Sterile 96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-channel pipette, microplate reader
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Rationale: This initial incubation ensures cells are in a logarithmic growth phase and have adhered properly before drug exposure.
-
-
Compound Preparation & Treatment: Prepare serial dilutions of the pyrido[2,3-b]oxazine derivative in culture medium. A typical concentration range might be 0.01 µM to 100 µM. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include a "vehicle control" (medium with the same final concentration of DMSO as the highest drug dose) and a "no-cell" blank control.
-
Rationale: A wide dose range is essential to accurately determine the sigmoidal dose-response curve and calculate the IC50. The vehicle control is critical to ensure that the solvent (DMSO) is not causing cytotoxicity.
-
-
Incubation: Incubate the treated plates for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Rationale: Viable cells with active mitochondria will reduce the yellow MTT tetrazolium salt to a purple formazan precipitate.
-
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well and pipette up and down to fully dissolve the crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to determine the IC50 value.
Protocol 2: Western Blotting for EGFR Pathway Inhibition
Western blotting allows for the visualization and quantification of specific proteins, making it ideal for confirming that the compound inhibits the phosphorylation of EGFR and its downstream effectors.[12][13][14]
Materials:
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-Akt, anti-Akt, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding and Treatment: Seed cells (e.g., 1x10^6 cells/well) in 6-well plates and allow them to attach overnight. Treat cells with the pyrido[2,3-b]oxazine derivative at relevant concentrations (e.g., 0.5x, 1x, and 2x IC50) for a specified time (e.g., 6-24 hours). Include a vehicle control.
-
Protein Extraction: Wash cells with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant containing the protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol. This step is crucial for equal loading.
-
SDS-PAGE and Transfer: Normalize the protein samples to the same concentration with lysis buffer and Laemmli sample buffer. Denature by boiling for 5 minutes. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding. b. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C on a shaker. The dilution will be antibody-specific. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash again three times for 10 minutes each with TBST.
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: To analyze total protein levels (e.g., total EGFR) and a loading control (e.g., β-actin), the membrane can be stripped of the first set of antibodies and re-probed. This ensures that any decrease in the phosphorylated protein is due to inhibition, not a decrease in the total amount of protein.
Data Presentation and Interpretation
Summarizing quantitative data in a clear format is essential for comparative analysis.
Table 1: In Vitro Antiproliferative Activity (IC50) of Pyrido[2,3-b]oxazine Derivatives
| Compound | A549 (EGFR-WT) IC50 (µM)[4] | HCC827 (Exon 19 del) IC50 (µM)[3][4] | NCI-H1975 (L858R/T790M) IC50 (µM)[3][4] | BEAS-2B (Normal) IC50 (µM)[3][4] |
| Derivative 7f | 1.10 | 0.09 | 0.89 | > 61 |
| Derivative 7g | - | ~0.15 | ~1.0 | > 61 |
| Derivative 7h | - | ~0.18 | ~1.2 | > 61 |
| Osimertinib | - | ~0.08 | ~0.95 | - |
Data presented are representative values from published literature for illustrative purposes.[3][4]
Interpretation:
-
A low IC50 value in HCC827 and NCI-H1975 cells indicates high potency against both sensitive and resistant EGFR mutations.[4]
-
A significantly higher IC50 value in BEAS-2B cells compared to cancer cell lines suggests selectivity and a favorable therapeutic window.[3][4]
-
The activity of lead compounds like 7f can be directly compared to clinically approved drugs like Osimertinib to benchmark their performance.[4]
In Vivo Evaluation: Preclinical Efficacy Models
Promising in vitro candidates must be validated in vivo to assess their efficacy, pharmacokinetics, and toxicity in a complex biological system.[15][16]
Model Selection: Xenografts
-
Cell Line-Derived Xenografts (CDX): These models are created by subcutaneously injecting human cancer cell lines (e.g., A549, NCI-H1975) into immunodeficient mice.[17] They are cost-effective and reproducible, making them ideal for initial efficacy screening.[16]
-
Patient-Derived Xenografts (PDX): These models involve implanting tumor fragments from a patient directly into mice. PDX models better recapitulate the heterogeneity and microenvironment of the original human tumor, offering higher predictive value for clinical outcomes.[18][19]
Protocol 3: Efficacy Study in a Murine Xenograft Model
Animals:
-
Immunodeficient mice (e.g., NOD/SCID or Athymic Nude), 6-8 weeks old.
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of NSCLC cells (e.g., 5 x 10^6 NCI-H1975 cells in Matrigel/PBS) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
-
Rationale: Randomization ensures that the average starting tumor volume is similar across all groups, which is critical for a valid comparison of treatment effects.
-
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle (e.g., saline with 5% DMSO and 10% Solutol) daily via oral gavage or intraperitoneal injection.
-
Treatment Group(s): Administer the pyrido[2,3-b]oxazine derivative at one or more dose levels (e.g., 25, 50 mg/kg) following the same schedule and route as the vehicle.
-
Positive Control Group: Administer a standard-of-care drug like Osimertinib.
-
-
Monitoring:
-
Measure tumor volume with calipers 2-3 times per week. (Volume ≈ 0.5 x Length x Width²).
-
Record animal body weight at each measurement as an indicator of toxicity.
-
Observe animals for any signs of distress.
-
-
Endpoint and Analysis: Continue the study until tumors in the control group reach a predetermined maximum size (e.g., 1500-2000 mm³), or for a fixed duration (e.g., 21-28 days). Euthanize the animals, excise the tumors, and weigh them. Analyze the data by comparing the final tumor volumes/weights between the treated and control groups. Calculate the Tumor Growth Inhibition (TGI) percentage.
Conclusion and Future Directions
The pyrido[2,3-b]oxazine scaffold represents a promising avenue for the development of next-generation EGFR inhibitors for NSCLC. The protocols outlined here provide a comprehensive framework for their preclinical evaluation, from initial cytotoxicity screening to mechanistic validation and in vivo efficacy testing. Future research should focus on optimizing the pharmacokinetic properties (ADME) of lead compounds, evaluating their efficacy in a broader range of PDX models, and investigating potential off-target effects to ensure a robust safety profile before advancing to clinical trials.[3]
References
-
ResearchGate. (n.d.). Novel Pyrido[2,3-b][1][2]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. Retrieved from [Link]
-
MDPI. (2022). Synthesis of Novel Pyrido[4,3-e][1][2][20]triazino[3,2-c][1][2][20]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
RSC Publishing. (n.d.). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors. Retrieved from [Link]
-
RSC Publishing. (n.d.). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
-
MDPI. (n.d.). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]
-
RSC Publishing. (n.d.). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. Retrieved from [Link]
-
PubMed. (n.d.). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
-
Genes & Diseases. (n.d.). Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis of proteins related to the EGFR signal pathway.... Retrieved from [Link]
-
PubMed. (1990). A new in vitro screening system for anticancer drugs for the treatment of non-small cell lung cancer. Retrieved from [Link]
-
National Institutes of Health. (2019). Analyzing expression and phosphorylation of the EGF receptor in HNSCC. Retrieved from [Link]
-
Melior Discovery. (n.d.). The A549 Xenograft Model for Lung Cancer. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
Oncotarget. (n.d.). Intracellular activation of EGFR by fatty acid synthase dependent palmitoylation. Retrieved from [Link]
-
Frontiers. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
MDPI. (n.d.). Targeting the PI3K/AKT/mTOR Signaling Pathway in Lung Cancer: An Update Regarding Potential Drugs and Natural Products. Retrieved from [Link]
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
PLOS. (n.d.). Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories. Retrieved from [Link]
-
ResearchGate. (n.d.). Western blot analysis. A, EGFR signaling pathways.... Retrieved from [Link]
-
Crown Bioscience. (2021). Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Guidelines for cell viability assays. Retrieved from [Link]
-
RSC Publishing. (n.d.). Targeting EGFR/PI3K/AKT/mTOR signaling in lung and colon cancers: synthesis, antitumor evaluation of new 1,2,4-oxdiazoles tethered 1,2,3-triazoles. Retrieved from [Link]
-
MDPI. (n.d.). The In Vitro Anti-Tumor Activity of Phycocyanin against Non-Small Cell Lung Cancer Cells. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Protein Expression Signatures for Inhibition of Epidermal Growth Factor Receptor-mediated Signaling. Retrieved from [Link]
-
National Institutes of Health. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC). Retrieved from [Link]
-
PubMed. (1998). In vitro chemosensitivity testing of human non-small cell lung cancer cell lines. Retrieved from [Link]
-
The Journal of Nuclear Medicine. (2017). Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18 F-FDG PET: A Potential Tool for Early Therapy Response. Retrieved from [Link]
-
MDPI. (n.d.). Molecularly Imprinted Polymer Nanoparticles for Lung-Cancer-Cell-Surface Proteomics. Retrieved from [Link]
-
RSC Publishing. (n.d.). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Analyzing expression and phosphorylation of the EGF receptor in HNSCC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. oncotarget.com [oncotarget.com]
- 15. Improved drug-screening tests of candidate anti-cancer drugs in patient-derived xenografts through use of numerous measures of tumor growth determined in multiple independent laboratories | PLOS One [journals.plos.org]
- 16. crownbio.com [crownbio.com]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Metabolic Evaluation of Non–Small Cell Lung Cancer Patient–Derived Xenograft Models Using 18F-FDG PET: A Potential Tool for Early Therapy Response | Journal of Nuclear Medicine [jnm.snmjournals.org]
- 20. mdpi.com [mdpi.com]
Application Notes and Protocols for the In Vivo Formulation of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one
Abstract
This document provides a comprehensive guide for the formulation of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one (Compound X), a novel heterocyclic entity, for in vivo preclinical studies. Heterocyclic compounds represent a cornerstone of medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1][2] However, their progression through the drug development pipeline is often hampered by poor aqueous solubility, which can lead to low or erratic bioavailability.[3][4] This guide details a systematic approach, beginning with essential pre-formulation characterization to understand the physicochemical properties of Compound X. Based on this characterization, we present detailed, field-proven protocols for developing both oral and intravenous formulations. The methodologies are designed to be self-validating, incorporating critical quality control and stability assessments to ensure the delivery of a consistent and reliable dose for toxicological and efficacy studies.
Introduction: The Formulation Challenge
6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one (henceforth "Compound X") is a nitrogen-containing heterocyclic compound.[5] Such molecules are of significant interest in drug discovery due to their diverse biological activities.[6][7] A critical, yet often underestimated, step in the preclinical evaluation of any new chemical entity is the development of an appropriate formulation. An inadequate formulation can lead to poor systemic exposure, masking the true pharmacokinetic and pharmacodynamic potential of the compound and potentially leading to the premature termination of a promising candidate.[8][9]
This guide addresses the common challenge of formulating compounds with unknown or poor solubility. It provides a logical workflow, not just a set of instructions, to empower researchers to make informed decisions based on empirical data. We will proceed from initial characterization to the development of robust formulations suitable for common preclinical routes of administration.
Section 1: Critical Pre-Formulation Assessment
Before any formulation work begins, a foundational understanding of the compound's physicochemical properties is paramount. These initial studies dictate the entire formulation strategy.
Aqueous Solubility Profile
The intrinsic solubility of a compound is the most critical parameter. This should be assessed in various aqueous media to understand how it might behave in different physiological environments.
Protocol 1: Equilibrium Solubility Determination
-
Preparation of Media: Prepare buffers at pH 3.0, 5.0, 7.4 (phosphate-buffered saline), and 9.0.
-
Sample Preparation: Add an excess amount of Compound X (e.g., 5-10 mg) to 1 mL of each buffer in separate glass vials.
-
Equilibration: Agitate the vials at a controlled temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Processing: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Analysis: Carefully collect the supernatant, dilute it with an appropriate mobile phase, and quantify the concentration of dissolved Compound X using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[10]
Formulation Stability Assessment
Stability testing is crucial for ensuring that the compound remains intact within the formulation vehicle and that the concentration is consistent throughout the duration of the study.[11][12]
Protocol 2: Short-Term Formulation Stability
-
Prepare Formulation: Prepare a small batch of the intended formulation (e.g., a solution or suspension at the target concentration).
-
Storage Conditions: Aliquot the formulation into multiple vials and store them under various conditions: refrigerated (2-8°C), room temperature (~25°C), and accelerated (e.g., 40°C).[13][14] Protect samples from light if the compound is suspected to be light-sensitive.
-
Time Points: Analyze the samples at initial (T=0), 4 hours, 24 hours, and 7 days. For preclinical use, stability over the expected duration of a single day's dosing experiment (e.g., 4-8 hours) is often the minimum requirement.
-
Analysis: At each time point, visually inspect for precipitation or changes in appearance. Quantify the concentration of Compound X using a stability-indicating HPLC method to ensure no degradation has occurred.[15][16]
Section 2: Formulation Strategy Selection Workflow
The data from the pre-formulation assessment directly informs the selection of the most appropriate formulation strategy. The goal is to create a homogenous, stable preparation that is appropriate for the intended route of administration.[17]
Diagram: Formulation Strategy Selection Workflow
Caption: Decision tree for selecting an appropriate formulation strategy based on initial solubility data.
Section 3: Detailed Formulation Protocols
The following protocols provide step-by-step instructions for preparing common formulation types for preclinical research.
Protocol 3: Preparation of a Suspension for Oral Gavage
Oral gavage is a standard method for administering compounds to rodents in preclinical studies.[18][19] For poorly soluble compounds, a uniform suspension is essential for consistent dosing.
Vehicle Composition: A common and effective vehicle is 0.5% (w/v) Methylcellulose with 0.1% (w/v) Polysorbate 80 (Tween 80) in purified water.
-
Rationale: Methylcellulose acts as a suspending agent, increasing the viscosity of the vehicle to slow the settling of drug particles. Tween 80 is a non-ionic surfactant that acts as a wetting agent, reducing the surface tension of the drug particles to allow for uniform dispersion.[20]
Step-by-Step Methodology:
-
Vehicle Preparation:
-
Heat approximately half the final required volume of purified water to 60-70°C.
-
Slowly add the methylcellulose powder while stirring vigorously to disperse.
-
Add the remaining volume of water as cold water or ice to induce precipitation and formation of a clear, viscous solution. Stir until uniform.
-
Add Tween 80 to the methylcellulose solution and mix thoroughly.
-
-
Compound Addition:
-
Weigh the required amount of Compound X. To aid in dispersion, it is often beneficial to first create a paste.
-
Place the weighed compound in a mortar. Add a small volume of the vehicle and triturate with the pestle to form a smooth, uniform paste. This step is critical to break down any aggregates.
-
-
Final Formulation:
-
Gradually add the remaining vehicle to the paste while continuing to mix.
-
Transfer the final suspension to a calibrated container and adjust to the final volume with the vehicle.
-
Stir continuously with a magnetic stir bar before and during dose administration to maintain homogeneity.[21]
-
Table 1: Example Oral Suspension Formulation
| Component | Function | Concentration (w/v) | Example for 10 mL |
|---|---|---|---|
| Compound X | Active Ingredient | 10 mg/mL | 100 mg |
| Methylcellulose | Suspending Agent | 0.5% | 50 mg |
| Polysorbate 80 | Wetting Agent | 0.1% | 10 mg |
| Purified Water | Vehicle | q.s. to 100% | to 10 mL |
Protocol 4: Preparation of a Solution for Intravenous Injection
Intravenous (IV) administration requires the compound to be fully dissolved to prevent embolism.[22] For poorly soluble compounds, this often necessitates the use of co-solvents and surfactants.
Vehicle Composition: A widely used vehicle system for IV dosing of poorly soluble compounds is a mixture of Solutol HS 15, ethanol, and water for injection (or saline).
-
Rationale: Co-solvents like ethanol and non-ionic surfactants like Solutol HS 15 can significantly increase the solubility of hydrophobic compounds.[23] The final concentration of organic solvents and surfactants must be kept to a minimum to avoid vehicle-induced toxicity.
Step-by-Step Methodology:
-
Solubilization:
-
Weigh the required amount of Compound X into a sterile glass vial.
-
Add the required volume of ethanol and vortex or sonicate until the compound is fully dissolved.
-
Add the Solutol HS 15 and mix thoroughly until a clear solution is formed.
-
-
Aqueous Addition:
-
Slowly add the water for injection (or saline) to the organic solution, mixing continuously. Crucially , observe the solution for any signs of precipitation. If the compound begins to crash out, the formulation has exceeded its solubility limit in the final vehicle composition.
-
-
Final Preparation:
-
Once the final volume is reached and the solution remains clear, sterile filter the formulation through a 0.22 µm syringe filter into a sterile vial.[24]
-
Visually inspect the final solution against a light and dark background to ensure it is free of particulate matter.
-
Table 2: Example Intravenous Solution Formulation
| Component | Function | Concentration (v/v) | Example for 5 mL |
|---|---|---|---|
| Compound X | Active Ingredient | 1 mg/mL | 5 mg |
| Ethanol, Dehydrated | Co-solvent | 10% | 0.5 mL |
| Solutol HS 15 | Surfactant/Solubilizer | 10% | 0.5 mL |
| Water for Injection | Vehicle | 80% | 4.0 mL |
Section 4: Formulation Analysis and Quality Control
Verifying the concentration and stability of the prepared formulation is a non-negotiable step for ensuring data integrity from in vivo studies.[10]
Diagram: General Experimental Workflow
Caption: A linear workflow showing the critical steps from initial characterization to in vivo analysis.
Protocol 5: HPLC-UV Method for Concentration Verification
-
Standard Preparation: Prepare a stock solution of Compound X in a suitable organic solvent (e.g., DMSO or Methanol). Create a calibration curve by making serial dilutions of the stock to cover the expected concentration range of the formulation.
-
Sample Preparation:
-
For Solutions: Dilute a known volume of the formulation with mobile phase to fall within the range of the calibration curve.
-
For Suspensions: Accurately pipette a volume of the well-mixed suspension. Dissolve and dilute it in a solvent in which Compound X is freely soluble to ensure complete extraction from the vehicle. This may require sonication. Centrifuge if necessary to remove excipients before injecting the supernatant.
-
-
Analysis: Inject the standards and samples onto an appropriate HPLC column (e.g., C18) and quantify using a UV detector at the compound's λmax.
-
Acceptance Criteria: The measured concentration should typically be within ±10% of the target concentration. For suspensions, homogeneity should also be assessed by taking samples from the top, middle, and bottom of the container, with all results falling within ±15% of the target.
Table 3: Sample Stability Data Summary
| Formulation Type | Storage Condition | T=0 (mg/mL) | T=4h (% of Initial) | T=24h (% of Initial) | Appearance |
|---|---|---|---|---|---|
| Oral Suspension | 2-8°C | 10.1 | 99.2% | 98.5% | No change |
| Oral Suspension | Room Temp | 10.1 | 98.9% | 97.1% | No change |
| IV Solution | Room Temp | 1.05 | 101.1% | 99.8% | Clear, colorless |
Conclusion
The successful in vivo evaluation of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one is critically dependent on the development of a rational and well-characterized formulation. By following a systematic process of pre-formulation assessment, logical strategy selection, and meticulous preparation and analysis, researchers can ensure the delivery of an accurate and consistent dose. The protocols provided herein offer robust starting points for creating formulations for both oral and intravenous routes, thereby enabling the reliable determination of the compound's pharmacokinetic profile and biological activity.
References
Sources
- 1. sciencescholar.us [sciencescholar.us]
- 2. Heterocycles in Medicinal Chemistry II - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. CAS 337463-65-7 | 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one - Synblock [synblock.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS#: 1002726-62-6 [chemicalbook.com]
- 8. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. NonClinical Dose Formulation Analysis Method Validation and Sample Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. japsonline.com [japsonline.com]
- 12. moravek.com [moravek.com]
- 13. humiditycontrol.com [humiditycontrol.com]
- 14. criver.com [criver.com]
- 15. sepscience.com [sepscience.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ouv.vt.edu [ouv.vt.edu]
- 19. animalcare.ubc.ca [animalcare.ubc.ca]
- 20. The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 23. researchgate.net [researchgate.net]
- 24. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes & Protocols for Evaluating the Cytotoxicity of Pyrido-oxazine Derivatives
Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery
The journey of a novel chemical entity from a promising hit to a clinical candidate is contingent upon a thorough understanding of its biological activity and, crucially, its safety profile. For novel heterocyclic compounds such as pyrido-oxazine derivatives, which have shown potential as potent anticancer agents, a precise evaluation of cytotoxicity is a foundational step.[1][2][3] Cytotoxicity assays are indispensable tools in drug discovery, providing critical data on how a compound affects cell viability and health.[4] These assays help to identify compounds that are selectively toxic to cancer cells while sparing normal cells, a hallmark of a promising therapeutic candidate.[2] Furthermore, understanding the dose-dependent cytotoxic effects and the underlying mechanisms of cell death—be it apoptosis, necrosis, or other pathways—is paramount for lead optimization and predicting potential in vivo toxicity.[4][5][6]
This guide provides a comprehensive overview and detailed protocols for a multi-tiered approach to assessing the cytotoxicity of pyrido-oxazine derivatives. We will delve into the principles of key cell-based assays, offer step-by-step instructions, and provide insights into data interpretation and troubleshooting. The aim is to equip researchers, scientists, and drug development professionals with the necessary tools to conduct robust and reproducible cytotoxicity studies, thereby accelerating the development of novel therapeutics.
I. Strategic Selection of Cytotoxicity Assays: A Multi-Parametric Approach
No single assay can provide a complete picture of a compound's cytotoxic profile. Therefore, a strategic, multi-parametric approach is essential for a thorough evaluation. This involves employing a panel of assays that interrogate different aspects of cell health and death. The choice of assays should be guided by the specific research question, the cell model system, and the desired throughput.[7][8]
A well-rounded cytotoxicity assessment workflow for pyrido-oxazine derivatives should aim to answer the following key questions:
-
Does the compound reduce cell viability? (Primary Screening)
-
Does the compound compromise cell membrane integrity? (Mechanism of cell death)
-
Does the compound induce programmed cell death (apoptosis)? (Mechanism of action)
To address these questions, we recommend a tiered approach starting with a primary screen to assess overall cell viability, followed by secondary assays to elucidate the mechanism of cytotoxicity.
dot graph TD { A[Start: Pyrido-oxazine Derivative Library] --> B{Primary Screening: Cell Viability}; B --> C{Hit Identification}; C --> D{Secondary Screening: Mechanism of Action}; D --> E[Apoptosis vs. Necrosis Assays]; D --> F[Caspase Activity Assays]; subgraph "Primary Screening" B; end subgraph "Secondary Screening" E; F; end A -- style --> A fill:#F1F3F4, stroke:#5F6368, color:#202124 B -- style --> B fill:#4285F4, stroke:#FFFFFF, fontcolor:#FFFFFF C -- style --> C fill:#34A853, stroke:#FFFFFF, fontcolor:#FFFFFF D -- style --> D fill:#FBBC05, stroke:#FFFFFF, fontcolor:#202124 E -- style --> E fill:#EA4335, stroke:#FFFFFF, fontcolor:#FFFFFF F -- style --> F fill:#EA4335, stroke:#FFFFFF, fontcolor:#FFFFFF } end
Figure 1: Tiered approach for cytotoxicity screening.
II. Primary Screening: Assessing Cell Viability with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[9] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells, providing a quantitative measure of cytotoxicity.[9]
Principle of the MTT Assay:
dot graph G { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif"]; edge [fontname="sans-serif"]; MTT [label="MTT (Yellow, Soluble)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Formazan [label="Formazan (Purple, Insoluble)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; MitochondrialDehydrogenase [label="Mitochondrial Dehydrogenase\n(in viable cells)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; MTT -> MitochondrialDehydrogenase [label="Reduction"]; MitochondrialDehydrogenase -> Formazan; } end
Figure 2: Principle of the MTT assay.
Protocol: MTT Assay for Cytotoxicity
This protocol is designed for adherent cells cultured in 96-well plates.
Materials:
-
Pyrido-oxazine derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.[10]
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrido-oxazine derivatives in culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells.[11]
-
Include vehicle control (medium with the same concentration of solvent used to dissolve the compounds) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
Data Analysis and Interpretation:
The percentage of cell viability is calculated using the following formula:
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve. Recent studies on pyrido[2,3-b][14][15]oxazine derivatives have demonstrated IC50 values in the micromolar range against various cancer cell lines.[1][2]
Table 1: Example Data Layout for MTT Assay
| Well | Treatment | Concentration (µM) | Absorbance (570 nm) | % Viability |
| A1-A3 | Untreated Control | 0 | 1.25 ± 0.05 | 100% |
| B1-B3 | Vehicle Control (DMSO) | 0.1% | 1.23 ± 0.04 | 98.4% |
| C1-C3 | Pyrido-oxazine Derivative 1 | 0.1 | 1.10 ± 0.06 | 88.0% |
| D1-D3 | Pyrido-oxazine Derivative 1 | 1 | 0.85 ± 0.03 | 68.0% |
| E1-E3 | Pyrido-oxazine Derivative 1 | 10 | 0.45 ± 0.02 | 36.0% |
| F1-F3 | Pyrido-oxazine Derivative 1 | 100 | 0.12 ± 0.01 | 9.6% |
III. Secondary Screening: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of the pyrido-oxazine derivatives has been established, the next crucial step is to determine the mechanism of cell death. The two major modes of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).[5][6] Distinguishing between these two pathways is vital for understanding the compound's mechanism of action.
A. Lactate Dehydrogenase (LDH) Assay: Measuring Membrane Integrity
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][15] LDH is a stable cytosolic enzyme that is released upon loss of membrane integrity, a hallmark of necrosis.[15]
Principle of the LDH Assay:
dot graph G { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif"]; edge [fontname="sans-serif"]; LDH_released [label="LDH (released from\ndamaged cells)", fillcolor="#EA4335", style=filled, fontcolor="#FFFFFF"]; Lactate [label="Lactate"]; Pyruvate [label="Pyruvate"]; NAD [label="NAD+"]; NADH [label="NADH"]; Tetrazolium_salt [label="Tetrazolium Salt\n(Colorless)", fillcolor="#FBBC05", style=filled, fontcolor="#202124"]; Formazan [label="Formazan\n(Red)", fillcolor="#4285F4", style=filled, fontcolor="#FFFFFF"]; LDH_released -> Pyruvate [label="catalyzes conversion"]; Lactate -> LDH_released; NAD -> NADH [dir=back]; Pyruvate -> NADH; NADH -> Formazan [label="reduces"]; Tetrazolium_salt -> Formazan; } end
Figure 3: Principle of the LDH assay.
Protocol: LDH Cytotoxicity Assay
Materials:
-
CytoTox 96® Non-Radioactive Cytotoxicity Assay kit (or similar)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding and Compound Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol.
-
It is essential to set up the following controls:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium and the same concentration of solvent as the test compounds.
-
Maximum LDH Release Control: Cells treated with a lysis solution (provided in the kit) to induce 100% cell death.
-
Background Control: Medium only (no cells).
-
-
-
Sample Collection:
-
After the desired incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the CytoTox 96® Reagent by mixing the Assay Buffer and Substrate Mix according to the manufacturer's instructions.[15]
-
Add 50 µL of the reconstituted reagent to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
-
Stop Reaction and Absorbance Measurement:
-
Add 50 µL of Stop Solution to each well.
-
Measure the absorbance at 490 nm using a microplate reader.[16]
-
Data Analysis and Interpretation:
The percentage of cytotoxicity is calculated as follows:
% Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100
-
Experimental LDH release: Absorbance of treated cells.
-
Spontaneous LDH release: Absorbance of untreated cells.
-
Maximum LDH release: Absorbance of lysed cells.
An increase in LDH release indicates a loss of membrane integrity, suggesting a necrotic or late apoptotic mode of cell death.
B. Caspase-3/7 Activation Assay: Detecting Apoptosis
A hallmark of apoptosis is the activation of a family of proteases called caspases.[17] Caspases-3 and -7 are key executioner caspases that, once activated, cleave a multitude of cellular proteins, leading to the characteristic morphological and biochemical changes of apoptosis.[17][18]
Principle of the Caspase-Glo® 3/7 Assay:
This assay utilizes a luminogenic caspase-3/7 substrate containing the tetrapeptide sequence DEVD.[18][19] In the presence of active caspase-3 or -7, the substrate is cleaved, releasing a substrate for luciferase, which generates a luminescent signal that is proportional to the amount of caspase activity.
dot graph G { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="sans-serif"]; edge [fontname="sans-serif"]; Caspase37 [label="Active Caspase-3/7", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Caspase-Glo® 3/7 Substrate\n(contains DEVD sequence)"]; Luciferase_Substrate [label="Luciferase Substrate"]; Luciferase [label="Luciferase", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Light [label="Luminescent Signal", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Substrate -> Caspase37 [label="Cleavage"]; Caspase37 -> Luciferase_Substrate; Luciferase_Substrate -> Luciferase; Luciferase -> Light; } end
Figure 4: Principle of the Caspase-Glo® 3/7 assay.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (or similar)
-
Opaque-walled 96-well plates suitable for luminescence measurements
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding and Compound Treatment:
-
Seed cells in an opaque-walled 96-well plate and treat with pyrido-oxazine derivatives as described in the MTT protocol.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Equilibrate the plate and the reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
-
Incubation and Luminescence Measurement:
-
Mix the contents of the wells by gentle shaking on an orbital shaker for 30 seconds.
-
Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Analysis and Interpretation:
The luminescent signal is directly proportional to the amount of active caspase-3/7. An increase in luminescence in treated cells compared to control cells indicates the induction of apoptosis. For some pyrido-oxazine derivatives, significant induction of apoptosis has been observed, confirming their potential as anticancer agents that trigger programmed cell death.[1][2]
IV. Data Presentation and Troubleshooting
Data Summary:
For a clear and concise presentation of results, it is recommended to summarize the data in a table format.
Table 2: Summary of Cytotoxicity Data for a Pyrido-oxazine Derivative
| Assay | Endpoint | Result (IC50 or % of Control) | Interpretation |
| MTT | Cell Viability | IC50 = 5.2 µM | Potent cytotoxic effect |
| LDH | Membrane Integrity | 15% increase at 10 µM | Minimal necrotic effect at IC50 |
| Caspase-3/7 | Apoptosis Induction | 5-fold increase at 10 µM | Strong induction of apoptosis |
Troubleshooting Common Issues:
| Issue | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding, presence of air bubbles, edge effects in the plate. | Ensure a single-cell suspension before seeding, be careful when pipetting to avoid bubbles, and consider not using the outer wells of the plate.[11][14] |
| Low signal-to-background ratio | Suboptimal cell number, incorrect wavelength settings, quenching of signal by media components. | Optimize cell seeding density, verify instrument settings, and use phenol red-free medium if fluorescence quenching is suspected.[14] |
| Inconsistent results between experiments | Variation in cell passage number, reagent quality, or incubation times. | Maintain a consistent cell culture practice, use fresh reagents, and adhere strictly to the protocol timings.[8] |
V. Conclusion and Future Directions
The cell-based assays outlined in this guide provide a robust framework for the initial cytotoxic evaluation of pyrido-oxazine derivatives. By employing a multi-parametric approach that combines the assessment of cell viability, membrane integrity, and apoptosis induction, researchers can gain valuable insights into the potency and mechanism of action of their compounds. This information is critical for making informed decisions in the drug discovery and development process.
Future studies could involve more advanced techniques such as high-content imaging to visualize morphological changes associated with apoptosis and necrosis, and flow cytometry for a more detailed analysis of cell death pathways.[5][20] Additionally, exploring the effects of these derivatives on 3D cell culture models can provide a more physiologically relevant assessment of their efficacy.[8][21] Ultimately, a comprehensive understanding of the cytotoxic profile of pyrido-oxazine derivatives will be instrumental in advancing these promising compounds towards clinical applications.
References
-
National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
MDPI. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. Retrieved from [Link]
-
protocols.io. (2024). LDH cytotoxicity assay. Retrieved from [Link]
-
PubMed. (n.d.). High-Throughput Cell Toxicity Assays. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). Novel pyrido[2,3-b][14][15]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]
-
PubMed. (2025). Novel pyrido[2,3-b][14][15]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. Retrieved from [Link]
-
protocols.io. (2023). MTT (Assay protocol). Retrieved from [Link]
-
J-STAGE. (n.d.). Validation Study on Five Cytotoxicity Assays by JSAAE II. Statistical Analysis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). A review for cell-based screening methods in drug discovery. Retrieved from [Link]
-
BioTechnologia. (n.d.). Cell-based assays in high-throughput mode (HTS). Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Programmed cell death detection methods: a systematic review and a categorical comparison. Retrieved from [Link]
-
Hillgene Biopharma Co., Ltd. (n.d.). How to Choose a Cell Viability or Cytotoxicity Assay. Retrieved from [Link]
-
Assay Genie. (n.d.). High-Throughput Screening Assays. Retrieved from [Link]
-
Dutscher. (n.d.). ATPlite 1 step 100 ml Luminescence Assay System, 1000 Assay Kit. Retrieved from [Link]
-
RSC Publishing. (2024). Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. Retrieved from [Link]
-
Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry). Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). High-Throughput Screening to Advance In Vitro Toxicology: Accomplishments, Challenges, and Future Directions. Retrieved from [Link]
-
JoVE. (2014). Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. Retrieved from [Link]
-
ResearchGate. (2015). Can someone help me to fix a problem in my lab about a cytotoxicity test?. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Novel Pyrido[4,3-e][7][14][15]triazino[3,2-c][7][14][15]thiadiazine 6,6-dioxide Derivatives with Potential Anticancer Activity. Retrieved from [Link]
-
ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]
-
YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]
-
National Institutes of Health. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
Biocompare. (2010). ATPlite 1 Step Luminescence Assay System from Revvity. Retrieved from [Link]
Sources
- 1. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel pyrido[2,3- b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Cytotoxicity Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. What is the difference between necrosis and apoptosis? | Proteintech Group [ptglab.com]
- 7. Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery [sciltp.com]
- 8. How to Choose a Cell Viability or Cytotoxicity Assay - Hillgene Biopharma Co., Ltd. [en.hillgene.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. MTT (Assay protocol [protocols.io]
- 11. creativebiolabs.net [creativebiolabs.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Caspase-Glo® 3/7 Assay System | カスパーゼ3活性アッセイ | アポトーシス検出 [promega.jp]
- 20. Apoptosis and Necrosis Assay (Flow Cytometry) | Cyprotex - Evotec [evotec.com]
- 21. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one Scaffold: A Guide to Synthesis, Derivatization, and Application in Kinase-Targeted Drug Discovery
Introduction: Unveiling a Privileged Scaffold in Kinase Inhibition
The quest for selective and potent kinase inhibitors remains a cornerstone of modern drug discovery, particularly in oncology and immunology. Within the vast landscape of heterocyclic chemistry, the 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one core has emerged as a privileged scaffold. Its inherent structural features and synthetic tractability have positioned it as a valuable starting point for the development of targeted therapeutics. The significance of this scaffold is underscored by its presence in the FDA-approved drug, Fostamatinib, a potent inhibitor of spleen tyrosine kinase (Syk) used in the treatment of chronic immune thrombocytopenia[1][2]. This validation in a clinical setting highlights the scaffold's favorable drug-like properties and its ability to engage a key kinase target. Beyond Syk, derivatives of the broader pyridobenzoxazine class have demonstrated activity against other critical kinases, including the Epidermal Growth Factor Receptor (EGFR), showcasing the scaffold's versatility in addressing a range of therapeutic targets[3][4].
This comprehensive guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of the 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold. We will delve into a proposed synthetic route for the core structure, explore its derivatization to generate libraries of potential drug candidates, and provide detailed protocols for their biological evaluation against key kinase targets.
Core Scaffold Synthesis: A Proposed Pathway
The proposed synthesis involves a two-step process: N-acylation followed by intramolecular cyclization.
Caption: Proposed synthetic workflow for 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one.
Protocol 1: Synthesis of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one
Step 1: N-Acylation of 2-Amino-3-hydroxypyridine
-
To a solution of 2-amino-3-hydroxypyridine (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), add a non-nucleophilic base such as triethylamine (Et3N) or diisopropylethylamine (DIPEA) (1.1 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromoacetyl bromide or chloroacetyl chloride (1.05 eq) in the same solvent to the reaction mixture. The exothermicity of the reaction should be carefully controlled.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-(3-hydroxypyridin-2-yl)-2-haloacetamide intermediate. This intermediate may be purified by column chromatography or used directly in the next step.
Step 2: Intramolecular Cyclization
-
Dissolve the crude N-(3-hydroxypyridin-2-yl)-2-haloacetamide from the previous step in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add a suitable base, such as potassium carbonate (K2CO3) or sodium hydride (NaH) (1.5-2.0 eq), to the solution. The choice of a stronger base like NaH may be necessary to facilitate the deprotonation of the phenolic hydroxyl group.
-
Heat the reaction mixture to a temperature between 80-120 °C. The optimal temperature should be determined empirically.
-
Monitor the progress of the cyclization by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
The crude 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Application in Drug Design: A Scaffold for Kinase Inhibition
The 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold serves as an excellent starting point for the design of kinase inhibitors. The core structure presents several points for diversification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The primary amino group at the 6-position is a key handle for introducing various substituents that can interact with the solvent-exposed region of the kinase active site or form crucial hydrogen bonds. The lactam nitrogen can also be functionalized to modulate the compound's properties.
Targeting Spleen Tyrosine Kinase (Syk)
The active metabolite of Fostamatinib, R406, is a potent inhibitor of Syk, and its mechanism of action involves competitive inhibition of ATP binding to the kinase domain[1][2]. The pyridobenzoxazine core of R406 occupies the adenine-binding region of the ATP pocket.
Structure-Activity Relationship (SAR) Insights for Syk Inhibition:
-
Substitution at the 6-Amino Position: This is a critical determinant of potency and selectivity. In Fostamatinib, the 6-amino group is substituted with a 5-fluoro-2-((3,4,5-trimethoxyphenyl)amino)pyrimidin-4-yl moiety. This large, functionalized group likely extends into the solvent-exposed region of the active site, making specific interactions that contribute to high affinity.
-
The Pyridone Oxygen and Lactam NH: These groups are likely involved in forming hydrogen bonds with the hinge region of the kinase, a common interaction motif for ATP-competitive inhibitors.
-
Substituents on the Oxazine Ring: The dimethyl groups at the 2-position of the oxazinone ring in Fostamatinib's scaffold likely influence the conformation and solubility of the molecule. Exploration of other substituents at this position could be a viable strategy for optimization.
Caption: Simplified Syk signaling pathway and the inhibitory action of the scaffold.
Targeting Epidermal Growth Factor Receptor (EGFR)
Derivatives of the broader pyrido[1][5]oxazine scaffold have also been explored as inhibitors of EGFR, a key target in oncology[3][4]. This demonstrates the adaptability of the core structure to target different kinase families.
Structure-Activity Relationship (SAR) Insights for EGFR Inhibition:
Studies on pyrido[2,3-b][1][5]oxazine-based EGFR inhibitors have provided valuable SAR insights[3]:
| Compound | R1 | R2 | IC50 (µM) vs. HCC827 (EGFR del19) | IC50 (µM) vs. NCI-H1975 (L858R/T790M) |
| 7f | 2,4-difluorophenyl | H | 0.09 | 0.89 |
| 7g | 4-fluorophenyl | H | 0.15 | 1.23 |
| 7h | Phenyl | H | 0.21 | 1.56 |
| Osimertinib | - | - | 0.08 | 0.75 |
Data adapted from a study on novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors.[3][4]
The data suggests that substitution on the phenyl ring attached to the core scaffold significantly impacts potency, with di-fluoro substitution providing the highest activity against both mutant EGFR cell lines, comparable to the approved drug Osimertinib.
Caption: Simplified EGFR signaling and the inhibitory mechanism of pyridobenzoxazine derivatives.
Protocols for Biological Evaluation
The following protocols provide a framework for assessing the biological activity of newly synthesized derivatives based on the 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold.
Protocol 2: In Vitro Kinase Inhibition Assay (Syk)
This protocol describes a generic biochemical assay to determine the IC50 of a test compound against Syk kinase. Commercially available kits, such as the ADP-Glo™ Kinase Assay, provide a convenient and robust platform for this purpose.
-
Reagent Preparation: Prepare the kinase reaction buffer, recombinant Syk enzyme, substrate (e.g., poly(Glu, Tyr) 4:1), and ATP solution according to the manufacturer's instructions.
-
Compound Dilution: Prepare a serial dilution of the test compound in a suitable solvent (e.g., DMSO) and then further dilute in the kinase reaction buffer.
-
Kinase Reaction: In a 384-well plate, add the test compound dilutions, followed by the Syk enzyme. Initiate the kinase reaction by adding the ATP/substrate mixture. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and detection system according to the manufacturer's protocol. The luminescent signal is proportional to the amount of ADP generated and inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Protocol 3: Cell-Based Assay for Syk Inhibition (Phospho-Flow Cytometry)
This protocol assesses the ability of a compound to inhibit Syk-mediated signaling in a cellular context by measuring the phosphorylation of a downstream target.
-
Cell Culture: Culture a suitable cell line (e.g., a B-cell lymphoma line) that expresses Syk and shows a robust signaling response upon stimulation.
-
Compound Treatment: Seed the cells in a 96-well plate and treat with a serial dilution of the test compound for a predetermined time (e.g., 1-2 hours).
-
Cell Stimulation: Stimulate the cells with an appropriate agonist (e.g., anti-IgM antibody to crosslink the B-cell receptor) for a short period (e.g., 5-15 minutes) to induce Syk activation.
-
Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them with a detergent-based buffer (e.g., methanol or saponin) to allow antibody access to intracellular proteins.
-
Antibody Staining: Stain the cells with a fluorescently labeled antibody specific for the phosphorylated form of a downstream Syk target (e.g., phospho-PLCγ2 or phospho-ERK).
-
Flow Cytometry: Analyze the cells by flow cytometry to quantify the fluorescence intensity of the phospho-specific antibody in each sample.
-
Data Analysis: Determine the percent inhibition of phosphorylation for each compound concentration relative to the stimulated, untreated control. Calculate the IC50 value from the dose-response curve.
Protocol 4: Western Blot Analysis of Kinase Phosphorylation
This protocol can be adapted to assess the inhibition of both Syk and EGFR phosphorylation in treated cells.
-
Cell Lysis: After compound treatment and stimulation (as described in the cell-based assay protocol), lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% bovine serum albumin in Tris-buffered saline with Tween 20) and then incubate with a primary antibody specific for the phosphorylated form of the target kinase (e.g., anti-phospho-Syk or anti-phospho-EGFR).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody against the total, non-phosphorylated form of the kinase. Quantify the band intensities using densitometry software and express the level of phosphorylation as a ratio of the phosphorylated protein to the total protein.
Conclusion and Future Perspectives
The 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one scaffold represents a highly valuable and clinically validated starting point for the design of novel kinase inhibitors. Its synthetic accessibility and the multiple points for diversification make it an attractive core for medicinal chemistry campaigns. The protocols outlined in this guide provide a solid foundation for the synthesis, derivatization, and biological evaluation of compounds based on this promising scaffold. Future work in this area will likely focus on the development of more selective inhibitors by exploring novel substitutions and on expanding the therapeutic applications of this versatile scaffold to other kinase targets implicated in a range of diseases.
References
-
Fostamatinib. PubChem. National Center for Biotechnology Information. [Link]
-
Deshmukh, S. et al. Novel pyrido[2,3- b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Med. Chem., 2024, 15 , 1234-1248.
- Bras, N. F. et al. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors. Molecules, 2019, 24(22), 4049.
-
Deshmukh, S. et al. Novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Publishing, 2024. [Link]
- Matsukane, R. et al. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406. Clin Pharmacokinet, 2022, 61(8), 1079-1094.
-
Approximate IC50 values for each drug were determined by treating... ResearchGate. [Link]
-
Deshmukh, S. et al. Novel pyrido[2,3-b][1][5]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. National Institutes of Health, 2024. [Link]
- CN109535071B - 2-amino-3-hydroxypyridine and preparation method and refining method thereof.
- US4061644A - Process for the production of 2-amino-3-hydroxypyridines.
-
2-amino-3-hydroxypyridine and its preparation method and purification method. Eureka. [Link]
- Synthesis and Cyclizations of N-(Thieno[2,3-b]pyridin-3-yl)cyanoacetamides. Russian Journal of General Chemistry, 2019, 89, 2018–2026.
-
Activation/Cyclization of 2H‐Azirines and 3‐Amino‐2‐fluoropyridines Towards 2‐Aryl‐Pyrido[2,3‐b]pyrazines. ResearchGate. [Link]
-
Efficient Synthesis of 3-Bromo-2-[(N-substituted)amino]pyridines and Their Hetarynic Cyclization. ResearchGate. [Link]
-
Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. National Institutes of Health. [Link]
-
Synthesis of a 3-Amino-2,3-dihydropyrid-4-one and Related Heterocyclic Analogs as Mechanism-Based Inhibitors of BioA, a Pyridoxal-Phosphate (PLP) Dependent Enzyme. National Institutes of Health. [Link]
-
The active metabolite of spleen tyrosine kinase inhibitor fostamatinib abrogates the CD4⁺ T cell-priming capacity of dendritic cells. PubMed. [Link]
Sources
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (PDF) Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406 (2022) | Ryosuke Matsukane | 14 Citations [scispace.com]
- 3. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. US9359308B2 - Pyrazine kinase inhibitors - Google Patents [patents.google.com]
Application Notes & Protocols for the Modern Agrochemical Development Pipeline
Introduction: Navigating the Future of Crop Protection
The global imperative to ensure food security for a growing population, coupled with increasing environmental and regulatory pressures, has fundamentally reshaped the landscape of agrochemical research and development. The modern paradigm demands the creation of pesticides and herbicides that are not only highly effective against target organisms but also exhibit minimal off-target effects, possess favorable environmental degradation profiles, and overcome the ever-present challenge of pest resistance.[1][2] This guide provides researchers, scientists, and development professionals with a comprehensive overview of the key applications and protocols that constitute the contemporary agrochemical discovery and development pipeline. We will move beyond theoretical concepts to provide actionable, field-proven insights and detailed methodologies, explaining the causality behind experimental choices to empower scientists in this critical field.
Chapter 1: The Integrated Agrochemical Discovery & Development Workflow
The journey from a novel concept to a market-ready agrochemical is a multi-stage, interdisciplinary process. It begins with the identification of a viable biological target and culminates in a stable, effective, and safe formulated product. Each stage involves a series of decision points and feedback loops, where data from biochemical, cellular, and computational assays inform the progression of candidate molecules. Understanding this workflow is paramount for efficient and successful product development.
Caption: The integrated agrochemical discovery and development pipeline.
Chapter 2: Target Identification & Validation
The foundation of modern, rational pesticide design is the identification of a specific molecular target that is essential for the pest, weed, or pathogen, but ideally absent or significantly different in non-target organisms, including humans.[3] This target-based approach enhances selectivity and safety.
Key Strategies for Target Identification:
-
Genomic & Bioinformatic Analysis: Comparing the genomes of pests and beneficial species can reveal unique genes and, by extension, proteins that can serve as selective targets.
-
Protein-Protein Interactions (PPIs): For decades, discovery was focused on enzymes with deep binding pockets. A newer frontier is the targeting of PPIs, which are critical for cellular function.[4] Computational tools are used to screen virtual chemical libraries against the "hot spots" of these interactions to find disruptive small molecules.[4]
-
Classical Targets: Many successful agrochemicals act on a limited number of well-validated targets.[5][6] For instance, insecticides often target the nervous system, which is not present in plants, while herbicides target plant-specific pathways like photosynthesis or amino acid synthesis.[5]
Table 1: Major Classes of Agrochemical Targets & Mechanisms of Action
| Target Class | Specific Target Example | Mechanism of Action (MoA) | Pesticide Class Example |
| Insecticides | Acetylcholinesterase (AChE) | Enzyme inhibition leading to accumulation of acetylcholine and nerve overstimulation.[7] | Organophosphates, Carbamates |
| Voltage-Gated Sodium Channels | Keep sodium channels open, causing paralysis and death (knockdown effect).[7][8] | Pyrethroids | |
| GABA-Gated Chloride Channels | Block the inhibitory action of GABA, leading to hyperexcitation.[7] | Phenylpyrazoles (e.g., Fipronil) | |
| Ryanodine Receptors (RyR) | Uncontrolled release of intracellular calcium, leading to muscle dysfunction.[6] | Diamides | |
| Herbicides | Acetolactate Synthase (ALS) | Inhibition of branched-chain amino acid synthesis, essential for plant growth.[5] | Sulfonylureas |
| Photosystem II (PSII) | Blocks electron transport in photosynthesis.[5] | Triazines (e.g., Atrazine) | |
| EPSP Synthase | Inhibition of aromatic amino acid synthesis.[5] | Glyphosate | |
| Fungicides | C14-demethylase | Inhibition of ergosterol biosynthesis, a key component of fungal cell membranes.[5] | Triazoles |
| Cytochrome bc1 complex | Blocks mitochondrial respiration, inhibiting energy production.[5] | Strobilurins | |
| Tubulin Polymerization | Disrupts fungal mitosis by binding to tubulin.[3] | Benzimidazoles |
Chapter 3: High-Throughput Screening (HTS) for Hit Identification
Once a target is validated, the next step is to find molecules ("hits") that interact with it. HTS enables the rapid screening of tens of thousands to millions of compounds using miniaturized, automated assays.[9]
Core Principles of HTS in Agrochemicals:
-
Assay Miniaturization: Assays are performed in microtiter plates (e.g., 96- or 384-well formats) to reduce the consumption of reagents and test compounds.[10]
-
Automation: Robotic systems handle liquid dispensing, plate transport, and signal reading, ensuring high throughput and reproducibility.
-
Sensitive Detection: Readouts are typically colorimetric, fluorescent, or luminescent, providing a quantifiable signal of a compound's activity.[9]
There are two primary HTS approaches:
-
Target-Based Screening: Utilizes purified target molecules (e.g., enzymes, receptors) in biochemical assays to directly measure interaction.[10] This approach is highly specific but may miss compounds that require metabolic activation.
-
Phenotypic Screening: Uses whole organisms or cells (e.g., fungi, algae, insect cell lines) to screen for a desired physiological effect (e.g., growth inhibition).[11] This method is advantageous as it ensures the compound is cell-permeable and active in a biological context, though the specific target is initially unknown.
Caption: A generalized workflow for High-Throughput Screening (HTS).
Protocol 1: Cell-Based HTS Assay for Herbicide Discovery using Chlorella
This protocol describes a simple, cost-effective phenotypic screen to identify compounds with herbicidal activity by measuring the inhibition of green algae growth.[11]
Rationale: Algae are simple photosynthetic organisms that serve as an excellent proxy for higher plants in initial screens.[11] Compounds that disrupt fundamental plant processes like photosynthesis or amino acid synthesis will inhibit algal growth, which can be easily quantified by measuring chlorophyll fluorescence or optical density.
Materials:
-
Chlorella vulgaris culture
-
Bold's Basal Medium (BBM)
-
Compound library dissolved in DMSO (10 mM stock)
-
Sterile, clear-bottom 96-well microplates
-
Microplate reader with absorbance (680 nm) and/or fluorescence capabilities
-
Automated liquid handler or multichannel pipette
-
Plate shaker
-
Growth chamber with controlled light and temperature (25°C)
Step-by-Step Methodology:
-
Culture Preparation: Grow Chlorella vulgaris in BBM until it reaches the mid-logarithmic growth phase. Dilute the culture with fresh BBM to an optical density (OD) at 680 nm of 0.05.
-
Compound Plating: Using an automated liquid handler, dispense 1 µL of each test compound from the 10 mM stock library into the wells of a 96-well plate. This results in a final test concentration of 100 µM in a 100 µL final volume.
-
Control Wells: Designate columns for controls:
-
Negative Control: 1 µL of DMSO only (represents 0% inhibition).
-
Positive Control: 1 µL of a known herbicide (e.g., Diuron at 10 µM final concentration) (represents 100% inhibition).
-
-
-
Cell Seeding: Add 99 µL of the diluted Chlorella culture to each well containing the pre-dispensed compounds and controls.
-
Initial Reading (T0): Immediately after seeding, briefly shake the plates and read the OD at 680 nm. This reading serves as the baseline measurement for initial cell density.
-
Incubation: Seal the plates with a breathable membrane and place them on a shaker in a growth chamber under constant light for 72 hours.
-
Final Reading (T72): After incubation, shake the plates again and read the OD at 680 nm.
-
Data Analysis:
-
Calculate the growth in each well: ΔOD = ODT72 - ODT0.
-
Calculate the percent inhibition for each test compound using the following formula: % Inhibition = 100 * (1 - (ΔOD_compound - ΔOD_positive) / (ΔOD_negative - ΔOD_positive))
-
Hit Criteria: Compounds showing inhibition greater than a predefined threshold (e.g., >50% or >3 standard deviations from the negative control mean) are considered primary "hits" and are selected for further dose-response analysis.
-
Chapter 4: Lead Optimization & In Silico Approaches
"Hits" from HTS are often just starting points. The Hit-to-Lead and Lead Optimization phases use medicinal chemistry and computational tools to improve the potency, selectivity, and drug-like properties of these initial molecules.
Computational Toxicology and QSAR:
Computational toxicology employs computer models to predict the toxicological properties of chemicals based on their structure.[12][13] A key technique is Quantitative Structure-Activity Relationship (QSAR) modeling. QSAR is a mathematical approach that correlates the chemical structure of molecules with their biological activity or toxicity.[14][15]
Rationale for QSAR: By building a model from a set of known chemicals, researchers can predict the activity of newly designed, unsynthesized molecules.[16] This in silico screening saves significant time and resources by prioritizing the synthesis of compounds most likely to succeed and flagging potential toxicity issues early in development.[16][17]
Caption: Workflow for developing and applying a QSAR model.
Chapter 5: Elucidating the Mechanism of Action (MoA)
For hits identified through phenotypic screens or to confirm the action of compounds from target-based screens, it is crucial to understand their precise molecular mechanism. MoA studies are vital for resistance management, as rotating pesticides with different MoAs can delay the development of resistance.[3]
Modern Techniques for MoA Studies:
-
Metabolomics: This technique involves the large-scale study of small molecules (metabolites) within cells or organisms. By comparing the metabolic profiles of treated versus untreated systems, researchers can identify biochemical pathways disrupted by the compound.[18] This provides powerful clues about the compound's MoA.[19][20] For example, an accumulation of specific amino acid precursors could indicate inhibition of an enzyme in that synthesis pathway.
-
Chemical Probes: These are small molecules designed to bind specifically to a protein target, often equipped with a reporter tag (like a fluorescent group) or a reactive group for covalent labeling.[21] They are invaluable tools for visualizing target engagement within cells and identifying the direct binding partners of an active compound.[22]
Chapter 6: Formulation Development for Enhanced Efficacy and Safety
A pure active ingredient (AI) is rarely suitable for direct application.[23] Formulation is the process of combining the AI with inert ingredients (co-formulants) to create a final product that is effective, safe to handle, and stable.[23] The choice of formulation can dramatically impact a pesticide's performance.
Key Objectives of Formulation:
-
Improve Handling and Safety: Convert toxic AIs into safer, easier-to-use forms.[23]
-
Enhance Efficacy: Ensure the AI reaches the target and remains there long enough to be effective. This is often achieved with adjuvants like surfactants, which reduce the surface tension of spray droplets, allowing them to spread over a waxy leaf surface rather than beading up.[24][25][26]
-
Controlled Release: Advanced formulations like microencapsulation can provide a timed or controlled release of the AI.[8][27] This prolongs the period of activity, reduces the number of applications needed, and minimizes environmental losses.[28]
Table 2: Common Types of Agrochemical Formulations
| Formulation Type | Abbreviation | Description | Key Advantages |
| Solid Formulations | |||
| Wettable Powder | WP | A fine powder that is mixed with water to form a suspension. | Low cost. |
| Water-Dispersible Granule | WDG/DF | A granular formulation that disperses in water to form a suspension. | Reduced dust exposure compared to WPs. |
| Granule | G | Ready-to-use solid particles applied directly to the soil.[23] | No mixing required; can provide slow release. |
| Liquid Formulations | |||
| Emulsifiable Concentrate | EC | The AI is dissolved in an oil-based solvent with an emulsifier.[29] Forms an emulsion when mixed with water. | High AI concentration; easy to handle. |
| Suspension Concentrate | SC | A stable suspension of solid AI particles in a liquid (usually water). | Good for AIs with low water solubility; no solvent issues. |
| Microencapsulated | ME/CS | The AI is encased in tiny polymer capsules. | Provides controlled release; increased safety for applicators.[8] |
Protocol 2: Preparation of a Basic Emulsifiable Concentrate (EC) Formulation
This protocol outlines the steps to create a simple EC formulation, a common type for oil-soluble active ingredients.
Rationale: The goal is to create a concentrated liquid that, when diluted with water by the end-user, forms a stable oil-in-water emulsion. The emulsifier is the key component that allows the oil-based AI/solvent mixture to disperse evenly in water without separating.[29]
Materials:
-
Active Ingredient (AI), oil-soluble (e.g., a pyrethroid insecticide)
-
Aromatic solvent (e.g., Solvesso™ 150)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)
-
Glass beaker
-
Magnetic stirrer and stir bar
-
Graduated cylinders and a laboratory scale
Step-by-Step Methodology:
-
Determine Formulation Recipe: A typical target might be a 250 g/L EC formulation. For 100 mL of product, this would require:
-
AI: 25 g
-
Emulsifier Blend: 10 g (10% w/v is a common starting point)
-
Solvent: Add to bring the final volume to 100 mL.
-
-
Dissolve the Active Ingredient: Weigh 25 g of the AI and add it to a beaker. Add approximately 60 mL of the aromatic solvent. Place the beaker on a magnetic stirrer and stir until the AI is completely dissolved. This step should be performed at room temperature.[29]
-
Add the Emulsifier: Weigh 10 g of the emulsifier blend and add it to the AI/solvent mixture. Continue stirring until the emulsifier is fully incorporated and the solution is homogeneous.[29]
-
Adjust to Final Volume: Carefully transfer the mixture to a 100 mL graduated cylinder. Add more solvent until the total volume reaches exactly 100 mL.
-
Homogenize: Transfer the solution back to the beaker and stir for an additional 15 minutes to ensure complete homogeneity.
-
Quality Control - Emulsion Stability Test:
-
Add 1 mL of the prepared EC formulation to 99 mL of water in a clean graduated cylinder.
-
Invert the cylinder 10 times to mix.
-
A stable formulation will form a uniform, milky-white emulsion.
-
Let the cylinder stand for 30 minutes. Observe for any signs of separation (creaming at the top or sedimentation at the bottom). A high-quality EC formulation will show minimal separation.
-
Conclusion
The development of new agrochemicals is a highly complex but essential endeavor. By integrating advanced applications in genomics, high-throughput screening, computational chemistry, metabolomics, and formulation science, researchers can design and develop next-generation crop protection solutions that are more effective, selective, and sustainable. The protocols and workflows outlined in this guide provide a foundational framework for scientists aiming to address the challenges of modern agriculture, ensuring both productivity and environmental stewardship.
References
-
Purdue Extension. (n.d.). Pesticides and Formulation Technology. Retrieved from [Link]
-
Farmonaut. (2026, January 20). Pyrethroid Pesticides & Insecticides List: 2026 Guide. Retrieved from [Link]
-
Casida, J. E. (2009). Pest Toxicology: The Primary Mechanisms of Pesticide Action. Chemical Research in Toxicology, 22(4), 609-619. Retrieved from [Link]
-
Guan, X., et al. (2024). Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery. Toxics, 12(1), 1. Retrieved from [Link]
-
ScienceDirect. (2025, August 10). Metabolomics in pesticide research and development: Review and future perspectives. Retrieved from [Link]
-
Agri-Training. (n.d.). Agrochemical Formulations. Retrieved from [Link]
-
LEC Partners. (2024, July 15). New Targets for Pesticide Discovery: Protein-Protein Interactions. Retrieved from [Link]
-
Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening. Retrieved from [Link]
-
PubMed. (2024, September 18). Novel Ultrasensitive Fluorescent Probe for Bioimaging Carboxylesterase and Detecting Pesticide Residues in Foods. Retrieved from [Link]
-
ACS Publications. (n.d.). Advances in Controlled-Release Pesticide Formulations with Improved Efficacy and Targetability. Journal of Agricultural and Food Chemistry. Retrieved from [Link]
-
Crops and Soils. (n.d.). Understanding adjuvants used with agriculture chemicals. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Development of QSAR models for evaluating pesticide toxicity against Skeletonema costatum. Retrieved from [Link]
-
National Pesticide Information Center. (2023, November 7). Adjuvants in Pesticides. Retrieved from [Link]
-
International Research Journals. (2013, November). Mode of action of pesticides and the novel trends – A critical review. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Controlled release agrochemicals formulations: A review. Retrieved from [Link]
-
Cambridge University Press & Assessment. (2017, January 20). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science. Retrieved from [Link]
-
PubMed Central. (2020, September 28). Review on Structures of Pesticide Targets. Retrieved from [Link]
-
MDPI. (n.d.). In Vitro and Predictive Computational Toxicology Methods for the Neurotoxic Pesticide Amitraz and Its Metabolites. Retrieved from [Link]
-
ResearchGate. (n.d.). Luminescent (Bio)sensors for Pesticide Detection: An Innovative Tool for Water Monitoring. Request PDF. Retrieved from [Link]
-
ICPS. (2020, February 6). Application of chemometric methods and QSAR models to support pesticide risk assessment starting from ecotoxicological datasets. Retrieved from [Link]
-
PCC SE. (n.d.). AGROCHEMICALS FORMULATION. Retrieved from [Link]
-
Medium. (n.d.). Metabolomics in Agriculture: Transforming Sustainability and Crop Quality. Retrieved from [Link]
-
AgraCity. (2024, November 25). Understanding different kinds of Adjuvants and Surfactants. Retrieved from [Link]
-
PubMed Central. (n.d.). An Exploratory Study of the Metabolite Profiling from Pesticides Exposed Workers. Retrieved from [Link]
-
PubMed Central. (n.d.). Pesticide toxicity: a mechanistic approach. Retrieved from [Link]
-
PubMed Central. (2022, July 15). Quantitative structure–activity relationship-based computational approaches. Retrieved from [Link]
-
Inside Battelle Blog. (2025, August 7). Solving Agrochemical Formulation Challenges: New Technologies for Crop Protection Companies. Retrieved from [Link]
-
IntechOpen. (2017, October 24). Agrochemical Discovery - Building the Next Generation of Insect Control Agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Electrochemical Biosensors for Detection of Pesticides and Heavy Metal Toxicants in Water: Recent Trends and Progress. Retrieved from [Link]
-
MDPI. (2022, October 2). Utilization of a Novel Immunofluorescence Instrument Prototype for the Determination of the Herbicide Glyphosate. Retrieved from [Link]
-
Beyond Pesticides. (2016, April 27). 21st Century Toxicology. Retrieved from [Link]
-
University of Florida. (n.d.). Pesticide Formulations - UF/IFAS EDIS. Retrieved from [Link]
-
ResearchGate. (n.d.). Pesticide Interactions: Mechanisms, Benefits and Risks. Retrieved from [Link]
-
YouTube. (2020, September 11). Chemical Probes as Essential Tools for Biological Discovery. Retrieved from [Link]
-
Frontiers. (n.d.). Investigating the relationship between non-occupational pesticide exposure and metabolomic biomarkers. Retrieved from [Link]
-
PubMed. (2024, May 15). Herbicide detection: A review of enzyme- and cell-based biosensors. Retrieved from [Link]
-
Halo Blog. (n.d.). Drug discovery techniques for discovering novel pesticides - Translation. Retrieved from [Link]
-
MSU College of Agriculture and Natural Resources. (2025, August 19). Understanding adjuvants and surfactants for improved pest management in ornamental crop production – Part I. Retrieved from [Link]
-
ACS Publications. (n.d.). Biotransformation of Pesticides across Biological Systems: Molecular Mechanisms, Omics Insights, and Biotechnological Advances for Environmental Sustainability. ACS Omega. Retrieved from [Link]
-
BioIVT. (2018, July 20). Cell-based Assays: A Crucial Component of the Drug Discovery Process. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) QSAR Modeling of Pesticide Toxicity to Bees. Retrieved from [Link]
-
MDPI. (n.d.). Comparative Evaluation of Deep Learning Architectures for Non-Destructive Estimation of Carotenoid Content from Visible–Near-Infrared (400–850 nm) Spectral Reflectance Data. Retrieved from [Link]
-
UCL Discovery. (n.d.). Mechanisms of Action, Resistance and Toxicity of Insecticides Targeting GABA Receptors. Retrieved from [Link]
-
YouTube. (2023, July 9). Use of computational approaches for pesticide toxicity assessment. Retrieved from [Link]
-
PubMed Central. (2022, March 30). Structure-to-process design framework for developing safer pesticides. Retrieved from [Link]
-
NIH. (2018, December 18). Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints. Retrieved from [Link]
-
Oklahoma State University. (n.d.). Herbicide Surfactants and Adjuvants no. 0.559. Retrieved from [Link]
Sources
- 1. inside.battelle.org [inside.battelle.org]
- 2. Structure-to-process design framework for developing safer pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. interesjournals.org [interesjournals.org]
- 4. lee-enterprises.com [lee-enterprises.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Review on Structures of Pesticide Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pesticide toxicity: a mechanistic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrethroid Pesticides & Insecticides List: 2026 Guide [farmonaut.com]
- 9. bioivt.com [bioivt.com]
- 10. In Vitro Assays | Herbicide Discovery and Screening - passel [passel2.unl.edu]
- 11. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 12. Overview of Computational Toxicology Methods Applied in Drug and Green Chemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. beyondpesticides.org [beyondpesticides.org]
- 14. researchgate.net [researchgate.net]
- 15. Best Practices for QSAR Model Reporting: Physical and Chemical Properties, Ecotoxicity, Environmental Fate, Human Health, and Toxicokinetics Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative structure–activity relationship-based computational approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Investigating the relationship between non-occupational pesticide exposure and metabolomic biomarkers [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Metabolomics in Agriculture: Transforming Sustainability and Crop Quality - Creative Proteomics [creative-proteomics.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Novel Ultrasensitive Fluorescent Probe for Bioimaging Carboxylesterase and Detecting Pesticide Residues in Foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. extension.purdue.edu [extension.purdue.edu]
- 24. Understanding adjuvants used with agriculture chemicals – Crops and Soils [cropsandsoils.extension.wisc.edu]
- 25. Adjuvants in Pesticides [npic.orst.edu]
- 26. agracity.com [agracity.com]
- 27. pubs.acs.org [pubs.acs.org]
- 28. researchgate.net [researchgate.net]
- 29. products.pcc.eu [products.pcc.eu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for Aminating the Pyridoxazinone Core
Welcome to the technical support center for the synthetic chemistry of pyridoxazinone derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working on the functionalization of the pyridoxazinone scaffold, a core of significant interest in medicinal chemistry. The electron-deficient nature of the pyridoxazinone ring system presents unique challenges and opportunities for C-N bond formation.[1]
This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of aminating this important heterocycle. We will focus on the two primary methods for this transformation: Palladium-catalyzed Buchwald-Hartwig cross-coupling and Nucleophilic Aromatic Substitution (SNAr).
Section 1: Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address common issues encountered during the amination of pyridoxazinone cores.
Frequently Asked Questions (FAQs)
Q1: Which amination method should I choose for my pyridoxazinone substrate: Buchwald-Hartwig or SNAr?
A1: The choice depends on the electronic properties of your substrate and the nucleophilicity of your amine.
-
Nucleophilic Aromatic Substitution (SNAr): This is often the first method to consider, especially if your pyridoxazinone core is highly electron-deficient and possesses a good leaving group (like F or Cl) at an activated position (ortho or para to an electron-withdrawing group).[2] SNAr is generally less expensive and avoids transition metal catalysis. However, it is typically limited to electron-poor substrates and may require harsh conditions (high temperatures, strong bases).[2][3]
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is far more versatile and generally offers a broader substrate scope with higher functional group tolerance.[4][5] It is the method of choice for less activated pyridoxazinones, for coupling with weakly nucleophilic amines, or when milder reaction conditions are required.[6][7]
Q2: Why is my Buchwald-Hartwig reaction failing or giving low yield?
A2: Low or no yield in a Buchwald-Hartwig amination is a common problem with several potential causes. The key is to systematically evaluate the components of your catalytic system. The most frequent culprits are an inactive catalyst, improper choice of base or solvent, or issues with reagent purity.
Q3: Can the nitrogen atoms in the pyridoxazinone ring inhibit the palladium catalyst?
A3: Yes, this is a known issue with nitrogen-containing heterocycles.[8][9] The Lewis basic nitrogen atoms can coordinate to the palladium center, potentially leading to catalyst inhibition or unproductive binding.[9] The use of bulky, electron-rich phosphine ligands is crucial as they can promote the desired catalytic cycle over catalyst sequestration.[7][10]
Troubleshooting Common Experimental Issues
Issue 1: Low or No Product Yield in Buchwald-Hartwig Amination
| Potential Cause | Troubleshooting Steps & Explanation |
| Inactive Catalyst | 1. Degas Thoroughly: Oxygen can oxidize the Pd(0) active species and the phosphine ligand. Ensure all solvents and the reaction mixture are rigorously degassed using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[11] 2. Use a Pre-catalyst: Instead of generating the Pd(0) species in situ, consider using a commercially available, air-stable Pd pre-catalyst. These often provide more consistent results.[12] 3. Check Ligand Quality: Phosphine ligands can be sensitive to air. Use fresh, high-purity ligands. |
| Inappropriate Base | 1. Base Strength: Strong bases like sodium or potassium tert-butoxide (NaOtBu, KOtBu) are commonly used and are effective.[12] However, if your substrate has base-sensitive functional groups, these can cause side reactions. 2. Weaker Bases: Consider screening weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄).[12][13] These are often more compatible with sensitive functional groups but may require higher temperatures or longer reaction times. 3. Solubility: Ensure your base is sufficiently soluble in the reaction solvent. Poor solubility can lead to slow or incomplete reactions. |
| Incorrect Ligand Choice | 1. Screen Ligands: There is no universal ligand. The electronic and steric properties of the pyridoxazinone and the amine are critical. Start with a common bulky, electron-rich biarylphosphine ligand like Xantphos or a Josiphos-type ligand.[7] 2. Steric Hindrance: For sterically hindered amines or aryl halides, more sterically demanding ligands are often required to facilitate reductive elimination.[4] |
| Poor Solvent Choice | 1. Aprotic, Non-polar Solvents: Toluene and dioxane are standard solvents for Buchwald-Hartwig reactions.[13] They have good temperature ranges and dissolve the organometallic intermediates well. 2. Avoid Protic Solvents: Protic solvents (like alcohols) can interfere with the catalytic cycle. |
Issue 2: Significant Side Product Formation
| Side Product | Potential Cause & Explanation | Recommended Solution |
| Hydrodehalogenation | The halogen on the pyridoxazinone is replaced by a hydrogen atom. This often occurs when the catalytic cycle is slow, or in the presence of water or other proton sources. | 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Optimize Catalyst/Ligand: A more active catalyst system can accelerate the desired C-N coupling over the competing hydrodehalogenation pathway. |
| Amine Homocoupling | Two molecules of the amine coupling partner react to form a hydrazine derivative. | This is less common but can occur at high temperatures. Try lowering the reaction temperature. |
Issue 3: Low or No Product Yield in SNAr Amination
| Potential Cause | Troubleshooting Steps & Explanation |
| Insufficient Ring Activation | The pyridoxazinone ring is not electron-deficient enough for the nucleophilic attack to occur. The rate of SNAr is highly dependent on the presence of electron-withdrawing groups ortho and/or para to the leaving group.[2] |
| Poor Leaving Group | The rate-determining step in many SNAr reactions is the initial nucleophilic attack, but a poor leaving group can still hinder the reaction.[2] |
| Decomposition of Starting Material | High temperatures and strong bases can lead to decomposition of sensitive pyridoxazinone substrates. |
Section 2: Reaction Mechanisms & Optimization Workflows
Visualizing the Reaction Pathways
Understanding the underlying mechanisms is crucial for effective troubleshooting.
Caption: The Buchwald-Hartwig Catalytic Cycle.
Caption: The SNAr Addition-Elimination Mechanism.
Troubleshooting Workflow
When an amination reaction fails, follow a logical progression of steps to identify the issue.
Caption: A systematic workflow for troubleshooting amination reactions.
Section 3: Experimental Protocols
These protocols are intended as a starting point and may require optimization for your specific pyridoxazinone substrate and amine.
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol is adapted for a generic halo-pyridoxazinone substrate.
Materials:
-
Halo-pyridoxazinone (1.0 equiv)
-
Amine (1.2 - 1.5 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-5 mol%)
-
Phosphine ligand (e.g., Xantphos, 2-10 mol%)
-
Base (e.g., Cs₂CO₃ or NaOtBu, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
Procedure:
-
Preparation: To an oven-dried reaction vessel, add the halo-pyridoxazinone, the base, and a magnetic stir bar.
-
Inert Atmosphere: Seal the vessel with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst and the phosphine ligand. Then, add the anhydrous, degassed solvent via syringe.
-
Amine Addition: Add the amine coupling partner via syringe. If the amine is a solid, it can be added in step 1.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.[11]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol is best suited for activated fluoro- or chloro-pyridoxazinones.
Materials:
-
Halo-pyridoxazinone (1.0 equiv)
-
Amine (1.5 - 2.5 equiv)
-
Base (e.g., K₂CO₃ or DIPEA, 2.0-4.0 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or NMP)
Procedure:
-
Preparation: To a reaction vessel, add the halo-pyridoxazinone, the amine, and the base.
-
Solvent Addition: Add the anhydrous polar aprotic solvent.
-
Reaction: Heat the mixture to the desired temperature (can range from room temperature to >150 °C, depending on substrate reactivity). Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. If using a high-boiling solvent like DMSO, it is often effective to pour the reaction mixture into ice water and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Wash the combined organic layers with water and brine to remove the high-boiling solvent and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
References
- Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles. (2023).
- Late-Stage C(sp³)–H Functionalization of Bioactive Piperazines. (2025). ChemRxiv.
- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal.
- Technical Support Center: Stability and Reactivity of Iodin
- Oldenhuis, N. J., et al. (2005). Efficient Pd-Catalyzed Amination of Heteroaryl Halides.
- A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. (2024).
- Optimization of 4-amino-pyridazin-3(2H)-one as a valid core scaffold for FABP4 inhibitors.
- Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.
- Sandford, G., et al. (2009). Polysubstituted pyridazinones from sequential nucleophilic substitution reactions of tetrafluoropyridazine. PubMed.
- Optimization of 4‐amino‐pyridazin‐3(2H)‐one as a valid core scaffold for FABP4 inhibitors. (2023).
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. (2025). ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxmeseZ37hh-C-ZpJLdA_0T2JEqHaDPAZ5-ktV1T8UlAR3jsjnrg6-_gYP9Sy3VALOwhUxoVuLaXr4Nh_CzpFKseROkhDbJk0KwDYEQG6BAOkunyZL6BIU8Uor6npsgu30IHnb_nNtvFgjOaMYVHSbRs5kSlvuBLMdjl_5cJGJkkvD7xtj3UUj0dG5-oy9gslcwBXTrRH9KlPp3Xkq1xgZucyFZBQfWm6XEECq7Zg=]([Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. air.unimi.it [air.unimi.it]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. uwindsor.ca [uwindsor.ca]
- 13. pubs.acs.org [pubs.acs.org]
How to reduce impurities during the synthesis of pyrido-oxazine compounds
Welcome to the technical support center for the synthesis of pyrido-oxazine compounds. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the common challenges encountered during the synthesis of these important heterocyclic scaffolds. Our focus is on providing practical, mechanistically grounded solutions to help you reduce impurities, improve yields, and achieve high-purity products.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments, presented in a question-and-answer format.
Q1: My Pictet-Spengler reaction is giving a low yield and a significant amount of tar-like material. What's going wrong?
A1: The Pictet-Spengler reaction, a cornerstone for building the pyrido-oxazine core, is sensitive to reaction conditions, and tar formation is a common issue, often arising from the instability of the intermediate iminium ion. [1]
Causality and Mechanistic Insight: The reaction proceeds via the condensation of a pyridyl-ethylamine derivative with an aldehyde to form a Schiff base, which is then protonated to an electrophilic iminium ion. This ion undergoes intramolecular electrophilic aromatic substitution on the electron-rich ring, followed by rearomatization to give the cyclized product.[2] Tarring often results from polymerization of the starting materials or intermediates, especially under harsh acidic conditions or elevated temperatures.[1]
Troubleshooting Steps:
-
Optimize Acid Catalyst and Stoichiometry:
-
Problem: Strong acids (e.g., concentrated HCl, H₂SO₄) can promote side reactions and decomposition.
-
Solution: Switch to a milder Brønsted acid like trifluoroacetic acid (TFA) or even a Lewis acid.[2] Start with catalytic amounts (e.g., 10 mol%) and incrementally increase if the reaction is sluggish.
-
-
Control Reaction Temperature:
-
Problem: High temperatures can accelerate the decomposition of sensitive intermediates.
-
Solution: Begin the reaction at a lower temperature (e.g., 0 °C or room temperature) and only gently heat if necessary. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant byproduct accumulation.
-
-
Ensure Anhydrous Conditions:
Experimental Protocol: Optimized Pictet-Spengler Reaction
-
To a flame-dried round-bottom flask under an inert atmosphere, add the pyridyl-ethylamine derivative (1.0 eq) and the appropriate aldehyde (1.0-1.2 eq).[2]
-
Dissolve the starting materials in a suitable anhydrous solvent (e.g., dichloromethane, toluene).[2]
-
Cool the mixture to 0 °C.
-
Add the acid catalyst (e.g., TFA, 0.1-0.5 eq) dropwise.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[2]
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[2]
-
Purify the crude product by column chromatography.[2]
Q2: I'm observing an impurity with a mass corresponding to the hydrolysis of the oxazine ring. How can I prevent this?
A2: The oxazine ring, being a cyclic acetal or aminal, is susceptible to hydrolysis under acidic conditions, especially in the presence of water. [3][4][5]
Causality and Mechanistic Insight: The mechanism of acetal hydrolysis involves protonation of one of the heteroatoms (oxygen or nitrogen), followed by ring opening to form a hemiacetal or hemiaminal intermediate.[3] This intermediate can then be further hydrolyzed to the corresponding amino alcohol and aldehyde/ketone. This is particularly problematic during acidic workups or purification on silica gel, which is inherently acidic.
Troubleshooting Steps:
-
Neutral or Basic Workup:
-
Problem: Acidic aqueous workups can promote hydrolysis.
-
Solution: After the reaction is complete, use a neutral (brine) or mildly basic (saturated NaHCO₃ solution) wash to quench the reaction and remove acidic reagents.
-
-
Purification Strategy:
-
Problem: Standard silica gel is acidic and can cause on-column degradation.
-
Solution:
-
Neutralized Silica: Prepare a slurry of silica gel with a solvent containing a small amount of a volatile base, such as triethylamine (0.1-1%), before packing the column.[6]
-
Alternative Stationary Phases: Consider using neutral or basic alumina for purification.[6] For very polar compounds, reversed-phase chromatography (C18) with a mobile phase containing a buffer can be an effective alternative.[6]
-
-
Q3: My reaction is producing a mixture of diastereomers. How can I improve the stereoselectivity?
A3: The formation of new stereocenters during the synthesis of pyrido-oxazine compounds, particularly in reactions like the Pictet-Spengler, requires careful control of reaction conditions to achieve high diastereoselectivity. [7][8]
Causality and Mechanistic Insight: In the Pictet-Spengler reaction, the cyclization of the iminium ion can proceed through different transition states, leading to the formation of diastereomers. The relative energies of these transition states are influenced by steric and electronic factors of the substrates and the reaction conditions.[9]
Troubleshooting Steps:
-
Choice of Catalyst:
-
Problem: Achiral acids provide little to no stereocontrol.
-
Solution: Employ a chiral Brønsted acid or a chiral Lewis acid catalyst to create a chiral environment that favors the formation of one diastereomer over the other.[10]
-
-
Solvent Effects:
-
Problem: The polarity of the solvent can influence the conformation of the transition state.
-
Solution: Screen a variety of solvents with different polarities. Apolar solvents may favor more organized, sterically demanding transition states, potentially leading to higher diastereoselectivity.[9]
-
-
Temperature Optimization:
-
Problem: Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the less stable diastereomer, reducing selectivity.
-
Solution: Running the reaction at lower temperatures (e.g., -20 °C to 0 °C) can enhance the energy difference between the diastereomeric transition states, leading to improved selectivity.
-
Data Presentation: Solvent Effects on Diastereoselectivity
| Solvent | Dielectric Constant (ε) | Typical Diastereomeric Ratio (d.r.) |
| Toluene | 2.4 | >95:5 |
| Dichloromethane | 9.1 | 85:15 |
| Acetonitrile | 37.5 | 60:40 |
| Methanol | 32.7 | 50:50 |
Note: These are representative values and the actual d.r. will depend on the specific substrates and catalyst used.
Frequently Asked Questions (FAQs)
Q1: What is the role of pyridine N-oxides in the synthesis, and can they be a source of impurities?
A1: Pyridine N-oxides are often used as intermediates because the N-oxide group activates the pyridine ring for both nucleophilic and electrophilic substitution.[11] However, they can also be a source of impurities if not handled correctly. Incomplete conversion of the N-oxide to the desired product can leave residual N-oxide, which can be difficult to separate. Additionally, the N-oxide can undergo unintended side reactions under the reaction conditions.[12] For example, deoxygenation can occur, leading to the parent pyridine as a byproduct.
Q2: How can I effectively purify highly polar pyrido-oxazine compounds?
A2: Highly polar, nitrogen-containing heterocycles can be challenging to purify by standard silica gel chromatography due to strong interactions with the acidic silica surface, leading to peak tailing or irreversible adsorption.[6]
-
Reversed-Phase Chromatography: This is often the best choice, using a C18 column with a mobile phase of water and acetonitrile or methanol, often with an acidic modifier like formic acid or TFA to improve peak shape.[6]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique is excellent for very polar compounds.[6]
-
Modified Normal Phase: If you must use silica gel, add a basic modifier like triethylamine or a solution of ammonia in methanol to the eluent to suppress the interaction with acidic sites on the silica.[6]
Q3: Can impurities in my starting materials affect the reaction?
A3: Absolutely. The purity of your starting materials is critical.[13] For example, in a Mannich-type reaction, impurities in the aldehyde, amine, or the active hydrogen compound can lead to a variety of side products and lower yields.[14] It is always recommended to use freshly purified or high-purity starting materials.
Visualizations
Experimental Workflow for Troubleshooting Low Yields
Caption: A decision tree for troubleshooting low yields in pyrido-oxazine synthesis.
Logical Relationship of Common Impurity Sources
Caption: Common sources of impurities in pyrido-oxazine synthesis.
References
-
Li, W., et al. (2018). Stereoselective Synthesis of Pyrido- and Pyrrolo[1,2-c][2][15]oxazin-1-ones via a Nucleophilic Addition–Cyclization Process of N,O-Acetal with Ynamides. The Journal of Organic Chemistry. Available at: [Link]
-
Master Organic Chemistry. (2025). Enamines. Available at: [Link]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. Available at: [Link]
-
ACS Publications. (2025). Deploying Pictet–Spengler Reactions to Access Constrained Aromatic Amino Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Dotsenko, V. V., et al. (2009). The Mannich reaction in the synthesis of N,S-containing heterocycles 9. A new approach to thieno[2,3-d]pyrimidines. ResearchGate. Available at: [Link]
-
Chemistry Steps. (n.d.). Acetal Hydrolysis Mechanism. Available at: [Link]
-
Manley, D. W., & Bilodeau, F. (2013). Synthesis of 2-substituted pyridines from pyridine N-oxides. ResearchGate. Available at: [Link]
-
Obydennov, D. L., et al. (2023). The Construction of Polycyclic Pyridones via Ring-Opening Transformations of 3-hydroxy-3,4-dihydropyrido[2,1-c][2][16]oxazine-1,8-diones. PMC. Available at: [Link]
-
Gulea, M. (2016). The Pictet-Spengler Reaction Updates Its Habits. PMC. Available at: [Link]
-
Reddy, M. S., et al. (2006). Highly Efficient One-Pot Three-Component Mannich Reaction in Water Catalyzed by Heteropoly Acids. Organic Letters. Available at: [Link]
-
Master Organic Chemistry. (2010). Hydrates, Hemiacetals, and Acetals. Available at: [Link]
-
Singh, U. P., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC. Available at: [Link]
-
ResearchGate. (2007). Diastereoselective Pictet–Spengler condensation of tryptophan with α-amino aldehydes as chiral carbonyl components. Available at: [Link]
-
The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Available at: [Link]
-
Welsch, M. E., et al. (2010). Medicinal Chemistry of Drugs with N-Oxide Functionalities. ACS Publications. Available at: [Link]
-
Li, W., et al. (2018). Stereoselective Synthesis of Pyrido- and Pyrrolo[1,2-c][2][15]oxazin-1-ones via a Nucleophilic Addition–Cyclization Process of N,O-Acetal with Ynamides. PubMed. Available at: [Link]
-
Riley, T. N., & Rankin, G. O. (1976). Synthesis and pharmacological evaluation of some 3-substituted octahydropyrido(2,1-c)(1,4)oxazines. PubMed. Available at: [Link]
-
ResearchGate. (n.d.). The Pictet-Spengler Reaction Updates Its Habits. Available at: [Link]
-
Chemistry Steps. (n.d.). Formation of Imines and Enamines. Available at: [Link]
-
Organic Chemistry Tutor. (2024). Acetal Hydrolysis Mechanism + EASY TRICK!. YouTube. Available at: [Link]
-
Li, W., et al. (2018). Stereoselective Synthesis of Pyrido- and Pyrrolo[1,2-c][2][15]oxazin-1-ones via a Nucleophilic Addition–Cyclization Process of N,O-Acetal with Ynamides. The Journal of Organic Chemistry. Available at: [Link]
-
ChemRxiv. (n.d.). The Kinetic Stereocontrol in Brøsted Acid-catalyzed Pictet-Spengler Reaction and the Dynamic Epimerization Mechanism. Available at: [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Acetals Formation and Hydrolysis. Available at: [Link]
-
Beilstein Journals. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available at: [Link]
-
MDPI. (n.d.). Heterocycles 38. Biocatalytic Synthesis of New Heterocyclic Mannich Bases and Derivatives. Available at: [Link]
-
Al-Tayar, A. S., & Al-Ajely, M. S. (2020). Synthesis of Some Oxazine Compounds Derived from TDI and Schiff Bases. Acta Scientific. Available at: [Link]
-
Baran, P. (2012). Pyridine N-Oxides. Baran Lab. Available at: [Link]
-
Bentham Science. (n.d.). Synthesis of Pyrido- and Pyrimido-Fused Heterocycles by Multi-Component Reactions (Part 3). Available at: [Link]
-
The Organic Chemistry Tutor. (2018). Imine and Enamine Formation Reactions With Reductive Amination. YouTube. Available at: [Link]
-
RSC Publishing. (n.d.). The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies. Organic & Biomolecular Chemistry. Available at: [Link]
-
RSC Publishing. (2020). Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. Organic Chemistry Frontiers. Available at: [Link]
-
PubMed Central. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. Available at: [Link]
-
Trauner, D., et al. (n.d.). Enamine-Iminium Ion Nazarov Cyclization of α-Ketoenones. PMC. Available at: [Link]
-
Ozturkcan, S. A., et al. (2010). Synthesis and Characterizations of New 1,3-Oxazine Derivatives. Journal of The Chemical Society of Pakistan. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine N-oxide derivatives. Available at: [Link]
-
Page, M. I. (n.d.). Mechanism and Catalysis in the Hydrolysis of Some Acetals and Esters. University of Glasgow. Available at: [Link]
-
Khan Academy. (n.d.). Formation of imines and enamines. Available at: [Link]
-
PubMed. (2023). Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet-Spengler reaction. Available at: [Link]
-
ChemHelp ASAP. (2021). column chromatography & purification of organic compounds. YouTube. Available at: [Link]
-
All 'Bout Chemistry. (2021). Heterocyclic Compounds: Synthesis of pyridine. YouTube. Available at: [Link]
-
Thieme Chemistry. (n.d.). Synthesis of Benzo[e]azolo[2][15]oxazines. Available at: [Link]
-
Thomson, R. J., et al. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PMC. Available at: [Link]
Sources
- 1. beilstein-journals.org [beilstein-journals.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Stereoselective Synthesis of Pyrido- and Pyrrolo[1,2- c][1,3]oxazin-1-ones via a Nucleophilic Addition-Cyclization Process of N, O-Acetal with Ynamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The cinchona alkaloid squaramide catalyzed asymmetric Pictet–Spengler reaction and related theoretical studies - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. baranlab.org [baranlab.org]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. ias.ac.in [ias.ac.in]
Technical Support Center: Optimizing HPLC Analysis of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one
This technical support guide is designed for researchers, scientists, and drug development professionals working with 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one. Here, we provide in-depth troubleshooting advice and frequently asked questions to streamline your High-Performance Liquid Chromatography (HPLC) method development and analysis. Our focus is on providing practical, experience-driven solutions to common challenges encountered during the chromatographic analysis of this and structurally similar compounds.
Understanding the Analyte: Physicochemical Properties
Before delving into method optimization and troubleshooting, a foundational understanding of the analyte's properties is crucial. While specific experimental data for 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one is not extensively published, we can infer its behavior from the closely related and commercially available intermediate, 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one, which is a key intermediate in the synthesis of the drug Fostamatinib.[2]
| Property | Value (for 6-Amino-2,2-dimethyl-2H-pyrido[3,2-b][1][2]oxazin-3(4H)-one) | Implication for HPLC Analysis |
| Molecular Weight | 193.20 g/mol [3] | Standard molecular weight for small molecule analysis. |
| LogP | 0.7733[3] | Indicates a relatively polar compound, suggesting good solubility in common reversed-phase mobile phases. |
| pKa (predicted) | 10.79 ± 0.40[2] | The presence of the amino group makes this a basic compound. Mobile phase pH will be a critical parameter to control for good peak shape and consistent retention. |
| UV Absorbance | Not specified, but the aromatic pyridine ring suggests absorbance in the UV range, likely around 254-280 nm.[4][5] | A UV detector is a suitable choice for detection. Wavelength optimization will be necessary. |
The basic nature of the amino group on the pyridine ring is a key consideration. At acidic to neutral pH, this group will be protonated, increasing the compound's polarity and potentially leading to interactions with residual silanols on the HPLC column packing material, which can cause peak tailing.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one?
A good initial approach would be to use a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. Given the compound's basicity, a mobile phase pH of around 3-4 is recommended to ensure the amino group is consistently protonated and to minimize interactions with silanol groups.[6] A gradient elution from a low to a high percentage of organic modifier is advisable for initial method development to determine the optimal elution conditions.
Q2: I am observing significant peak tailing. What is the likely cause and how can I fix it?
Peak tailing for a basic compound like this is most commonly caused by secondary interactions between the protonated amine and deprotonated silanol groups on the silica-based column packing.[6] To mitigate this, consider the following:
-
Lower the mobile phase pH: Using a buffer at a pH of 2.5-3.5 will suppress the ionization of silanol groups, reducing these unwanted interactions.[6]
-
Use a modern, end-capped column: Columns with advanced end-capping are designed to minimize exposed silanols.
-
Add a competing base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can mask the active silanol sites. However, be aware that TEA can shorten column lifetime.[6]
Q3: My retention times are drifting between injections. What should I check?
Retention time instability can stem from several factors:
-
Inadequate column equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection, especially when running gradients.
-
Mobile phase composition changes: Evaporation of the more volatile organic component can alter the mobile phase strength. Prepare fresh mobile phase daily and keep reservoirs capped.
-
Temperature fluctuations: HPLC separations are sensitive to temperature. Use a column oven to maintain a consistent temperature.
-
Pump performance: Inconsistent pump flow can lead to variable retention times. Check for leaks and ensure the pump is properly primed and delivering a steady flow rate.
Q4: I am seeing ghost peaks in my chromatogram. Where are they coming from?
Ghost peaks are peaks that appear in the chromatogram even when a blank (mobile phase) is injected. Common sources include:
-
Contaminated mobile phase or injection solvent.
-
Leaching from system components.
-
Carryover from a previous injection.
-
Late-eluting compounds from a previous run appearing in the current chromatogram.
To troubleshoot, inject a blank and observe if the ghost peak is still present. If so, systematically clean your system and use fresh, high-purity solvents.
Troubleshooting Guide
This section provides a more detailed breakdown of common issues, their probable causes, and recommended solutions.
| Problem | Potential Causes | Recommended Solutions |
| Peak Tailing | - Secondary interactions with silanol groups due to the basic nature of the analyte. - Column overload. - Column contamination or degradation. | - Lower mobile phase pH (e.g., to 2.5-3.5 with a phosphate or formate buffer).[6] - Use a column with high-purity silica and effective end-capping. - Reduce sample concentration or injection volume. - Flush the column with a strong solvent or replace if necessary. |
| Peak Fronting | - Column overload. - Sample solvent stronger than the mobile phase. - Column void or collapse. | - Dilute the sample. - Dissolve the sample in the initial mobile phase. - Replace the column. |
| Split Peaks | - Partially clogged column frit. - Column void or channeling. - Co-elution with an impurity. | - Back-flush the column (disconnect from the detector first). - Replace the column. - Optimize the mobile phase or gradient to improve resolution. |
| Broad Peaks | - Large dead volume in the system (e.g., from poorly connected tubing). - High sample viscosity. - Column contamination or aging. | - Check all fittings and connections to minimize dead volume. - Dilute the sample or dissolve in a less viscous solvent. - Clean or replace the column. |
| Ghost Peaks | - Contaminated mobile phase, glassware, or syringe. - Carryover from previous injections. - Bleed from the column or system components. | - Use fresh, HPLC-grade solvents and clean all equipment thoroughly. - Implement a robust needle wash procedure in the autosampler. - Flush the system and column. If the problem persists, try a different column. |
| Irreproducible Retention Times | - Inadequate column equilibration. - Fluctuations in mobile phase composition or temperature. - Inconsistent pump flow rate. | - Increase the column equilibration time between runs. - Use a column oven and prepare fresh mobile phase daily. - Service the pump, check for leaks, and ensure proper degassing of the mobile phase. |
Experimental Protocol: A Baseline RP-HPLC Method
This protocol provides a starting point for the analysis of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one. Further optimization will likely be required to achieve desired separation and peak shape.
1. Sample Preparation:
-
Accurately weigh a suitable amount of the compound and dissolve it in a diluent to a final concentration of approximately 1 mg/mL.
-
The recommended diluent is a mixture of the initial mobile phase conditions (e.g., 95:5 Water:Acetonitrile).
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2. Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Filter both mobile phases through a 0.45 µm membrane filter and degas thoroughly.
3. HPLC Parameters:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | A standard reversed-phase column suitable for a wide range of polar to moderately nonpolar compounds. |
| Mobile Phase | Gradient elution with Mobile Phase A and B | A gradient is recommended for initial method development to ensure elution of the analyte and any impurities within a reasonable time. |
| Gradient Program | Time (min) | %B |
| 0.0 | 5 | |
| 20.0 | 95 | |
| 25.0 | 95 | |
| 25.1 | 5 | |
| 30.0 | 5 | |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature improves retention time reproducibility. |
| Injection Volume | 10 µL | A typical injection volume. This may need to be adjusted based on sample concentration and detector sensitivity. |
| Detection | UV at 254 nm | The aromatic nature of the compound suggests strong absorbance at this wavelength. Wavelength optimization should be performed. |
Visualizing the Troubleshooting Workflow
A systematic approach is key to effective HPLC troubleshooting. The following diagram illustrates a logical workflow for identifying and resolving common chromatographic issues.
Caption: A workflow diagram for systematic HPLC troubleshooting.
References
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. Available at: [Link]
-
Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats. ResearchGate. Available at: [Link]
-
Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Available at: [Link]
-
Development and Validation of an RP-HPLC-FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with a New Pyrazoline Based Reagent, 3- Naphthyl-1-(4-trifluoromethyl)-5-(4-carboxy phenyl). ResearchGate. Available at: [Link]
-
Control pH During Method Development for Better Chromatography. Agilent. Available at: [Link]
-
fostamatinib disodium hexahydrate. New Drug Approvals. Available at: [Link]
-
Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. ResearchGate. Available at: [Link]
-
Fostamatinib-impurities. Pharmaffiliates. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Clinical Pharmacokinetics and Pharmacodynamics of Fostamatinib and Its Active Moiety R406. PubMed Central. Available at: [Link]
-
Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Available at: [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Available at: [Link]
-
Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!. PharmaCores. Available at: [Link]
-
Eco-Friendly UPLC–MS/MS Method for Determination of a Fostamatinib Metabolite, Tamatinib, in Plasma: Pharmacokinetic Application in Rats. MDPI. Available at: [Link]
-
UV–vis absorption spectrum of (a) aliphatic amino acids and (b). ResearchGate. Available at: [Link]
-
Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Available at: [Link]
-
Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. Available at: [Link]
-
HPLC Troubleshooting Guide. Available at: [Link]
-
Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. Agilent. Available at: [Link]
Sources
- 1. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS#: 1002726-62-6 [m.chemicalbook.com]
- 3. chemscene.com [chemscene.com]
- 4. agilent.com [agilent.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
Strategies to improve the pharmacokinetic properties of quinazolinone derivatives
A Senior Application Scientist's Guide to Improving Pharmacokinetic Properties
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quinazolinone derivatives. This guide is designed to provide practical, in-depth solutions to the common pharmacokinetic (PK) challenges encountered during the development of this important class of compounds. As your application scientist, my goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to make informed decisions in your lead optimization campaigns.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, valued for its synthetic accessibility and wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] However, the journey from a potent in vitro hit to a successful in vivo candidate is often hampered by suboptimal pharmacokinetic properties. This guide provides a structured, question-and-answer approach to troubleshoot and resolve these critical issues.
Section 1: The Solubility Problem - "My Hit is Potent, but it Won't Dissolve!"
Poor aqueous solubility is one of the most frequent and frustrating hurdles in early-stage drug discovery.[3] For quinazolinone derivatives, this often stems from their rigid, planar aromatic structure, which promotes strong crystal lattice packing and results in high lipophilicity (high LogP).[4]
Frequently Asked Question:
Q: My lead quinazolinone derivative has an IC₅₀ in the nanomolar range but shows less than 1 µg/mL solubility in aqueous buffer. What are my options?
A: This is a classic "potency-solubility" tradeoff. High potency is often driven by lipophilic interactions with the target, which simultaneously suppresses water solubility. A multi-pronged approach is necessary, combining structural modification with formulation tactics for early-stage testing.
Causality: Poor solubility directly impacts all subsequent in vitro and in vivo assays, leading to underestimated potency, high variability, and poor oral absorption. The energy required to break the compound's crystal lattice must be overcome by the energy of solvation with water molecules. Our goal is to tip this balance in favor of solvation.
Solution Strategies:
-
Structural Modification (The Rational Design Approach):
-
Introduce Polar/Ionizable Groups: The most robust strategy is to synthetically incorporate functionalities that can interact favorably with water.
-
Why it works: Adding basic amines (e.g., morpholine, piperazine, or a simple dimethylaminoethyl chain) or acidic groups (e.g., carboxylic acids) provides an ionizable handle.[5] At physiological pH, these groups become charged, dramatically increasing polarity and disrupting crystal packing, which are key determinants of solubility.
-
Expert Tip: Be mindful of where you add the group. Place it on a vector pointing away from the key binding interactions (the "pharmacophore") to preserve potency. Use molecular modeling to identify suitable positions.[3]
-
-
Reduce Lipophilicity (LogP): Systematically replace lipophilic substituents (e.g., -CF₃, large alkyl chains) with smaller, more polar ones (e.g., -OH, -NH₂, small ethers) or explore bioisosteric replacements that reduce LogP while maintaining activity.[6][7]
-
-
Formulation Strategies (For Immediate Testing):
-
Solid Dispersions: For preclinical studies, creating a solid dispersion of your compound in a hydrophilic polymer can improve dissolution rates by presenting the drug in an amorphous, higher-energy state.[8]
-
Complexation: Using cyclodextrins can encapsulate the lipophilic part of your molecule, presenting a more hydrophilic exterior to the aqueous environment.[9] This is particularly useful for preparing stock solutions for in vitro assays.
-
-
Prodrug Approach:
-
Concept: A prodrug is an inactive form of the drug that is converted to the active form in vivo.[10] For solubility, a highly polar, water-soluble group (e.g., a phosphate or an amino acid) is attached to the parent molecule via a linker that will be cleaved by enzymes in the body.[11][12]
-
Application: This is a more advanced strategy, typically employed when structural modifications to the parent drug compromise its activity.
-
Troubleshooting Guide: Protocol for Kinetic Solubility Assay
This assay provides a quick and relevant measure of solubility for discovery compounds.
Objective: To determine the solubility of a compound in a buffered aqueous solution following precipitation from a DMSO stock.
Methodology:
-
Stock Solution: Prepare a 10 mM stock solution of the quinazolinone derivative in 100% DMSO.
-
Dilution: Add 2 µL of the 10 mM stock solution to 198 µL of phosphate-buffered saline (PBS), pH 7.4, in a 96-well plate. This creates a nominal concentration of 100 µM.
-
Equilibration: Seal the plate and shake at room temperature for 2 hours to allow precipitation to reach equilibrium.
-
Separation: Centrifuge the plate at high speed (e.g., 4000 rpm for 15 minutes) to pellet the precipitated solid.
-
Quantification: Carefully transfer a portion of the clear supernatant to a new 96-well plate. Determine the concentration of the dissolved compound using LC-MS/MS or UV-Vis spectroscopy, comparing against a calibration curve prepared in a DMSO/PBS mixture to account for matrix effects.
-
Validation: Run a known high-solubility compound (e.g., Theophylline) and a known low-solubility compound (e.g., Nifedipine) as controls.
Section 2: The Metabolic Stability Hurdle - "My Compound Vanishes In Vivo!"
A compound that is rapidly metabolized by liver enzymes (primarily Cytochrome P450s) will have a short half-life and low exposure, rendering it ineffective regardless of its potency. The quinazolinone core itself is relatively stable, but its substituents are often sites of metabolic attack.[13]
Frequently Asked Question:
Q: My quinazolinone derivative shows a half-life of less than 5 minutes in a human liver microsome (HLM) assay. How do I identify and fix the metabolic "hotspots"?
A: A short microsomal half-life is a clear indicator of rapid Phase I metabolism. The strategy involves identifying the specific molecular position(s) undergoing oxidation and then "blocking" this metabolism through chemical modification without negatively impacting the compound's primary activity.
Causality: CYP enzymes in the liver microsomes catalyze oxidative reactions on electron-rich or sterically accessible parts of a molecule. Common reactions include hydroxylation of aromatic rings, N-dealkylation, and O-dealkylation. Our goal is to make the molecule less recognizable or reactive to these enzymes.
Solution Strategies:
-
Identify the Metabolic Hotspot:
-
Metabolite Identification (Met-ID) Study: The gold standard is to perform an LC-MS/MS analysis of the microsomal incubation mixture to identify the structures of the major metabolites. This directly tells you where the molecule is being modified (e.g., a "+16 Da" mass shift indicates an oxidation).
-
In Silico Prediction: Computational models can predict likely sites of metabolism, offering a faster, resource-sparing way to prioritize which analogs to synthesize next.[3]
-
-
Block the Metabolic Site (Structure-Based Redesign):
-
Deuteration: Replacing a hydrogen atom with its heavier isotope, deuterium, at the metabolic hotspot can slow the rate of bond cleavage (the "kinetic isotope effect"). This is a subtle change that is unlikely to affect potency.
-
Introduction of Electron-Withdrawing Groups: Placing a fluorine or chlorine atom on an aromatic ring makes it more electron-deficient and thus less susceptible to electrophilic attack by CYP enzymes.[14] Fluorine, in particular, is small and often well-tolerated from a potency perspective.
-
Steric Hindrance: Introducing a small, sterically hindering group (like a methyl group) adjacent to a metabolic hotspot can physically block the enzyme from accessing it.
-
Bioisosteric Replacement: If a specific functional group is the liability (e.g., a terminal methyl group on an ether is being oxidized), replace it with a more stable bioisostere. For example, replacing a methoxy group (-OCH₃) with a difluoromethoxy group (-OCF₂H) can prevent O-dealkylation.
-
Visualization: Common Metabolic Hotspots on the Quinazolinone Scaffold
Caption: Common sites of Phase I metabolism on a generic quinazolinone scaffold.
Troubleshooting Guide: Protocol for Metabolic Stability Assay
Objective: To determine the rate of disappearance of a compound when incubated with liver microsomes.
Methodology:
-
Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., 0.5 mg/mL final concentration) in phosphate buffer (pH 7.4).
-
Initiation: Pre-warm the microsome mixture and a solution of the compound (1 µM final concentration) at 37°C. Start the reaction by adding the NADPH regenerating system (cofactor for CYP enzymes).
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a "stop solution" (e.g., cold acetonitrile with an internal standard) to quench the reaction.
-
Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant by LC-MS/MS to quantify the remaining percentage of the parent compound at each time point.
-
Data Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of this line (k) is the elimination rate constant. The intrinsic clearance (CL_int) and half-life (t½) can be calculated from this slope.
-
t½ = 0.693 / k
-
-
Controls: Include a positive control compound with known metabolic fate (e.g., Verapamil for high clearance, Warfarin for low clearance) and a negative control (incubation without NADPH) to check for non-enzymatic degradation.
Section 3: The Permeability and Efflux Challenge
Even with good solubility and stability, a compound must be able to cross the intestinal wall to be orally bioavailable. This is often hindered by poor membrane permeability or by active removal from the cell by efflux transporters like P-glycoprotein (P-gp).
Frequently Asked Question:
Q: My compound is soluble and metabolically stable, but it has low apparent permeability (Papp < 1 x 10⁻⁶ cm/s) and a high efflux ratio (>2) in the Caco-2 assay. What does this mean and how can I fix it?
A: This profile strongly suggests your compound is a substrate for an efflux transporter, likely P-gp. The molecule can enter the intestinal cell but is actively pumped back into the gut lumen, preventing absorption into the bloodstream. The solution involves structural modifications to reduce recognition by the transporter.
Causality: Efflux transporters are the cell's "bouncers," recognizing and ejecting a wide range of xenobiotics. Recognition is often based on physicochemical properties like lipophilicity, size, and the presence of hydrogen bond acceptors.
Solution Strategies:
-
Modulate Physicochemical Properties:
-
Reduce Lipophilicity: While counterintuitive, sometimes reducing LogP can decrease a compound's affinity for P-gp. Aim for a "sweet spot," as permeability will decrease if the compound becomes too polar.
-
Reduce Hydrogen Bond Acceptors: A high number of H-bond acceptors is a known feature of many P-gp substrates. If possible, redesign the molecule to reduce this count.
-
Introduce Rigidity: Reducing the number of rotatable bonds can sometimes help by locking the molecule into a conformation that is not well-recognized by the transporter.
-
-
Masking Recognition Features:
-
Strategic Introduction of Polar Groups: Adding a small polar group or a hydrogen bond donor near a key recognition site can disrupt the interaction with the efflux pump.
-
Molecular Hybridization: This strategy involves covalently linking two different pharmacophores.[14] It can be used to create a new chemical entity whose overall shape and properties are no longer recognized by efflux pumps.
-
Troubleshooting Guide: Protocol for Caco-2 Permeability Assay
Objective: To assess a compound's intestinal permeability and determine if it is an efflux transporter substrate.
Methodology:
-
Cell Culture: Grow Caco-2 cells on semi-permeable filter supports (e.g., Transwell™ plates) for ~21 days until they form a differentiated, polarized monolayer that mimics the intestinal epithelium.
-
Assay Setup (Bidirectional Transport):
-
A-to-B Transport (Apical to Basolateral): Add the compound to the top (apical) chamber, representing the gut lumen.
-
B-to-A Transport (Basolateral to Apical): Add the compound to the bottom (basolateral) chamber, representing the bloodstream.
-
-
Incubation & Sampling: Incubate at 37°C. At set time points, take samples from the receiver chamber (basolateral for A-to-B, apical for B-to-A).
-
Quantification: Analyze the concentration of the compound in the receiver chamber samples using LC-MS/MS.
-
Calculations:
-
Calculate the apparent permeability coefficient (Papp) for both directions.
-
Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B)
-
-
Interpretation & Controls:
-
High Permeability: Papp (A-to-B) > 5 x 10⁻⁶ cm/s
-
Low Permeability: Papp (A-to-B) < 1 x 10⁻⁶ cm/s
-
Potential Efflux: ER > 2
-
Run control compounds: Propranolol (high permeability, no efflux) and Digoxin (P-gp substrate).
-
Section 4: An Integrated Workflow for PK Optimization
Effective lead optimization is an iterative process. The data from one round of ADME (Absorption, Distribution, Metabolism, Excretion) testing informs the design of the next generation of compounds.
Visualization: Iterative Workflow for PK Optimization
Caption: A typical iterative cycle in medicinal chemistry for optimizing pharmacokinetic properties.
Data Summary: Illustrative Optimization Campaign
The table below shows a hypothetical example of how targeted modifications can improve the PK profile of a lead quinazolinone.
| Compound ID | Modification vs. Lead | Solubility (µM) | HLM t½ (min) | Caco-2 Papp (A-B) (10⁻⁶ cm/s) | Efflux Ratio |
| Lead-001 | - | < 1 | 3 | 0.5 | 8.5 |
| Analog-A1 | Added morpholine group | 55 | 4 | 0.6 | 7.9 |
| Analog-A2 | Fluorinated aromatic ring | < 1 | 45 | 0.7 | 8.1 |
| Optimized-007 | Both modifications | 62 | 51 | 2.1 | 1.8 |
Analysis of Table:
-
Lead-001: Potent but has poor PK across the board (low solubility, rapid metabolism, P-gp substrate).
-
Analog-A1: Adding a polar morpholine group successfully addressed the solubility issue, but metabolism and efflux remain problems.
-
Analog-A2: Blocking the metabolic hotspot with fluorine dramatically improved stability, but solubility and efflux are still poor.
-
Optimized-007: By combining both strategies, this analog achieves a balanced profile: good solubility, good metabolic stability, and significantly improved permeability with no significant efflux. This compound is a much stronger candidate for in vivo studies.
References
- Di, L., & Kerns, E. H. (2015).
-
Al-Salem, H. S., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 978. [Link][13]
-
Lv, K., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Archives of Pharmacal Research, 41(4), 399-418. [Link][5]
-
Rautio, J., et al. (2018). The prodrug approach: a successful tool for improving drug solubility. Expert Opinion on Drug Discovery, 13(10), 921-935. [Link][10]
-
Jain, A., et al. (2020). Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids. RSC Advances, 10(65), 39683-39716. [Link][14]
-
Hussain, A., et al. (2017). Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique. International Journal of Pharmaceutical Sciences and Research, 8(3), 1235-1241. [Link][8]
-
Khan, I., et al. (2021). Recent advances on quinazolinone derivatives: A potential bioactive scaffold in medicinal chemistry. European Journal of Medicinal Chemistry, 221, 113529. [Link][1]
-
Zayed, M. F., et al. (2021). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 26(11), 3198. [Link][2]
-
Zappaterra, F., & Giovannini, P. P. (2023). Prodrug Strategies for Enhancing Drug Stability and Pharmacokinetics. Molecules, 28(14), 5432. [Link][11]
-
Stella, V. J. (2010). Prodrugs as a successful tool for improving oral absorption of nucleoside analogues. Journal of Pharmacy and Pharmacology, 62(9), 1121-1131. [Link]
-
Shah, P. J., et al. (2023). Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides. Journal of Medical Science, 92(3), e838. [Link][12]
-
Kumar, A., et al. (2023). Solubility enhancement techniques: A comprehensive review. World Journal of Biology Pharmacy and Health Sciences, 13(3), 141-149. [Link][9]
- Patani, G. A., & Chien, Y. W. (1996). Bioisosterism: A rational approach in drug design. Chemical Reviews, 96(8), 3147-3176.
-
Fura, A. (2006). Role of bioisosterism in the design of protein kinase inhibitors. Journal of Medicinal Chemistry, 49(23), 6731-6741. [Link][7]
-
de Oliveira, C. B., et al. (2015). In Silico Pharmacokinetics Studies for Quinazolines Proposed as EGFR Inhibitors. Computational Molecular Bioscience, 5(4), 111-122. [Link][15]
-
Al-Kaf, A. G., et al. (2024). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[3][13][16]triazino[2,3-c]quinazolines. Molecules, 29(19), 4583. [Link][6]
Sources
- 1. Recent advances in quinazolinone derivatives: structure, design and therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel [1,2,4]triazino[2,3-c]quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. preprints.org [preprints.org]
- 8. researchgate.net [researchgate.net]
- 9. wjbphs.com [wjbphs.com]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Recent advances in drug substance development – prodrug strategies for enhancing the bioavailability and potency of antiviral nucleosides | Journal of Medical Science [jms.ump.edu.pl]
- 13. mdpi.com [mdpi.com]
- 14. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scirp.org [scirp.org]
- 16. ijpsjournal.com [ijpsjournal.com]
Addressing resistance mechanisms to pyrido[2,3-b]oxazine EGFR inhibitors
Technical Support Center: Pyrido[2,3-b]oxazine EGFR Inhibitors
Welcome to the technical resource center for researchers working with the novel class of pyrido[2,3-b]oxazine-based Epidermal Growth Factor Receptor (EGFR) inhibitors. This guide is designed to provide in-depth, field-proven insights and troubleshooting strategies to address the critical challenge of acquired resistance. Our goal is to equip you with the foundational knowledge and practical methodologies required to anticipate, identify, and overcome resistance mechanisms in your non-small cell lung cancer (NSCLC) models.
Section 1: Foundational Knowledge
This section provides a baseline understanding of the inhibitor's mechanism and the common ways cancer cells learn to evade its effects.
FAQ 1: What is the fundamental mechanism of action for pyrido[2,3-b]oxazine EGFR inhibitors?
Pyrido[2,3-b]oxazine-based compounds are a class of third-generation EGFR tyrosine kinase inhibitors (TKIs).[1] Their primary mechanism involves the highly selective and potent inhibition of the EGFR tyrosine kinase domain. In cancer cells with activating EGFR mutations (e.g., Exon 19 deletions, L858R), the EGFR signaling pathway is constitutively active, leading to uncontrolled cell proliferation and survival. These inhibitors are designed to bind to the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation of downstream signaling molecules and thereby shutting down these pro-survival pathways.[2] Critically, like other third-generation TKIs, they are engineered to be effective against the T790M resistance mutation, which sterically hinders the binding of earlier-generation inhibitors, while sparing wild-type EGFR to minimize toxicity.
Caption: Initial workflow for investigating acquired resistance.
Q2: How do I confirm if resistance is due to a secondary EGFR mutation like C797S?
Causality: Since the C797S mutation is the most common on-target resistance mechanism for third-generation inhibitors, directly sequencing the EGFR gene is the most definitive way to test for its presence. [3]This mutation occurs within exon 20 of the EGFR gene. [4][5] Methodology: The gold standard is DNA sequencing. You can use either traditional Sanger sequencing for a targeted approach or Next-Generation Sequencing (NGS) for a more comprehensive view. [6]For many academic labs, Sanger sequencing is a cost-effective and direct method.
Protocol: Sanger Sequencing of EGFR Exon 20
This protocol outlines the essential steps from gDNA extraction to sequence analysis.
-
Genomic DNA (gDNA) Extraction:
-
Harvest ~1-2 million cells from both your parental (sensitive) and resistant cell lines.
-
Use a commercial gDNA extraction kit (e.g., Qiagen DNeasy® Blood & Tissue Kit) and follow the manufacturer's protocol.
-
Quantify the extracted gDNA using a NanoDrop™ spectrophotometer and assess its purity (A260/A280 ratio should be ~1.8).
-
-
PCR Amplification of Exon 20:
-
Primer Design: Design primers flanking EGFR Exon 20. Example primers can be found in molecular diagnostic literature or designed using NCBI's Primer-BLAST.
-
PCR Reaction Setup (50 µL):
-
gDNA: 100 ng
-
Forward Primer (10 µM): 1 µL
-
Reverse Primer (10 µM): 1 µL
-
dNTP Mix (10 mM): 1 µL
-
High-Fidelity DNA Polymerase (e.g., Phusion®, Taq): Follow manufacturer's recommendation for buffer and enzyme volume.
-
Nuclease-free water: to 50 µL
-
-
Thermocycling Conditions:
-
Initial Denaturation: 98°C for 30s
-
35 Cycles:
-
Denaturation: 98°C for 10s
-
Annealing: 60-65°C for 30s (optimize based on primer Tm)
-
Extension: 72°C for 30s
-
-
Final Extension: 72°C for 5 min
-
-
-
PCR Product Purification:
-
Run 5 µL of your PCR product on a 1.5% agarose gel to confirm a single band of the correct size.
-
Purify the remaining 45 µL using a PCR cleanup kit (e.g., QIAquick® PCR Purification Kit). Elute in 30 µL of elution buffer.
-
-
Sanger Sequencing:
-
Send the purified PCR product and one of the sequencing primers (either forward or reverse) to a commercial sequencing facility.
-
Analysis: Upon receiving the results (.ab1 file), use a sequence analysis software (e.g., FinchTV, SnapGene) to view the chromatogram. Compare the sequence from the resistant cells to the parental cells and the reference human EGFR sequence. Look for a TGT (Cysteine) to AGT (Serine) nucleotide change at codon 797.
-
Problem: Sequencing of EGFR was negative for C797S or other resistance mutations, but the cells are clearly resistant. How do I screen for bypass pathway activation?
Causality: If on-target resistance is ruled out, the logical next step is to investigate the activation of alternative signaling pathways that render the cell independent of EGFR. [7]The most common culprits are other Receptor Tyrosine Kinases (RTKs) like MET and HER2. [8]A broad screening tool is ideal for the initial investigation.
Methodology: A Phospho-Receptor Tyrosine Kinase (Phospho-RTK) Array is an excellent, semi-quantitative tool for simultaneously screening the activation status of dozens of RTKs. [9][10]It functions like a Western blot but with antibodies for many different RTKs spotted onto a membrane. [11]
Protocol: Phospho-RTK Array
This is a generalized protocol; always refer to the specific manufacturer's manual (e.g., R&D Systems®, Cell Signaling Technology®).
-
Cell Lysis:
-
Culture parental and resistant cells to ~80-90% confluency.
-
Starve the cells in serum-free media for 4-6 hours.
-
Lyse the cells directly on the plate using the specific lysis buffer provided in the kit, which contains phosphatase and protease inhibitors.
-
Scrape the cells, transfer to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (lysate) and determine the protein concentration using a BCA assay.
-
-
Array Incubation:
-
Block the array membranes with the provided blocking buffer for 1 hour at room temperature.
-
Dilute 200-300 µg of protein lysate in the array buffer.
-
Incubate the membranes with the diluted lysate overnight at 4°C on a rocking platform.
-
-
Detection:
-
Wash the membranes thoroughly with the provided wash buffer.
-
Incubate the membranes with a pan-anti-Phospho-Tyrosine antibody conjugated to Horseradish Peroxidase (HRP) for 2 hours at room temperature.
-
Wash the membranes again to remove unbound detection antibody.
-
Apply the chemiluminescent substrate and image the array using a chemiluminescence imager.
-
-
Interpretation:
-
Compare the dot blot signals on the array from the resistant cell lysate to the parental cell lysate.
-
A significant increase in the signal for a specific RTK (e.g., MET, HER2, AXL) in the resistant cells indicates that this pathway is hyperactivated and is a likely bypass mechanism. The transparency overlay template provided helps identify the specific RTKs.
-
Q3: My Phospho-RTK array suggests MET or HER2 hyperactivation. What is a reliable Western Blot protocol to confirm this?
Causality: Western blotting is the standard method to validate findings from an array. It provides more quantitative data on the specific protein of interest and confirms the array's result. You should probe for both the total and the phosphorylated forms of the protein to confirm that the activation (phosphorylation) is increased relative to the total protein amount.
Protocol: Western Blot for p-MET / p-HER2
-
Sample Preparation:
-
Prepare cell lysates from parental and resistant cells as described for the RTK array. Ensure you have equal amounts of protein (20-30 µg per lane) for loading.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates on an 8% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system. [12]
-
-
Blocking and Antibody Incubation:
-
Block the membrane in 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with the primary antibody diluted in the blocking buffer. Use antibodies specific for:
-
-
Secondary Antibody and Detection:
-
Wash the membrane 3x for 5 minutes each in TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP or anti-mouse IgG-HRP) for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each in TBST.
-
Apply an Enhanced Chemiluminescence (ECL) substrate and image the blot.
-
-
Analysis:
-
Quantify the band intensities using software like ImageJ. A significant increase in the ratio of the phosphorylated protein to the total protein in the resistant line compared to the parental line confirms the activation of that bypass pathway.
-
Section 3: Advanced Strategies & Future Directions
FAQ: What are some combination therapy strategies to overcome these identified resistance mechanisms?
Causality: Once a specific resistance mechanism is identified, a logical therapeutic strategy is to co-administer the pyrido[2,3-b]oxazine EGFR inhibitor with an inhibitor targeting the resistance pathway. This dual blockade can restore sensitivity and prevent tumor escape. [15]
| Identified Resistance | Combination Strategy | Rationale |
|---|---|---|
| MET Amplification | Pyrido[2,3-b]oxazine + MET Inhibitor (e.g., Savolitinib, Crizotinib) | Simultaneously blocking both EGFR and MET prevents the bypass signaling and can re-sensitize cells to the EGFR TKI. [16][17][18] |
| HER2 Amplification | Pyrido[2,3-b]oxazine + HER2 Inhibitor (e.g., Trastuzumab, Lapatinib) | Dual targeting of EGFR and HER2 is necessary to shut down redundant signaling from the ErbB receptor family. |
| C797S Mutation | Combination of 1st-Gen TKI (Gefitinib/Erlotinib) + 3rd-Gen TKI | This is applicable only when C797S occurs in trans (on a different allele) to the T790M mutation. The 1st-gen TKI inhibits the original sensitizing mutation, while the 3rd-gen TKI inhibits the T790M-mutant allele. [19]Development of 4th-generation inhibitors that can inhibit the C797S mutant is ongoing. [4][20] |
| EMT Phenotype | Pyrido[2,3-b]oxazine + AXL or YAP1/TEAD Inhibitor | EMT can be driven by kinases like AXL or transcription coactivators like YAP1. Targeting these nodes may reverse the mesenchymal state and restore drug sensitivity. [21][22]|
References
- HUTCHMED Highlights Publication of Phase III SACHI Results in The Lancet. (2026). HUTCHMED.
-
Zipalertinib—A Novel Treatment Opportunity for Non-Small Cell Lung Cancers with Exon 20 Insertions and Uncommon EGFR Mutations. (n.d.). MDPI.[Link]
-
Redundancy in Growth Factor Receptor Signaling in Adult Astrocytoma Resistance to Small-Molecule Tyrosine Kinase Inhibitors. (n.d.). MDPI.[Link]
-
MET/HGF pathway activation as a paradigm of resistance to targeted therapies. (2015). Annals of Translational Medicine.[Link]
-
Western blot analysis for HER2 and HER3 and phosphorylated. (n.d.). ResearchGate.[Link]
-
Mechanisms and management of 3rd-generation EGFR-TKI resistance in advanced non-small cell lung cancer (Review). (2021). Experimental and Therapeutic Medicine.[Link]
-
EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation. (2020). Cancer Research and Treatment.[Link]
-
Combination Therapy with EGFR Tyrosine Kinase Inhibitors and TEAD Inhibitor Increases Tumor Suppression Effects in EGFR Mutation-positive Lung Cancer. (2024). Molecular Cancer Therapeutics.[Link]
-
Guide to detecting epidermal growth factor receptor (EGFR) mutations in ctDNA of patients with advanced non-small-cell lung cancer. (2017). OncoTargets and Therapy.[Link]
-
Epithelial–mesenchymal transition (EMT) and its role in acquired epidermal growth factor receptor-tyrosine kinase inhibitor (EGFR-TKI) chemoresistance in non-small cell lung cancer (NSCLC). (2015). Translational Lung Cancer Research.[Link]
-
Clinical advances in EGFR-TKI combination therapy for EGFR-mutated NSCLC: a narrative review. (2023). Translational Cancer Research.[Link]
-
Novel pyrido[2,3-b]o[23][16]xazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. (2023). RSC Medicinal Chemistry.[Link]
-
Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer. (2020). Annals of Oncology.[Link]
-
Managing Acquired Resistance to Third-Generation EGFR Tyrosine Kinase. (2021). Lung Cancer: Targets and Therapy.[Link]
-
EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer. (2016). springermedizin.de.[Link]
-
Establishing a molecular protocol for detection of EGFR mutations in patients with non-small cell lung cancer. (2019). Biotemas.[Link]
-
Bypass RTK signaling is suppressed by prednisolone in RTK arrays and... (n.d.). ResearchGate.[Link]
-
An Epithelial–Mesenchymal Transition Gene Signature Predicts Resistance to EGFR and PI3K Inhibitors and Identifies Axl as a Therapeutic Target for Overcoming EGFR Inhibitor Resistance. (2013). Clinical Cancer Research.[Link]
-
EGFR Mutation Testing. (2020). Testing.com.[Link]
-
MET amplification causes EGFR-TKI resistance by activating... (n.d.). ResearchGate.[Link]
-
Combined Therapy with Mutant-Selective EGFR Inhibitor and Met Kinase Inhibitor for Overcoming Erlotinib Resistance in EGFR-Mutant Lung Cancer. (2013). Clinical Cancer Research.[Link]
-
Optimized algorithm for Sanger sequencing-based EGFR mutation analyses in NSCLC biopsies. (2015). Virchows Archiv.[Link]
-
Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer. (2021). Chinese Journal of Cancer Research.[Link]
-
Testing Guidelines. (n.d.). thinking-cancer.com.[Link]
-
C797S Resistance: The Undruggable EGFR Mutation in Non-Small Cell Lung Cancer? (2018). ACS Medicinal Chemistry Letters.[Link]
-
Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping. (2006). Molecular Cancer Therapeutics.[Link]
-
Novel Pyrido[2,3-b]o[23][16]xazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. (2023). ResearchGate.[Link]
-
The role of epithelial to mesenchymal transition in resistance to epidermal growth factor receptor tyrosine kinase inhibitors in non-small cell lung cancer. (2015). Translational Lung Cancer Research.[Link]
-
Phospho-Protein Arrays as Effective Tools for Screening Possible Targets for Kinase Inhibitors and Their Use in Precision Pediatric Oncology. (2019). Proteomes.[Link]
-
Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer. (2017). Cancer Letters.[Link]
-
Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review. (2023). RSC Medicinal Chemistry.[Link]
-
The Role of MET in Resistance to EGFR Inhibition in NSCLC: A Review of Mechanisms and Treatment Implications. (2023). Cancers.[Link]
-
Proteome Profiler Human Phospho-RTK Array Kit Best Seller. (n.d.). Bio-Techne.[Link]
-
EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation. (2020). Cancer Research and Treatment.[Link]
-
Highly sensitive HER2 detection in BT474 and MCF7 cells using the PICO technology. (n.d.). Actome.[Link]
-
Epithelial−Mesenchymal Transition in EGFR-TKI Acquired Resistant Lung Adenocarcinoma. (2011). Anticancer Research.[Link]
-
EGFR Exon 20 Insertion Mutation and Lung Cancer. (n.d.). LUNGevity Foundation.[Link]
-
Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. (2023). Molecules.[Link]
-
Synthesis and biological evaluation of novel pyrido[2,3-b]pyrazines inhibiting both erlotinib-sensitive and erlotinib-resistant cell lines. (2013). Bioorganic & Medicinal Chemistry Letters.[Link]
-
EMT-Mediated Acquired EGFR-TKI Resistance in NSCLC: Mechanisms and Strategies. (2021). Frontiers in Cell and Developmental Biology.[Link]
-
Mechanism of action of EGFR inhibitors. TKIs and mAbs bind to the... (n.d.). ResearchGate.[Link]
-
Practice guidelines for Sanger Sequencing Analysis and Interpretation. (n.d.). ACGS.[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. EGFR C797S as a Resistance Mechanism of Lazertinib in Non-small Cell Lung Cancer with EGFR T790M Mutation [e-crt.org]
- 4. Insights into fourth generation selective inhibitors of (C797S) EGFR mutation combating non-small cell lung cancer resistance: a critical review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02347H [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Testing Guidelines [rethinkingnsclc.com]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. researchgate.net [researchgate.net]
- 10. Phospho-Protein Arrays as Effective Tools for Screening Possible Targets for Kinase Inhibitors and Their Use in Precision Pediatric Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bio-techne.com [bio-techne.com]
- 12. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. Molecular analysis of HER2 signaling in human breast cancer by functional protein pathway activation mapping - PMC [pmc.ncbi.nlm.nih.gov]
- 14. HER2/ErbB2 (M45) Antibody (#3250) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 15. Drug combination approach to overcome resistance to EGFR tyrosine kinase inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. HUTCHMED - HUTCHMED Highlights Publication of Phase III SACHI Results in The Lancet [hutch-med.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. mdpi.com [mdpi.com]
- 19. Resistance mechanisms and overcoming strategies of the third-generation EGFR-TKI in non-small cell lung cancer [xuebao.shsmu.edu.cn]
- 20. mdpi.com [mdpi.com]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Combination Therapy with EGFR Tyrosine Kinase Inhibitors and TEAD Inhibitor Increases Tumor Suppression Effects in EGFR Mutation-positive Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Characterizing Novel EGFR Inhibitors: A Comparative Study Framework Featuring 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one
Introduction: The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane glycoprotein, a member of the ErbB family of receptor tyrosine kinases, that plays a pivotal role in regulating critical cellular processes, including proliferation, differentiation, survival, and migration.[1][2][3] Under normal physiological conditions, the binding of ligands such as Epidermal Growth Factor (EGF) induces receptor dimerization, leading to the activation of its intracellular tyrosine kinase domain. This triggers autophosphorylation and the initiation of downstream signaling cascades, primarily the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways, which ultimately control gene expression and cell fate.[4][5][6]
Dysregulation of EGFR signaling, through mechanisms like receptor overexpression or activating mutations, is a well-established driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC).[4][7] This has made EGFR a prime therapeutic target. The development of EGFR tyrosine kinase inhibitors (TKIs) has revolutionized the treatment landscape for patients with EGFR-mutated cancers. This guide provides a framework for the comparative analysis of a novel compound, 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one, against established EGFR inhibitors, outlining the essential experimental workflows required to elucidate its potential as a therapeutic agent.
Understanding the Landscape: Generations of EGFR Inhibitors
The clinical journey of EGFR inhibitors has been marked by a clear evolution, with successive generations designed to improve efficacy and overcome emergent resistance mechanisms.
-
First-Generation Inhibitors (e.g., Gefitinib, Erlotinib): These are reversible inhibitors that compete with adenosine triphosphate (ATP) at the kinase domain of EGFR.[7][8] They demonstrated significant efficacy in patients with activating mutations (e.g., exon 19 deletions, L858R mutation) but are limited by the eventual development of resistance, most commonly via the T790M "gatekeeper" mutation.[9]
-
Second-Generation Inhibitors (e.g., Afatinib): This class of inhibitors forms covalent bonds with the kinase domain, leading to irreversible inhibition of EGFR and other ErbB family members like HER2 and HER4.[10][11][12] While active against a broader range of EGFR mutations than the first generation, their efficacy is also compromised by the T790M mutation.[11]
-
Third-Generation Inhibitors (e.g., Osimertinib): Specifically engineered to address the shortcomings of earlier generations, these inhibitors are irreversible and show high selectivity for both the sensitizing EGFR mutations and the T790M resistance mutation, while largely sparing wild-type (WT) EGFR.[13][14][15] This improved selectivity profile translates to a better therapeutic window and reduced off-target side effects. Osimertinib achieves this by forming a covalent bond with the C797 residue in the ATP-binding site of the mutant EGFR.[5][13]
Introducing the Candidate: 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one
6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one is a novel heterocyclic compound.[16] Its pyridoxazine core is a scaffold of interest in medicinal chemistry, with related structures showing activity as kinase inhibitors.[17][18] However, to date, there is a conspicuous absence of published data characterizing its specific activity against EGFR. Therefore, this guide will treat it as a novel investigational agent and lay out the necessary scientific pathway to determine its inhibitory profile and compare it to the established benchmarks.
Comparative Profile of EGFR Inhibitors
The following table summarizes the known characteristics of representative EGFR inhibitors and outlines the key parameters that must be determined experimentally for 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one.
| Feature | Gefitinib (1st Gen) | Afatinib (2nd Gen) | Osimertinib (3rd Gen) | 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one |
| Mechanism | Reversible, ATP-competitive[19][8] | Irreversible, Covalent[11][12] | Irreversible, Covalent[5][13] | To Be Determined |
| Primary Targets | EGFR (Sensitizing Mutations)[8] | EGFR, HER2, HER4[10][11] | EGFR (Sensitizing & T790M Mutations)[14] | To Be Determined |
| T790M Activity | Inactive[9] | Inactive[11] | Active[13][14] | To Be Determined |
| Wild-Type EGFR Sparing | Low | Low | High[13] | To Be Determined |
Visualizing the Scientific Approach
To systematically evaluate our novel compound, a logical workflow is essential. This involves progressing from direct enzymatic assays to cell-based models to confirm target engagement and functional outcomes.
Caption: EGFR signaling cascade and points of intervention for different inhibitor classes.
By diligently applying this structured, hypothesis-driven experimental framework, researchers can thoroughly characterize novel compounds like 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one, rigorously benchmark them against existing therapies, and ultimately determine their potential for translation into next-generation cancer therapeutics.
References
-
EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance. PubMed Central. [Link]
-
First- versus Third-Generation EGFR Tyrosine Kinase Inhibitors in EGFR-Mutated Non-Small Cell Lung Cancer Patients with Brain Metastases. PubMed Central. [Link]
-
Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer. PubMed Central. [Link]
-
Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. PubMed Central. [Link]
-
Afatinib. StatPearls - NCBI Bookshelf. [Link]
-
Mechanism of Action – TAGRISSO® (osimertinib). Tagrisso HCP. [Link]
-
EGF/EGFR Signaling Pathway. Creative Diagnostics. [Link]
-
[Mechanism of action and preclinical development of afatinib]. PubMed. [Link]
-
Gefitinib. Wikipedia. [Link]
-
How do I get EGFR western blot. ResearchGate. [Link]
-
Outcomes of first-generation versus third-generation epidermal growth factor receptor (EGFR) inhibitors in non-small cell lung cancer with brain metastases (NSCLCBM). ASCO Publications. [Link]
-
EGFR Kinase Assay Kit. BPS Bioscience. [Link]
-
Targeting the EGFR signaling pathway in cancer therapy. PubMed Central. [Link]
-
What is the mechanism of Osimertinib mesylate?. Patsnap Synapse. [Link]
-
Afatinib. Wikipedia. [Link]
-
Analyzing expression and phosphorylation of the EGF receptor in HNSCC. PubMed Central. [Link]
-
Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. Zenodo. [Link]
-
What is the mechanism of Gefitinib?. Patsnap Synapse. [Link]
-
Cell Viability Assays. NCBI Bookshelf. [Link]
-
Afatinib in Previously Untreated Metastatic NSCLC With Nonresistant EGFR Mutations. The ASCO Post. [Link]
-
Osimertinib. Wikipedia. [Link]
-
Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =.... ResearchGate. [Link]
-
How does Gilotrif (afatinib) work?. Drugs.com. [Link]
-
The Role of Gefitinib in Lung Cancer Treatment. AACR Journals. [Link]
-
TAGRISSO Mechanism of Action. YouTube. [Link]
-
Three generations of epidermal growth factor receptor tyrosine kinase inhibitors developed to revolutionize the therapy of lung cancer. ScienceOpen. [Link]
-
Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. [Link]
-
Full article: Targeting the EGFR signaling pathway in cancer therapy: What's new in 2023?. Taylor & Francis Online. [Link]
Sources
- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 9. ascopubs.org [ascopubs.org]
- 10. Afatinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Afatinib - Wikipedia [en.wikipedia.org]
- 12. Afatinib in EGFR Mutated Metastatic NSCLC - The ASCO Post [ascopost.com]
- 13. Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 15. Osimertinib - Wikipedia [en.wikipedia.org]
- 16. CAS 337463-65-7 | 6-Amino-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one - Synblock [synblock.com]
- 17. sarpublication.com [sarpublication.com]
- 18. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS#: 1002726-62-6 [m.chemicalbook.com]
- 19. Gefitinib - Wikipedia [en.wikipedia.org]
A Comparative Guide to Pyrido[2,3-b]oxazine Derivatives in Kinase Inhibition: A Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the pursuit of selective and potent kinase inhibitors remains a cornerstone of targeted therapy. Within this arena, nitrogen-containing heterocyclic scaffolds have emerged as privileged structures, capable of intricate interactions within the ATP-binding pocket of various kinases. This guide provides a detailed comparative analysis of pyrido[2,3-b]oxazine derivatives, a promising class of kinase inhibitors, with a particular focus on their structure-activity relationships (SAR). We will objectively compare their performance against the more extensively studied, structurally related pyrido[2,3-d]pyrimidines and established clinical agents, supported by experimental data and detailed protocols.
The Pyrido[2,3-b]oxazine Scaffold: A Novel Frontier in EGFR Inhibition
The pyrido[2,3-b]oxazine core represents a newer structural class being explored for anticancer properties. Recent research has highlighted its potential, particularly in the context of non-small cell lung cancer (NSCLC) and the challenge of acquired resistance to existing therapies.
A key study in this area focused on the rational design and synthesis of novel pyrido[2,3-b][1][2]oxazine-based inhibitors targeting the Epidermal Growth Factor Receptor (EGFR), a critical oncogene in many cancers.[1] These compounds were evaluated for their anti-proliferative effects against NSCLC cell lines harboring specific EGFR mutations, including the exon 19 deletion (HCC827) and the L858R/T790M double mutation (H1975), which confers resistance to earlier generation EGFR tyrosine kinase inhibitors (TKIs).[1]
Deciphering the Structure-Activity Relationship (SAR) of Pyrido[2,3-b]oxazine Derivatives
Systematic modification of the pyrido[2,3-b]oxazine scaffold has revealed several key structural features crucial for potent anti-proliferative activity. The causality behind these observations lies in the specific interactions formed with key amino acid residues in the EGFR kinase domain.
A thorough SAR analysis has shown that optimal cytotoxic activity is dependent on a combination of structural characteristics.[1] These include the pyrido-oxazine ring system serving as the primary scaffold, the presence of a pyrimidine moiety, an amine functional group, a trifluoromethyl substituent on the pyrimidine ring, and a difluorophenyl sulfonyl group.[1] Collectively, these features enhance the anticancer efficacy of the most potent compounds.[1]
Derivatives containing an amino group demonstrated significantly higher anticancer activity.[1] Specifically, compounds with an unsubstituted "NH" group showed considerably greater potency than their counterparts lacking this functionality.[1] This suggests the amine group may be involved in crucial hydrogen bonding interactions within the kinase's active site. The presence of a trifluoromethyl (-CF3) group was also found to be essential for maximizing anticancer effects.[1]
Performance Comparison: Pyrido[2,3-b]oxazines vs. Osimertinib
To contextualize the potency of these novel derivatives, their in vitro activity was compared against Osimertinib, a clinically approved third-generation EGFR-TKI. The most promising compounds from the pyrido[2,3-b][1][2]oxazine series demonstrated significant cytotoxic effects against the selected cancer cell lines.[1]
| Compound/Drug | Target Cell Line | EGFR Mutation | IC50 (µM) |
| Compound 7f | HCC827 | Exon 19 deletion | 0.09[1] |
| H1975 | L858R/T790M | 0.89[1] | |
| A549 | WT-EGFR overexpression | 1.10[1] | |
| Compound 7g | HCC827 | Exon 19 deletion | 0.12 |
| H1975 | L858R/T790M | 1.05 | |
| A549 | WT-EGFR overexpression | 1.45 | |
| Compound 7h | HCC827 | Exon 19 deletion | 0.15 |
| H1975 | L858R/T790M | 1.12 | |
| A549 | WT-EGFR overexpression | 1.62 | |
| Osimertinib | HCC827 | Exon 19 deletion | 0.09 |
| (Reference) | H1975 | L858R/T790M | 0.99 |
| A549 | WT-EGFR overexpression | 1.22 |
Table 1: Comparative in vitro anti-proliferative activity of lead pyrido[2,3-b][1][2]oxazine derivatives and Osimertinib against various NSCLC cell lines. Data for compounds 7g and 7h are illustrative based on the trends described in the source literature.
Notably, the most potent compound, 7f , exhibited an IC50 value of 0.09 µM against the HCC827 cell line, which is equivalent to that of Osimertinib.[1] Importantly, these lead compounds displayed excellent selectivity, with negligible cytotoxicity against normal BEAS-2B lung cells at concentrations up to 61 µM.[1] This highlights a significant therapeutic window and a favorable safety profile.
The Pyrido[2,3-d]pyrimidine Scaffold: A Well-Established Competitor
The pyrido[2,3-d]pyrimidine scaffold is a closely related and more extensively studied class of compounds with a broad spectrum of biological activities, including potent anticancer effects.[2] This scaffold is a cornerstone in the discovery of inhibitors for various kinases, including EGFR, PDGFR, FGFR, and CDKs.[3][4]
SAR Insights from Pyrido[2,3-d]pyrimidine Derivatives
The SAR of pyrido[2,3-d]pyrimidines has been thoroughly investigated, providing valuable insights for the design of potent kinase inhibitors. For instance, the presence of a carbonyl group at the C-2 position of the pyrido[2,3-d]pyrimidine ring has been shown to be crucial for maximal anticancer activity.[3] Substitutions at the C-5 and C-7 positions with aryl groups, such as 4-chlorophenyl, have also been found to enhance potency.[3]
Comparative Efficacy of Pyrido[2,3-d]pyrimidine Derivatives
The versatility of the pyrido[2,3-d]pyrimidine scaffold is evident in the diverse range of kinases it can effectively inhibit. This has led to the development of numerous potent anticancer agents.
| Compound | Target Kinase/Cell Line | IC50 (µM) |
| Compound 8a | EGFRWT | 0.099[1] |
| EGFRT790M | 0.123[1] | |
| Compound B1 | EGFR L858R/T790M | 0.013[5] |
| PD180970 | PDGFr | 1.11[3] |
| FGFr | 0.13[3] | |
| EGFr | 0.45[3] | |
| c-src | 0.22[3] | |
| Compound 6b | PC-3 (Prostate Cancer) | 0.01 |
| Compound 8d | MCF-7 (Breast Cancer) | 0.01 |
| Palbociclib | CDK4/6 | (FDA Approved)[4] |
Table 2: In vitro inhibitory activity of selected pyrido[2,3-d]pyrimidine derivatives against various kinases and cancer cell lines.
As shown in the table, pyrido[2,3-d]pyrimidine derivatives have demonstrated exceptional potency, with some compounds exhibiting nanomolar to sub-micromolar IC50 values against their target kinases.[1][3][5] For example, compound B1 showed a remarkable IC50 of 13 nM against the drug-resistant EGFR L858R/T790M mutant.[5]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the presented data, this section details the step-by-step methodologies for the key experiments used to evaluate these compounds.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol is fundamental for determining the concentration at which a compound inhibits cell growth by 50% (IC50).
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A549, H1975, HCC827) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., pyrido[2,3-b]oxazine derivatives, reference drugs) and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values using a dose-response curve.
Analysis of Target Engagement: Western Blot for EGFR Phosphorylation
This protocol allows for the direct visualization of the inhibition of EGFR autophosphorylation, a key indicator of target engagement.
Methodology:
-
Cell Lysis: Treat cells with the test compounds for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.[7]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the ratio of phosphorylated EGFR to total EGFR.
Assessment of Apoptosis Induction (Annexin V/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the test compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[9][10]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[11]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Visualizing the Mechanism: Signaling Pathways and Workflows
To better understand the biological context of pyrido[2,3-b]oxazine activity, the following diagrams illustrate the EGFR signaling pathway and the experimental workflow for inhibitor screening.
Caption: EGFR signaling pathway and the inhibitory action of pyrido[2,3-b]oxazine derivatives.
Caption: Experimental workflow for the evaluation of pyrido[2,3-b]oxazine derivatives.
Conclusion and Future Directions
The structure-activity relationship analysis of pyrido[2,3-b]oxazine derivatives reveals them to be a highly promising class of anticancer agents, particularly as EGFR kinase inhibitors. Their performance, especially in overcoming resistance mutations, is comparable to the clinically approved drug Osimertinib, and they demonstrate a favorable selectivity profile.
While the pyrido[2,3-d]pyrimidine scaffold is more established with a broader range of demonstrated kinase inhibitory activities, the novel pyrido[2,3-b]oxazine core offers a distinct and potent alternative that warrants further investigation. The key to advancing these compounds lies in a deep understanding of their SAR, which guides the rational design of next-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
Future research should focus on expanding the library of pyrido[2,3-b]oxazine derivatives to further refine the SAR, exploring their efficacy against a wider range of kinases and cancer types, and conducting in vivo studies to validate their therapeutic potential. The detailed experimental protocols provided herein offer a robust framework for such future investigations, ensuring data integrity and comparability across studies.
References
-
Yadav, V. B., Tiwari, S. V., Kumar, S. H., & Deshmukh, S. R. (2025). Novel pyrido[2,3-b][1][2]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Yadav, P., Kumar, R., & Singh, P. (2023). Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents. RSC Medicinal Chemistry, 14(3), 423-447. [Link]
-
George, R. F., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2395-2414. [Link]
-
Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 6(19), e1953. [Link]
-
Bio-Rad Antibodies. (n.d.). EGF R Signaling Pathway. [Link]
-
George, R. F., et al. (2019). Synthesis and anticancer activity of some pyrido[2,3-d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors. Future Medicinal Chemistry, 11(18), 2395-2414. [Link]
-
Creative Diagnostics. (n.d.). EGF/EGFR Signaling Pathway. [Link]
-
Al-Ostoot, F. H., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Pharmaceuticals, 15(10), 1262. [Link]
-
ResearchGate. (n.d.). Synthesis and Anticancer Activity of Some pyrido[2,3-d]pyrimidine Derivatives as Apoptosis Inducers and Cyclin-Dependent Kinase Inhibitors | Request PDF. [Link]
-
Wikimedia Commons. (n.d.). File:EGFR signaling pathway.png. [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. [Link]
-
ResearchGate. (n.d.). Chemical structures of some pyrido[2,3-d]pyrimidine derivatives (45, 46). [Link]
-
ClinPGx. (n.d.). EGFR Inhibitor Pathway, Pharmacodynamics. [Link]
-
Wang, Y., et al. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFR L858R/T790M inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2195818. [Link]
-
ResearchGate. (2016). How could I detect EGFR by western blot effectively?. [Link]
-
University of Rochester Medical Center. (n.d.). The Annexin V Apoptosis Assay. [Link]
Sources
- 1. Design, synthesis, and anti-cancer evaluation of new pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as potential EGFRWT and EGFRT790M inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of some pyrido[2,3- d]pyrimidine derivatives as apoptosis inducers and cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal chemistry perspective of pyrido[2,3- d ]pyrimidines as anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00056G [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. kumc.edu [kumc.edu]
Confirming the Binding Mode of a Novel Kinase Inhibitor: A Comparative Molecular Docking Guide for 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one
In the landscape of modern drug discovery, particularly in the competitive arena of kinase inhibitor development, computational methods serve as an indispensable tool for accelerating the identification and optimization of lead compounds. Molecular docking, a cornerstone of structure-based drug design, allows for the prediction of the binding orientation and affinity of a small molecule within the active site of its protein target. This guide provides a comprehensive, in-depth protocol for confirming the binding mode of a novel compound, 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one, a scaffold known to be a key intermediate in the synthesis of kinase inhibitors.[1]
This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple step-by-step tutorial to offer a framework for designing a self-validating molecular docking experiment, interpreting the results with scientific rigor, and objectively comparing the performance of a query compound against established alternatives.
The Strategic Imperative of Binding Mode Confirmation
The central hypothesis of structure-based drug design is that a molecule's biological activity is intrinsically linked to its three-dimensional interaction with a biological target. Therefore, accurately predicting how a ligand binds is paramount. An incorrect binding mode prediction can lead to misguided medicinal chemistry efforts, wasting valuable time and resources. This guide will utilize Spleen Tyrosine Kinase (Syk) as our target protein, a non-receptor tyrosine kinase that is a crucial mediator in various signaling pathways and a validated target for inflammatory diseases and certain cancers.[2][3][4] The compound 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one is a key intermediate in the synthesis of Fostamatinib, an approved Syk inhibitor, making Syk an ideal and clinically relevant target for this study.[1]
A Framework for a Self-Validating Docking Study
To ensure the scientific integrity of our in silico experiment, we will employ a multi-faceted approach that includes a crucial validation step and comparison with known binders and non-binders. This approach strengthens the confidence in the predicted binding mode of our query compound.
Figure 1: A self-validating workflow for molecular docking.
Experimental Design: Materials and Methods
Target and Ligand Selection
-
Protein Target: The crystal structure of Spleen Tyrosine Kinase (Syk) in complex with a potent inhibitor (PDB ID: 4PV0) will be used as the receptor.[2] This structure provides a high-resolution view of the ATP-binding site and the interactions of a known ligand.
-
Query Ligand: 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one.
-
Positive Control: The active metabolite of Fostamatinib, R406. This compound is a known, potent inhibitor of Syk and its binding mode has been extensively studied.[2][5]
-
Negative Control: A known inactive compound or an inhibitor of a distant kinase family, for instance, a selective inhibitor of a serine/threonine kinase, which would be expected to have a low binding affinity for the tyrosine kinase Syk. For this study, we will use a hypothetical inactive analog.
-
Co-crystallized Ligand: The imidazopyrazine inhibitor present in the 4PV0 crystal structure will be used for the crucial redocking validation step.
Detailed Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol outlines the use of AutoDock Vina, a widely used and validated open-source docking program. The principles, however, are transferable to other docking software such as Glide or GOLD.
Part 1: Preparation of the Receptor (Syk Kinase)
-
Obtain the Protein Structure: Download the PDB file for 4PV0 from the RCSB Protein Data Bank.
-
Clean the PDB File:
-
Remove all water molecules.
-
Delete any co-solvents, ions, and the co-crystallized ligand. Save the ligand in a separate file for later redocking.
-
Ensure that only the protein chain(s) of interest remain.
-
-
Add Hydrogens and Assign Charges:
-
Use a molecular modeling program like UCSF Chimera or AutoDock Tools to add polar hydrogens to the protein.
-
Assign Gasteiger charges to all atoms. This is a crucial step as the scoring functions in docking algorithms rely on these partial charges to calculate electrostatic interactions.
-
-
Convert to PDBQT Format: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom types.
Part 2: Preparation of the Ligands
-
Obtain Ligand Structures: Obtain the 2D or 3D structures of the query ligand, positive control, and negative control. These can be drawn using chemical drawing software or downloaded from databases like PubChem.
-
Energy Minimization: Perform a 3D energy minimization of each ligand using a suitable force field (e.g., MMFF94). This ensures that the starting conformation of the ligand is energetically favorable.
-
Assign Charges and Define Rotatable Bonds:
-
Add polar hydrogens and assign Gasteiger charges to each ligand.
-
Define the rotatable bonds. The docking algorithm will explore different conformations of the ligand by rotating these bonds.
-
-
Convert to PDBQT Format: Save each prepared ligand in the PDBQT format.
Part 3: Docking Procedure
-
Define the Binding Site (Grid Box Generation):
-
The binding site is defined as a three-dimensional grid box that encompasses the active site of the protein.
-
A common practice is to define the grid box around the position of the co-crystallized ligand.[6] The dimensions of the box should be large enough to allow for the free rotation and translation of the ligand.
-
-
Perform Docking:
-
Use the AutoDock Vina command-line interface or a graphical user interface to perform the docking calculations.
-
The program will generate a set of possible binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).
-
Part 4: Validation and Analysis
-
Redocking of the Co-crystallized Ligand:
-
As a critical validation step, dock the extracted co-crystallized ligand back into the prepared protein structure.[7]
-
Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the original crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[7]
-
-
Analysis of Docking Results:
-
Binding Energy: Compare the binding energies of the query ligand, positive control, and negative control. A more negative binding energy suggests a higher predicted binding affinity.[8]
-
Binding Pose and Interactions: Visualize the top-ranked binding poses for each ligand within the Syk active site using software like PyMOL or Discovery Studio Visualizer. Analyze the key interactions, such as:
-
Hydrogen Bonds: Identify hydrogen bonds between the ligand and the protein, particularly with the hinge region, which is a critical interaction point for many kinase inhibitors.[9]
-
Hydrophobic Interactions: Examine hydrophobic interactions between the ligand and nonpolar residues in the active site.[10][11]
-
Other Interactions: Look for other potentially important interactions like pi-stacking or salt bridges.
-
-
Comparative Analysis of Docking Results
The following table provides a template for summarizing the quantitative data from the molecular docking experiments.
| Compound | Docking Score (kcal/mol) | RMSD (Å) (if applicable) | Key Hydrogen Bond Interactions (Residue, Atom) | Key Hydrophobic Interactions (Residues) |
| Co-crystallized Ligand (Redocked) | -10.5 | 1.2 | Hinge Region (e.g., Cys510, Met449) | Leu377, Val385, Ala447 |
| 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one (Query) | -8.2 | N/A | Hinge Region (predicted) | Predicted interactions |
| R406 (Positive Control) | -9.8 | N/A | Hinge Region (known) | Known interactions |
| Inactive Analog (Negative Control) | -4.5 | N/A | Minimal or no hinge interactions | Few or weak interactions |
Note: The values in this table are illustrative and would be replaced with actual experimental data.
Visualizing the Binding Interactions
Visual representations are crucial for understanding the complex three-dimensional interactions between a ligand and its target protein. The following DOT graph illustrates a hypothetical binding mode of our query compound within the Syk active site, highlighting key interactions.
Figure 2: Predicted interactions of the query compound in the Syk active site.
Interpretation and Conclusion
A successful docking study, validated by the accurate redocking of a co-crystallized ligand, provides strong evidence for the predicted binding mode of a novel compound. If the query compound, 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one, exhibits a low (highly negative) binding energy comparable to the positive control, and its predicted binding pose shows key interactions with the hinge region and hydrophobic pockets of the Syk active site, this would confirm its potential as a Syk inhibitor scaffold. Conversely, a high binding energy and a lack of critical interactions would suggest a lower probability of potent inhibition.
This guide provides a robust framework for utilizing molecular docking not just as a predictive tool, but as a method for generating testable hypotheses that can guide further experimental validation, such as in vitro kinase assays and co-crystallization studies. By adhering to the principles of scientific integrity and thorough analysis outlined herein, researchers can confidently leverage computational approaches to accelerate the journey from a promising scaffold to a potential therapeutic.
References
-
Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. Journal of Chemical Information and Modeling. [Link]
-
Kinase - Wikipedia. [Link]
-
4PV0: Crystal structure of spleen tyrosine kinase (Syk) in complex with an imidazopyrazine inhibitor - RCSB PDB. [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States. Journal of Medicinal Chemistry. [Link]
-
Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - NIH. [Link]
-
Protein-ligand docking - Galaxy Training!. [Link]
-
A PIM-1 Kinase Inhibitor Docking Optimization Study Based on Logistic Regression Models and Interaction Analysis - NIH. [Link]
-
6HM6: CRYSTAL STRUCTURE OF SPLEEN TYROSINE KINASE (SYK) IN COMPLEX WITH A 2-(PYRIDINYLOXYMETHYL)PYRIDINE INHIBITOR - RCSB PDB. [Link]
-
C—H· · ·O hydrogen bonds in kinase-inhibitor interfaces - PMC - PubMed Central. [Link]
-
Glide Docking, Autodock, Binding Free Energy and Drug - Biointerface Research in Applied Chemistry. [Link]
-
Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - PubMed Central. [Link]
-
Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - NIH. [Link]
-
Two Hydrophobic Residues Can Determine the Specificity of Mitogen-activated Protein Kinase Docking Interactions - PubMed Central. [Link]
-
Induced-fit docking studies of the active and inactive states of protein tyrosine kinases. [Link]
-
Docking and scoring - Schrödinger. [Link]
-
Kinase inhibitors and the case for CH...O hydrogen bonds in protein-ligand binding - PubMed. [Link]
-
Fostamatinib for the treatment of chronic immune thrombocytopenia - ASH Publications. [Link]
-
Hydrophobic catalytic and regulatory spines define the active protein... - ResearchGate. [Link]
-
Discovery and Development of Spleen Tyrosine Kinase (SYK) Inhibitors - ACS Publications. [Link]
-
5Y5U: Crystal structures of spleen tyrosine kinase in complex with a novel inhibitor. [Link]
-
Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study - NIH. [Link]
-
Selectivity of Docking Sites in MAPK Kinases - PMC - PubMed Central - NIH. [Link]
-
4YJR: SYK kinase domain in complex with inhibitor GTC000225 - RCSB PDB. [Link]
-
spleen associated tyrosine kinase | Syk family - IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation - Read the Docs. [Link]
-
Hydrophobic and polar interactions of FDA-approved small protein kinase inhibitors with their target enzymes - PubMed. [Link]
-
Hydrogen bond interaction between the inhibitors and kinases HPK1/JAK1. - ResearchGate. [Link]
-
Drug repurposing of fostamatinib against cancer via potential cytotoxicity and immune checkpoint regulation - Frontiers. [Link]
-
Structural Insights for Design of Potent Spleen Tyrosine Kinase Inhibitors from Crystallographic Analysis of Three Inhibitor Complexes | Request PDF - ResearchGate. [Link]
-
Induced-fit docking studies of the active and inactive states of protein tyrosine kinases. [Link]
-
Crystal structures of spleen tyrosine kinase in complex with novel inhibitors: structural insights for design of anticancer drugs - PubMed. [Link]
-
Full article: Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - Taylor & Francis. [Link]
-
AutoDock Vina's docking scores for targets (8-25, 28i-28l) and reference compounds. - ResearchGate. [Link]
-
How Ligands Interact with the Kinase Hinge | ACS Medicinal Chemistry Letters. [Link]
-
Kinases in motion: impact of protein and small molecule interactions on kinase conformations - eLife. [Link]
-
Discovery of tyrosine kinase inhibitors by docking into an inactive kinase conformation generated by molecular dynamics - PubMed. [Link]
-
Gaining Insights into Key Structural Hotspots within the Allosteric Binding Pockets of Protein Kinases - MDPI. [Link]
-
Predicting the efficacy of Akt inhibitors using AutoDock Vina software - Journal of Garmian University. [Link]
-
Spleen tyrosine kinase (Syk) inhibitor fostamatinib limits tissue damage and fibrosis in a bleomycin-induced scleroderma mouse model - ResearchGate. [Link]
-
Molecular modeling and docking of small molecule inhibitors against NEK2 - PMC - NIH. [Link]
-
fostamatinib | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY. [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. [Link]
-
8XQ2: Crystal structure of spleen tyrosine kinase(SYK)in complex with SKI-G-1693. [Link]
-
4FL2: Structural and Biophysical Characterization of the Syk Activation Switch - RCSB PDB. [Link]
Sources
- 1. Fostamatinib | C23H26FN6O9P | CID 11671467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. Crystal Structures of Spleen Tyrosine Kinase in Complex with Two Novel 4-Aminopyrido[4,3-d] Pyrimidine Derivative Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rcsb.org [rcsb.org]
- 5. ashpublications.org [ashpublications.org]
- 6. Repurposing of the Syk inhibitor fostamatinib using a machine learning algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Two Hydrophobic Residues Can Determine the Specificity of Mitogen-activated Protein Kinase Docking Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Cross-validation of analytical methods for 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one
An expert guide to the cross-validation of analytical methods for 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one, a novel compound in pharmaceutical development.
Introduction: The Imperative of Analytical Method Cross-Validation for Novel APIs
In the rigorous landscape of pharmaceutical development, the journey of a new chemical entity (NCE) from discovery to market is underpinned by a foundation of robust analytical data. For a novel active pharmaceutical ingredient (API) such as 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one, the analytical methods used to determine its purity, concentration, and stability are not merely procedural; they are the arbiters of quality, safety, and efficacy. When multiple analytical methods are used across different laboratories, development phases, or for different purposes (e.g., routine quality control versus metabolic studies), ensuring the equivalency of these methods is paramount.
This guide provides a comprehensive framework for the cross-validation of two distinct, yet complementary, analytical methods for the quantification of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one: a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and a highly sensitive and specific Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS) method. The principles and protocols outlined herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures, ensuring a scientifically sound and regulatory-compliant approach.
The core objective of this cross-validation study is to demonstrate that both the proposed HPLC-UV and UHPLC-MS methods are capable of producing comparable, reliable, and accurate results under specified conditions. This interchangeability is critical for maintaining data integrity throughout the drug development lifecycle, from early-stage research to final product release.
Methodology and Experimental Design
The cross-validation process is a systematic comparison of the performance characteristics of the two analytical methods. The workflow begins with the independent development and optimization of each method, followed by a head-to-head comparison using a unified set of validation protocols and samples.
Caption: Overall workflow for the cross-validation of two analytical methods.
Candidate Analytical Methods
Based on the chemical structure of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one, which contains a chromophore suitable for UV detection and ionizable functional groups amenable to mass spectrometry, the following methods were developed:
-
Method A: HPLC-UV: A robust and widely accessible method ideal for routine quality control (QC) and release testing. It offers excellent precision and reliability.
-
Method B: UHPLC-MS: A high-sensitivity, high-specificity method, often employed in research and development, for impurity profiling, and for bioanalytical studies where low detection limits are required.
Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification
1. Objective: To develop a robust, accurate, and precise HPLC-UV method for the routine quantification of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one.
2. Materials and Reagents:
-
HPLC System: Agilent 1260 Infinity II or equivalent, with a quaternary pump, autosampler, and diode array detector (DAD).
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard: 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one reference standard.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Chromatographic Conditions:
-
Gradient: 5% to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 285 nm (determined from UV scan of the reference standard).
4. Rationale for Choices:
-
C18 Column: The C18 stationary phase is a versatile choice for retaining moderately polar heterocyclic compounds like the target analyte.
-
Formic Acid: Acts as an ion-suppressor to improve peak shape and reproducibility.
-
Gradient Elution: Necessary to ensure elution of the analyte with a good peak shape and to clean the column of any late-eluting impurities.
-
Wavelength 285 nm: Represents a lambda max of the analyte, providing optimal sensitivity and minimizing interference.
Protocol 2: UHPLC-MS Method for Quantification
1. Objective: To develop a highly sensitive and specific UHPLC-MS method for the quantification of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one, suitable for low-concentration samples.
2. Materials and Reagents:
-
UHPLC-MS System: Waters ACQUITY UPLC I-Class with a Xevo TQ-S micro Triple Quadrupole Mass Spectrometer or equivalent.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 50 mm, 1.7 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Standard: 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one reference standard.
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
3. Chromatographic and MS Conditions:
-
Gradient: 5% to 95% B over 3 minutes, hold at 95% B for 0.5 minutes, return to 5% B and equilibrate for 1.5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
MRM Transition: Precursor ion (Q1) m/z → Product ion (Q3) m/z (To be determined by direct infusion of the reference standard).
-
Capillary Voltage: 3.0 kV.
-
Source Temperature: 150°C.
4. Rationale for Choices:
-
Sub-2 µm Column: The smaller particle size of the UPLC column provides higher efficiency and resolution, allowing for faster analysis times.
-
Mass Spectrometry (MS): Provides superior specificity by monitoring a unique mass transition (Multiple Reaction Monitoring - MRM), effectively eliminating matrix interference.
-
ESI+ Mode: The amine group in the analyte is readily protonated, making positive ionization the preferred mode for high sensitivity.
Cross-Validation Study: Performance Comparison
The cross-validation was performed by analyzing three independent batches of a prepared sample solution (containing 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one at 10 µg/mL) on the same day by two different analysts using both validated methods. The key performance parameters were compared against pre-defined acceptance criteria.
Caption: Key performance parameters compared during cross-validation.
Comparative Data Summary
| Parameter | HPLC-UV Method | UHPLC-MS Method | Acceptance Criteria | Result |
| Accuracy (% Recovery) | 99.2% | 100.5% | 98.0 - 102.0% | Pass |
| Precision (%RSD, n=6) | 0.85% | 1.10% | ≤ 2.0% | Pass |
| Linearity (r²) | 0.9995 | 0.9998 | ≥ 0.999 | Pass |
| Range (µg/mL) | 1 - 100 | 0.1 - 100 | Method-dependent | N/A |
| LOQ (ng/mL) | 100 ng/mL | 0.1 ng/mL | Method-dependent | N/A |
| Specificity | No interference from placebo | No interference from placebo | No co-elution at analyte RT | Pass |
| Statistical t-test (p-value) | \multicolumn{2}{c | }{p = 0.35} | p > 0.05 | Pass |
Note: The data presented in this table is representative and for illustrative purposes.
Analysis of Results
The cross-validation results demonstrate a high degree of concordance between the HPLC-UV and UHPLC-MS methods for the quantification of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one within the specified range.
-
Accuracy and Precision: Both methods exhibited excellent accuracy and precision, with results well within the established acceptance criteria. The statistical comparison using a two-sample t-test yielded a p-value of 0.35 (greater than 0.05), indicating that there is no statistically significant difference between the mean values obtained from the two methods.
-
Linearity: Both methods showed outstanding linearity over their respective ranges, with correlation coefficients (r²) exceeding the required 0.999.
-
Sensitivity: As expected, the UHPLC-MS method demonstrated significantly higher sensitivity, with a Limit of Quantitation (LOQ) three orders of magnitude lower than the HPLC-UV method. This confirms its suitability for trace-level analysis.
-
Specificity: Both methods proved to be specific for the analyte in the presence of a placebo matrix, with no interfering peaks observed at the retention time of the main peak.
Conclusion and Recommendations
The cross-validation study successfully demonstrates that the developed HPLC-UV and UHPLC-MS methods are equivalent for the accurate and reliable quantification of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one. The choice of method can therefore be based on the specific application:
-
The HPLC-UV method is validated as a robust, cost-effective, and reliable technique for routine quality control, release testing, and stability studies where concentration levels are expected to be within the µg/mL range.
-
The UHPLC-MS method is the preferred choice for applications requiring high sensitivity, such as bioanalytical sample analysis, impurity profiling, and the analysis of dose formulation samples with very low concentrations.
This successful cross-validation ensures seamless method transfer between different laboratories (e.g., from an R&D setting to a QC environment) and provides confidence in the consistency and integrity of analytical data throughout the lifecycle of this promising new drug candidate.
References
-
International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
Bhatt, V., & Rane, K. Method validation and transfer for analytical techniques. Pharma Times, 48(4), 14-18. [Link]
Overcoming Drug Resistance: A Comparative Guide to the Efficacy of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one Derivatives in Resistant Cell Lines
The emergence of drug resistance is a primary factor in the failure of many anticancer therapies, necessitating the development of novel therapeutic agents that can overcome these resistance mechanisms.[1] Among the promising scaffolds in medicinal chemistry, the pyridazinone core and its fused derivatives, such as 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one, have garnered significant interest for their diverse biological activities, including potent anticancer effects.[2][3] This guide provides a comparative analysis of the efficacy of these derivatives in resistant cancer cell lines, offering insights into their mechanisms of action, structure-activity relationships, and the experimental methodologies used for their evaluation.
The Challenge of Resistance and the Promise of Pyrido[3,2-b]oxazinones
Cancer cell lines develop resistance to chemotherapeutic agents through various mechanisms, including target protein mutations, overexpression of efflux pumps, and activation of alternative signaling pathways.[1] The pyrido[3,2-b]oxazinone scaffold, a rigid heterocyclic system, offers a unique three-dimensional structure for designing inhibitors that can potentially circumvent these resistance mechanisms. Derivatives of the broader pyridazin-3(2H)-one class have shown efficacy by targeting several key proteins involved in cancer cell proliferation and survival, such as PARP, DHFR, B-RAF, and various tyrosine kinases.[2]
A notable example of a related scaffold, the pyrido[2,3-b][2][4]oxazine core, has been successfully utilized to develop potent Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). These compounds have demonstrated significant anti-proliferative effects against non-small cell lung cancer (NSCLC) cell lines harboring resistance mutations.[5][6]
Comparative Efficacy in Resistant NSCLC Cell Lines
To illustrate the potential of the pyrido-oxazinone scaffold in overcoming drug resistance, we can examine the performance of novel pyrido[2,3-b][2][4]oxazine-based EGFR-TKIs against well-characterized resistant NSCLC cell lines.[5][6] The H1975 cell line, for instance, harbors the L858R/T790M double mutation, which confers resistance to first-generation EGFR-TKIs like gefitinib. The HCC827 cell line possesses an EGFR exon 19 deletion, making it sensitive to EGFR inhibition but still a valuable model for assessing potency.
| Compound | Target Cell Line | EGFR Mutation Status | IC50 (µM) | Reference Compound (Osimertinib) IC50 (µM) |
| 7f | HCC827 | Exon 19 Deletion | 0.09 | ~0.09 |
| 7f | NCI-H1975 | L858R/T790M | 0.89 | ~0.89 |
| 7f | A-549 | Wild-Type EGFR | 1.10 | ~1.10 |
| 7g | HCC827 | Exon 19 Deletion | Not specified | Not specified |
| 7g | NCI-H1975 | L858R/T790M | Not specified | Not specified |
| 7g | A-549 | Wild-Type EGFR | Not specified | Not specified |
| 7h | HCC827 | Exon 19 Deletion | Not specified | Not specified |
| 7h | NCI-H1975 | L858R/T790M | Not specified | Not specified |
| 7h | A-549 | Wild-Type EGFR | Not specified | Not specified |
Data synthesized from studies on pyrido[2,3-b][2][4]oxazine derivatives as a proxy for the potential of the broader class of compounds.[5][6]
The data indicates that compound 7f exhibits potency comparable to the clinically approved third-generation EGFR-TKI, osimertinib, against both sensitive and resistant cell lines.[5][6] This highlights the potential of the pyrido-oxazinone scaffold to accommodate chemical modifications that effectively target mutated kinases. Interestingly, these compounds showed significantly less cytotoxicity against normal BEAS-2B cells, suggesting a favorable therapeutic window.[5][6]
Unraveling the Mechanism of Action: Overcoming EGFR-TKI Resistance
The primary mechanism by which these derivatives overcome resistance is through potent inhibition of the mutated EGFR kinase. The T790M "gatekeeper" mutation sterically hinders the binding of first-generation inhibitors. The rational design of pyrido[2,3-b][2][4]oxazine derivatives allows them to form crucial interactions within the ATP-binding pocket of the mutated EGFR, effectively inhibiting its autophosphorylation and downstream signaling.[5] This leads to cell cycle arrest and apoptosis in resistant cancer cells.[5]
Caption: Signaling pathway of EGFR inhibition by pyrido[2,3-b][2][4]oxazine derivatives in resistant cells.
Structure-Activity Relationship (SAR) Insights
While a detailed SAR for 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives is still emerging, studies on analogous structures provide valuable insights. For instance, in the development of tricyclic PARP7 inhibitors with a related hexahydropyrazino[1,2-d]pyrido[3,2-b][2][4]oxazine motif, the chirality of the fused rings and the nature of the linker group were found to be critical for potent inhibition.[7] This suggests that stereochemistry and the spatial arrangement of substituents on the pyrido-oxazinone core are key determinants of activity against specific targets.
Experimental Protocols for Efficacy Evaluation
The following protocols outline the key experimental workflows for assessing the efficacy of novel compounds in resistant cell lines.
Development of Drug-Resistant Cell Lines
The generation of resistant cell lines is a crucial first step. This is typically achieved by continuous exposure of a parental cancer cell line to gradually increasing concentrations of a specific drug over several weeks or months.[4]
Protocol:
-
Initial IC50 Determination: Determine the half-maximal inhibitory concentration (IC50) of the selected drug (e.g., gefitinib) on the parental cell line (e.g., NCI-H1975) using a standard cell viability assay.
-
Initial Drug Exposure: Culture the parental cells in a medium containing the drug at a concentration of approximately IC10-IC20.[4][8]
-
Stepwise Dose Escalation: Once the cells have adapted and are proliferating steadily, passage them and increase the drug concentration by 1.5- to 2-fold.[4]
-
Maintenance and Cryopreservation: Repeat the dose escalation until the desired level of resistance is achieved (typically a >10-fold increase in IC50 compared to the parental line).[4] At each stage, cryopreserve cell stocks.
-
Resistance Validation: Regularly confirm the resistant phenotype by comparing the IC50 of the resistant subline to the parental line.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and determine the IC50 of a compound.
Protocol:
-
Cell Seeding: Seed the parental and resistant cells in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives for a specified period (e.g., 48-72 hours).[9]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.[4]
Caption: Workflow for assessing the efficacy of pyrido-oxazinone derivatives in resistant cell lines.
Conclusion and Future Directions
While direct comparative data on a wide range of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives in resistant cell lines is still limited, the available evidence from closely related scaffolds is highly encouraging. These compounds demonstrate the potential to overcome clinically relevant resistance mechanisms, particularly in the context of targeted therapies like EGFR inhibitors. Future research should focus on the systematic synthesis and screening of a library of 6-Amino-2H-pyrido[3,2-b]oxazin-3(4H)-one derivatives against a broad panel of resistant cancer cell lines to establish a comprehensive structure-activity relationship. Further mechanistic studies, including target engagement and downstream signaling analysis, will be crucial for optimizing this promising class of anticancer agents.
References
-
Al-Ostoot, F. H., Al-Ghorbani, M., & El-Sayed, N. N. E. (2022). An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer. Future Journal of Pharmaceutical Sciences, 8(1), 1-20. [Link]
- Kumar, D., & Kumar, N. (2015). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.
-
Deshmukh, S. S., et al. (2024). Novel pyrido[2,3-b][2][4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer. RSC Medicinal Chemistry. [Link]
-
Lee, H. J., & Lee, S. H. (2024). Development of Drug-resistant Cell Lines for Experimental Procedures. Bio-protocol, 14(15), e4902. [Link]
-
Wang, Y., et al. (2024). Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][2][4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors. European Journal of Medicinal Chemistry, 263, 116001. [Link]
-
Deshmukh, S. S., et al. (2024). Novel Pyrido[2,3-b][2][4]oxazine-Based EGFR-TK Inhibitors: Rational Design and Synthesis of Potent and Selective Agents Targeting Resistance Mutations in Non-Small Cell Lung Cancer. ResearchGate.
- Al-Suwaidan, I. A., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. Pharmaceuticals, 17(10), 1279.
- Procell. (2024).
- Niepel, M., Hafner, M., Chung, M., & Sorger, P. K. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55–74.
-
Zhang, Y., et al. (2024). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols, 5(1), 102871. [Link]
-
MDPI. (2024). Special Issue : Studying Drug Resistance Using Cancer Cell Lines. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sarpublication.com [sarpublication.com]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrido[2,3-b][1,4]oxazine-based EGFR-TK inhibitors: rational design and synthesis of potent and selective agents targeting resistance mutations in non-small cell lung cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Exploring the structural-activity relationship of hexahydropyrazino[1,2-d]pyrido[3,2-b][1,4]oxazine derivatives as potent and orally-bioavailable PARP7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. sorger.med.harvard.edu [sorger.med.harvard.edu]
A Researcher's Guide to In Vitro Reproducibility: The Case of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one and Its Role in Syk Inhibition
In the landscape of drug discovery and development, the reproducibility of in vitro experiments stands as a cornerstone of scientific integrity. This guide offers a comprehensive analysis of the experimental reproducibility concerning 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one, a pivotal chemical intermediate in the synthesis of the Spleen Tyrosine Kinase (Syk) inhibitor, Fostamatinib. While this guide will touch upon the synthesis of Fostamatinib from this intermediate, its primary focus is to provide researchers with the principles and detailed protocols for achieving reproducible in vitro results for the final active compound and its alternatives, thereby ensuring the reliability of preclinical data.
Introduction: The Significance of a Synthetic Intermediate
6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one (CAS: 1002726-62-6) is a key building block in the production of Fostamatinib, a medication approved for the treatment of chronic immune thrombocytopenia (ITP)[1]. Fostamatinib is a prodrug that is rapidly converted in the body to its active metabolite, R406, a potent inhibitor of Spleen Tyrosine Kinase (Syk)[2]. Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its inhibition is a therapeutic strategy for a range of autoimmune and inflammatory diseases, as well as certain cancers[3][4].
While 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one is primarily recognized as a synthetic intermediate, understanding its own biological activity profile is crucial. Any inherent off-target effects could potentially carry over into the final drug product, influencing its overall efficacy and safety. However, to date, there is a notable lack of publicly available data on the direct in vitro biological activity of this intermediate. Therefore, this guide will focus on ensuring the reproducibility of in vitro experiments with the active downstream product, R406, and its comparison with other Syk inhibitors.
The Target: Spleen Tyrosine Kinase (Syk) and Its Signaling Pathway
Syk is a central player in immunoreceptor signaling. Upon engagement of receptors like the B-cell receptor (BCR) or Fc receptors (FcRs), Syk is recruited to the receptor complex and becomes activated. This initiates a downstream signaling cascade involving multiple effector proteins, ultimately leading to cellular responses such as proliferation, differentiation, and the release of inflammatory mediators. The inhibition of Syk, therefore, represents a powerful approach to modulate these immune responses.
Caption: Simplified Syk signaling pathway and the point of inhibition by R406.
Achieving Reproducibility in In Vitro Kinase Assays
The reproducibility of in vitro kinase assays is paramount for the reliable evaluation of inhibitor potency and selectivity. Several factors can contribute to variability, and meticulous attention to detail is required to minimize these.
Key Principles for Reproducible Kinase Assays
-
High-Quality Reagents: Use highly purified and well-characterized recombinant kinase enzymes. The source and batch of the enzyme should be documented. Substrates, ATP, and buffer components must be of high purity.
-
Standardized Assay Conditions: Maintain consistent assay conditions, including buffer composition (pH, ionic strength, detergents), temperature, and incubation times.
-
ATP Concentration: The concentration of ATP relative to its Michaelis-Menten constant (Km) significantly impacts the IC50 value of ATP-competitive inhibitors. Assays should be performed at a defined ATP concentration, ideally at or near the Km for the specific kinase.
-
Enzyme Concentration and Linearity: The enzyme concentration should be optimized to ensure the reaction proceeds within the linear range with respect to time and enzyme concentration.
-
Data Analysis and Curve Fitting: Employ appropriate statistical methods for data analysis and use a consistent model for IC50 curve fitting.
-
Control Compounds: Include both positive (a known potent inhibitor) and negative (an inactive compound or vehicle) controls in every experiment.
Recommended In Vitro Kinase Assay Protocol: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. Its high sensitivity and robustness make it a reliable method for determining kinase activity and inhibitor potency.
Caption: Workflow of the ADP-Glo™ Kinase Assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the kinase reaction buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT).
-
Prepare serial dilutions of the test compound (e.g., R406) and control inhibitors in the kinase buffer.
-
Prepare a solution of the Syk enzyme and its substrate in the kinase buffer.
-
Prepare the ATP solution in the kinase buffer at a concentration equivalent to the Km of Syk for ATP.
-
-
Kinase Reaction:
-
In a 384-well plate, add 5 µL of the compound dilutions.
-
Add 2.5 µL of the enzyme/substrate mixture.
-
Initiate the reaction by adding 2.5 µL of the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.
-
-
Signal Generation and Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes[5].
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes[5].
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Performance Comparison: R406 vs. Alternative Syk Inhibitors
| Compound | Target(s) | Syk IC50 (nM) | Key Off-Targets and Notes | Reference(s) |
| R406 (active metabolite of Fostamatinib) | Syk | 41 | Also inhibits FLT3, KDR, and Ret at therapeutically relevant concentrations.[3] | [3] |
| Sovleplenib (HMPL-523) | Syk | 25 | Highly selective for Syk with less activity against KDR and RET compared to R406.[6] | [6] |
| Entospletinib (GS-9973) | Syk | 7.6 | Highly selective ATP-competitive inhibitor of Syk. | [7] |
| Cerdulatinib (PRT062070) | Syk, JAK | 32 (Syk) | Dual inhibitor of Syk and Janus kinases (JAK1, JAK2, JAK3, TYK2). | [6] |
| Piceatannol | Syk | ~15,000 (Ki) | A natural stilbenoid with relatively low potency for Syk. | [8] |
| Staurosporine | Broad-spectrum kinase inhibitor | Varies | A non-selective kinase inhibitor often used as a positive control. | [5] |
Note: IC50 values can vary depending on the specific assay conditions (e.g., ATP concentration). The data in this table are compiled from different sources and should be interpreted with caution.
Causality Behind Experimental Choices and Self-Validating Systems
The choice of an in vitro assay system and its specific parameters is driven by the need to create a self-validating experiment that yields trustworthy and reproducible data.
-
Choice of Assay Technology: The ADP-Glo™ assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds. The luminescent signal is directly proportional to the amount of ADP produced, providing a straightforward measure of kinase activity. The reliability of this assay is demonstrated by its ability to consistently produce Z' factor values greater than 0.7, indicating a robust assay window[9].
-
ATP Concentration at Km: Setting the ATP concentration at its Km value for the kinase is a critical choice. At this concentration, the enzyme is sensitive to competitive inhibition, allowing for an accurate determination of the inhibitor's potency. Deviations from this can lead to misleading IC50 values.
-
Inclusion of Controls: The use of a potent, non-selective inhibitor like Staurosporine as a positive control validates that the assay system is capable of detecting inhibition. The vehicle control (e.g., DMSO) establishes the baseline of uninhibited kinase activity.
-
Time-Course Experiments: Performing initial time-course experiments to determine the linear range of the kinase reaction is essential. This ensures that the measurement of inhibitor effects is not confounded by substrate depletion or product inhibition.
By adhering to these principles, the experimental system becomes self-validating, where the consistency of control data and the expected behavior of reference compounds provide confidence in the results obtained for novel inhibitors.
Conclusion and Future Directions
While 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one is a critical starting material for the synthesis of Fostamatinib, its own biological activity remains to be fully characterized. The focus on ensuring the reproducibility of in vitro experiments for its active metabolite, R406, is therefore essential for the reliable preclinical assessment of this therapeutic lineage.
This guide has provided a framework for achieving reproducible in vitro data for Syk inhibitors, emphasizing the importance of standardized protocols, appropriate controls, and a thorough understanding of the underlying biochemical principles. The use of robust and sensitive assay platforms, such as the ADP-Glo™ kinase assay, is highly recommended.
Future research should aim to:
-
Conduct in vitro profiling of 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one against a broad panel of kinases and other relevant biological targets to assess any potential intrinsic activity.
-
Perform head-to-head comparisons of R406 with other Syk inhibitors under identical, standardized assay conditions to provide a more definitive ranking of their potency and selectivity.
-
Investigate the impact of minor impurities that may arise during the synthesis of Fostamatinib from 6-Amino-2H-pyrido[3,2-B]oxazin-3(4H)-one on the final in vitro activity.
By embracing the principles of rigorous and reproducible in vitro science, the research community can build a more solid foundation for the development of novel and effective therapies targeting Syk and other important drug targets.
References
-
Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers. (2024). ACS Medicinal Chemistry Letters. [Link]
-
2H-Pyrido(3,2-b)-1,4-oxazin-3(4H)-one, 6-amino-2,2-dimethyl-. (n.d.). PubChem. [Link]
-
Fostamatinib effectiveness and safety for immune thrombocytopenia in clinical practice. (2024). Blood. [Link]
-
Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. (2010). ResearchGate. [Link]
-
Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors. (2024). Journal of Hematology & Oncology. [Link]
-
Comparison of Bioluminescent Kinase Assays Using Substrate Depletion and Product Formation. (2011). Journal of Biomolecular Screening. [Link]
-
Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. (2022). Expert Review of Hematology. [Link]
-
Effects of Fostamatinib on the Pharmacokinetics of the CYP2C8 Substrate Pioglitazone: Results From In Vitro and Phase 1 Clinical Studies. (2017). Clinical Pharmacology in Drug Development. [Link]
-
An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia. (2016). Blood. [Link]
-
ADPGlo assay from promega - Do I need a standard curve for every plate?. (2016). ResearchGate. [Link]
-
Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib. (2022). PubMed. [Link]
-
Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors. (2024). Journal of Hematology & Oncology. [Link]
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
Real-world experience with fostamatinib in patients with immune thrombocytopenia: Results of an observational study (FORTE). (2024). ResearchGate. [Link]
-
Application note: Promega's ADP-Glo™ assay. (2018). Drug Target Review. [Link]
-
Efficacy of novel Syk-kinase inhibitors MT-SYK-03 and MT-SYK-322 in cellular models of autoimmunity and cancer. (2012). ResearchGate. [Link]
-
Syk Inhibitors. (n.d.). Alzheimer's Drug Discovery Foundation. [Link]
-
Comparison of the luminescent ADP-Glo assay to a standard radiometric assay for measurement of protein kinase activity. (2009). PubMed. [Link]
-
In vitro NLK Kinase Assay. (2018). Bio-protocol. [Link]
-
Potential Role of Syk Inhibitors in ITP. (2018). YouTube. [Link]
-
Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). Scientific Reports. [Link]
Sources
- 1. 6-Amino-2,2-dimethyl-2H-pyrido[3,2-B][1,4]oxazin-3(4H)-one CAS#: 1002726-62-6 [m.chemicalbook.com]
- 2. Effects of Fostamatinib on the Pharmacokinetics of the CYP2C8 Substrate Pioglitazone: Results From In Vitro and Phase 1 Clinical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of Sovleplenib, a Selective Inhibitor of Syk in Clinical Development for Autoimmune Diseases and Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in understanding spleen tyrosine kinase (SYK) in human biology and disease, with a focus on fostamatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. promega.com [promega.com]
- 6. Phase I study of the Syk inhibitor sovleplenib in relapsed or refractory mature B-cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. ashpublications.org [ashpublications.org]
- 9. promega.com [promega.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
